Product packaging for Afzelechin(Cat. No.:CAS No. 2545-00-8)

Afzelechin

Numéro de catalogue: B1664412
Numéro CAS: 2545-00-8
Poids moléculaire: 274.27 g/mol
Clé InChI: RSYUFYQTACJFML-DZGCQCFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Afzelechin is a tetrahydroxyflavan that is (2S)-flavan substituted by hydroxy groups at positions 3, 5, 7 and 4' respectively. It has a role as a plant metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a tetrahydroxyflavan and a catechin. It derives from a hydride of a (2S)-flavan.
This compound has been reported in Prunus persica, Wisteria floribunda, and other organisms with data available.
from Hovenia dulcis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O5 B1664412 Afzelechin CAS No. 2545-00-8

Propriétés

IUPAC Name

(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYUFYQTACJFML-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300139
Record name (2R,3S)-2-(4-Hydroxyphenyl)-3,5,7-chromanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2545-00-8
Record name Afzelechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2545-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afzelechin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-2-(4-Hydroxyphenyl)-3,5,7-chromanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFZELECHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W782YDV47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Afzelechin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin, a flavan-3-ol, is a vital plant secondary metabolite and a precursor to proanthocyanidins, compounds with significant pharmaceutical and nutraceutical applications. Understanding its biosynthesis is critical for metabolic engineering and optimizing production. This guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key regulatory points, and relevant quantitative data. Furthermore, it supplies detailed experimental protocols for the analysis of key enzymes and the quantification of this compound, alongside pathway and workflow visualizations to facilitate comprehension.

The Core Biosynthesis Pathway of this compound

The synthesis of this compound is an extension of the general flavonoid pathway, originating from the amino acid L-phenylalanine. The pathway can be broadly divided into three stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway, and the final branch leading to flavan-3-ols.

  • General Phenylpropanoid Pathway : This initial stage converts L-phenylalanine into p-Coumaroyl-CoA, a central precursor for numerous phenolic compounds. This process involves three key enzymes:

    • Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of phenylalanine to cinnamic acid.[1]

    • Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

    • 4-Coumarate-CoA ligase (4CL) : Activates p-coumaric acid into its thioester, p-Coumaroyl-CoA.[2]

  • Flavonoid Biosynthesis Pathway : p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of dihydroflavonols, which are critical branch-point intermediates.[1]

    • Chalcone synthase (CHS) : Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

    • Chalcone isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.

    • Flavanone 3-hydroxylase (F3H) : Hydroxylates (2S)-naringenin to produce dihydrokaempferol (DHK).[1]

  • Flavan-3-ol Branch : Dihydrokaempferol is the specific precursor for this compound. Two key enzymes, Dihydroflavonol 4-reductase (DFR) and Leucoanthocyanidin reductase (LAR), catalyze the final steps.

    • Dihydroflavonol 4-reductase (DFR) : Reduces dihydrokaempferol to its corresponding leucoanthocyanidin, leucopelargonidin.

    • Leucoanthocyanidin reductase (LAR) : Catalyzes the conversion of leucopelargonidin to (+)-afzelechin.

It is important to note that a parallel pathway exists for the synthesis of the stereoisomer (-)-epithis compound. This involves the conversion of leucopelargonidin to pelargonidin by anthocyanidin synthase (ANS), followed by the reduction of pelargonidin by anthocyanidin reductase (ANR).

Pathway Visualization

Afzelechin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_flavanol Flavan-3-ol Branch Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI DHK Dihydrokaempferol Naringenin->DHK F3H Leucopelargonidin Leucopelargonidin DHK->Leucopelargonidin DFR This compound (+)-Afzelechin Leucopelargonidin->this compound LAR

Caption: The core biosynthesis pathway of (+)-afzelechin from L-phenylalanine.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes DFR and LAR are critical determinants of this compound yield. While comprehensive kinetic data for all species and substrates are not available, studies on recombinant enzymes provide valuable insights.

Table 1: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

DFR exhibits varying affinities for different dihydroflavonol substrates. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value signifies a higher affinity.

Enzyme SourceSubstrateKm (µM)Reference
Camellia sinensis (CsDFRa)Dihydrokaempferol (DHK)145.10
Dihydroquercetin (DHQ)41.80
Dihydromyricetin (DHM)58.44
Camellia sinensis (CsDFRc)Dihydrokaempferol (DHK)42.31
Dihydroquercetin (DHQ)81.80
Dihydromyricetin (DHM)105.56
Table 2: Specific Activity of Leucoanthocyanidin Reductase (LAR)

Specific kinetic parameters (Km, Vmax) for LAR with its direct substrate, leucopelargonidin, are not widely reported in the literature. However, the specific activity of a recombinant LAR from Desmodium uncinatum has been determined for the synthesis of the related flavan-3-ol, catechin. The enzyme was also shown to be active in synthesizing this compound.

Enzyme SourceSubstrateProductSpecific ActivityReference
Desmodium uncinatumLeucocyanidin(+)-Catechin~10 µmol min⁻¹ mg⁻¹ protein

Experimental Protocols

The following sections provide detailed methodologies for the expression and assay of key enzymes, and for the quantification of this compound.

Protocol 1: Recombinant DFR/LAR Expression and Purification

This protocol describes the expression of His-tagged DFR or LAR in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Protocol_1 cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification (IMAC) A1 Amplify DFR/LAR ORF via PCR A2 Ligate into pET Expression Vector (e.g., pET-28a) A1->A2 A3 Transform into E. coli (e.g., BL21(DE3)) A2->A3 B1 Grow transformed E. coli in LB medium at 37°C B2 Induce protein expression with IPTG (e.g., 0.5 mM) B1->B2 B3 Incubate at a lower temperature (e.g., 18°C) overnight B2->B3 B4 Harvest cells by centrifugation B3->B4 C1 Resuspend cell pellet in lysis buffer C2 Lyse cells (sonication or chemical) C1->C2 C3 Centrifuge to pellet debris, collect supernatant C2->C3 C4 Load supernatant onto Ni-NTA column C3->C4 C5 Wash with low-imidazole buffer C4->C5 C6 Elute His-tagged protein with high-imidazole buffer C5->C6 C7 Verify purity via SDS-PAGE C6->C7

Caption: Workflow for recombinant DFR/LAR expression and purification.

Methodology:

  • Cloning: The open reading frame (ORF) of the target gene (DFR or LAR) is amplified from cDNA and cloned into a suitable expression vector containing an N-terminal His-tag (e.g., pET-28a). The construct is then transformed into a competent E. coli expression strain like BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8. Protein expression is induced by adding IPTG to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a pre-equilibrated Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). Protein purity is assessed by SDS-PAGE.

Protocol 2: In Vitro DFR Enzyme Assay

This assay measures the activity of DFR by detecting the formation of its product, which is subsequently converted to a colored anthocyanidin for spectrophotometric quantification.

Methodology:

  • Reaction Mixture: Prepare a 500 µL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 2 mM NADPH

    • 10 mg/mL substrate (Dihydrokaempferol, DHK)

    • 35 µg of purified recombinant DFR protein

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Conversion to Anthocyanidin: Stop the reaction and convert the unstable leucoanthocyanidin product to a stable colored anthocyanidin by adding 1.5 mL of butanol-HCl (95:5, v/v) and incubating at 95°C for 1 hour.

  • Quantification: Centrifuge the mixture to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength corresponding to the absorption maximum of pelargonidin (the anthocyanidin derived from leucopelargonidin), typically around 515-530 nm.

  • Controls: Run parallel reactions using boiled enzyme or omitting the substrate as negative controls.

Protocol 3: Quantification of this compound in Plant Extracts by HPLC

This protocol outlines a general method for the extraction and quantification of this compound from plant tissue using High-Performance Liquid Chromatography with UV detection.

Protocol_3 cluster_extraction Sample Preparation and Extraction cluster_hplc HPLC Analysis D1 Freeze-dry and grind plant tissue D2 Extract with 80% Methanol (or Acetone) with sonication D1->D2 D3 Centrifuge and collect supernatant D2->D3 D4 Concentrate extract under vacuum D3->D4 D5 Re-dissolve in mobile phase and filter (0.22 µm) D4->D5 E1 Inject sample onto a C18 reverse-phase column E2 Elute with a gradient of acidified water and acetonitrile E1->E2 E3 Detect at ~280 nm using a UV-Vis/DAD detector E2->E3 E4 Identify this compound peak by retention time vs. standard E3->E4 E5 Quantify using a calibration curve of an this compound standard E4->E5

Caption: Workflow for HPLC quantification of this compound in plant extracts.

Methodology:

  • Extraction:

    • Lyophilize and grind plant tissue to a fine powder.

    • Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, typically 80% aqueous methanol or acetone, using sonication or shaking.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

    • Redissolve the dried extract in a known volume of the initial mobile phase and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5-10% B, increasing to 30-40% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 280 nm.

    • Quantification: Prepare a calibration curve using an authentic this compound standard of known concentrations. Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Directions

The biosynthetic pathway to this compound is well-established, proceeding through the general phenylpropanoid and flavonoid pathways, with DFR and LAR catalyzing the final dedicated steps. The substrate specificity of DFR is a key control point that dictates the flow of precursors towards this compound versus other flavan-3-ols. While progress has been made in characterizing these enzymes, a notable gap remains in the availability of detailed kinetic data for LAR, particularly with its native substrate leucopelargonidin. For drug development professionals, enhancing the production of this compound through metabolic engineering will require a deeper understanding of the regulatory networks governing this pathway, including the transcriptional control of key enzymes. Future research should focus on obtaining comprehensive kinetic data for LAR and elucidating the transcriptional factors that regulate the expression of DFR and LAR genes in high-yielding plant species. This knowledge will be instrumental in designing strategies to increase the flux towards this valuable pharmaceutical precursor.

References

Afzelechin and epiafzelechin stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stereochemistry of Afzelechin and Epithis compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavan-3-ols are a class of flavonoids widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. The biological activity of these compounds is intimately linked to their three-dimensional structure. This compound and epithis compound are diastereomeric flavan-3-ols that differ only in the stereochemistry at the C3 position of the heterocyclic C-ring. This subtle structural variance leads to significant differences in their physicochemical properties and biological functions. Understanding and controlling the stereochemistry of these molecules is therefore critical for research and for the development of new therapeutics.

This technical guide provides a comprehensive overview of the core stereochemical features of this compound and epithis compound, methods for their synthesis and characterization, and the implications of their stereoisomerism on biological activity.

Core Stereochemistry and Absolute Configuration

This compound and epithis compound possess two primary stereocenters at the C2 and C3 positions. The arrangement of the B-ring at C2 and the hydroxyl group at C3 determines their classification as either trans (this compound) or cis (epithis compound) isomers.

  • This compound possesses a 2,3-trans configuration. The most common naturally occurring enantiomer is (+)-afzelechin , which has a (2R, 3S) absolute configuration. Its enantiomer, (-)-afzelechin, has a (2S, 3R) configuration.

  • Epithis compound possesses a 2,3-cis configuration. The most common naturally occurring enantiomer is (-)-epithis compound , which has a (2R, 3R) absolute configuration[1]. Its enantiomer, (+)-epithis compound, has a (2S, 3S) configuration.

The stereochemical relationship between (+)-afzelechin and (-)-epithis compound is illustrated below.

stereochemistry This compound This compound epithis compound epithis compound synthesis_workflow start Chalcone Precursor (e.g., 2'-hydroxy-4-benzyloxychalcone) dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) start->dihydroxylation diol Chiral Diol Intermediate dihydroxylation->diol cyclization Intramolecular Cyclization (e.g., Mitsunobu Reaction) diol->cyclization protection_deprotection Protection/Deprotection Steps (e.g., Benzyl groups) cyclization->protection_deprotection final_product Final Product (this compound or Epithis compound stereoisomer) protection_deprotection->final_product separation_workflow cluster_products Isolated Stereoisomers extraction Extraction from Natural Source (e.g., Plant material) pre_purification Pre-purification (e.g., Sephadex LH-20) extraction->pre_purification hplc_prep Preparative HPLC (C18 column) pre_purification->hplc_prep diastereomers Diastereomeric Mixture (this compound & Epithis compound) hplc_prep->diastereomers chiral_hplc Chiral HPLC Separation diastereomers->chiral_hplc product1 (+)-Afzelechin chiral_hplc->product1 product2 (-)-Epithis compound chiral_hplc->product2 product3 Other Isomers chiral_hplc->product3 analysis Spectroscopic Analysis (NMR, CD, Optical Rotation) product1->analysis product2->analysis product3->analysis bioactivity_workflow cluster_invitro Examples isomers Pure Stereoisomers (this compound & Epithis compound) in_vitro In Vitro Assays isomers->in_vitro in_vivo In Vivo Models (e.g., Animal studies) isomers->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar enzyme Enzyme Inhibition (e.g., COX, Lipase) in_vitro->enzyme cell Cell-based Assays (e.g., Proliferation, Apoptosis) in_vitro->cell antioxidant Antioxidant Capacity (e.g., DPPH, ORAC) in_vitro->antioxidant in_vivo->sar target_id Target Identification & Mechanism of Action sar->target_id lead_opt Lead Optimization for Drug Development target_id->lead_opt

References

The Pharmacological Profile of (+)-Afzelechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Afzelechin, a flavan-3-ol found in various medicinal plants, including Bergenia ligulata, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the core pharmacological attributes of (+)-Afzelechin, with a focus on its anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of (+)-Afzelechin's therapeutic potential.

Core Pharmacological Properties

(+)-Afzelechin exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and enzyme inhibitory effects being the most extensively studied. These properties are underpinned by its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

(+)-Afzelechin has demonstrated potent anti-inflammatory effects both in vitro and in vivo.[1] Its mechanism of action involves the modulation of several key inflammatory pathways:

  • Inhibition of NF-κB Signaling: (+)-Afzelechin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] Studies have indicated that (+)-Afzelechin can suppress NF-κB-mediated luciferase reporter gene expression in a dose-dependent manner.[1]

  • Downregulation of Pro-inflammatory Enzymes and Cytokines: By targeting the NF-κB pathway, (+)-Afzelechin effectively reduces the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. It has been observed to significantly inhibit the accumulation of iNOS and COX-2 proteins in TNF-α-stimulated HepG2 cells at concentrations as low as 0.1 μM. Furthermore, it has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

  • Activation of the Nrf2 Pathway: (+)-Afzelechin promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn contributes to the resolution of inflammation.

  • Modulation of the TLR4-MyD88-mTOR Pathway: In the context of particulate matter-induced lung injury, (+)-Afzelechin has been found to downregulate the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein, MyD88. This inhibition subsequently modulates the mammalian target of rapamycin (mTOR) signaling pathway, further contributing to its anti-inflammatory effects.

Antioxidant Activity
α-Glucosidase Inhibition

(+)-Afzelechin has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. This inhibitory action can help to control postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of (+)-Afzelechin.

Table 1: Anti-Inflammatory Activity of (+)-Afzelechin

ParameterCell Line/ModelConcentration/DoseEffectReference
NF-κB Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)2-20 µMDose-dependent inhibition of NF-κB luciferase reporter activity.
iNOS and COX-2 Protein Inhibition TNF-α-stimulated HepG2 cells0.1 µMSignificant inhibition of protein accumulation.
TNF-α Production Inhibition LPS-induced lung injury in mice0.04-0.4 mg/kg (i.v.)Significant reduction in bronchoalveolar lavage fluid (BALF).
iNOS Expression Inhibition LPS-induced lung injury in mice0.04-0.4 mg/kg (i.v.)Significant reduction in lung tissue.

Table 2: α-Glucosidase Inhibitory Activity of (+)-Afzelechin

ParameterEnzyme SourceValueReference
ID50 Not specified0.13 mMMedchemExpress

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-Inflammatory Activity Assays
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with an NF-κB luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with varying concentrations of (+)-Afzelechin (e.g., 2, 5, 10, 20 µM) for 1 hour.

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 6 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Results are expressed as relative luciferase activity, normalized to the protein concentration of the cell lysates.

  • Cell Culture and Treatment: HUVECs or other suitable cell lines are cultured and treated with (+)-Afzelechin and an inflammatory stimulus (e.g., LPS) as described above.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Antioxidant Activity Assays
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, various concentrations of (+)-Afzelechin are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of (+)-Afzelechin.

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, varying concentrations of (+)-Afzelechin are pre-incubated with the α-glucosidase solution for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the wells.

  • Kinetic Measurement: The absorbance at 405 nm is measured at regular intervals for a specific duration (e.g., every minute for 30 minutes) using a microplate reader to monitor the formation of p-nitrophenol.

  • Calculation of Inhibition: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as [(Rate_control - Rate_sample) / Rate_control] x 100.

  • ID50/IC50 Determination: The ID50 or IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by (+)-Afzelechin and a typical experimental workflow for its analysis.

NF_kB_Signaling_Pathway cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Afzelechin (+)-Afzelechin This compound->IKK Inhibition This compound->NFkB_active Inhibition of Translocation

Caption: NF-κB Signaling Pathway and Inhibition by (+)-Afzelechin.

Nrf2_Signaling_Pathway cluster_Nrf2_complex This compound (+)-Afzelechin Keap1 Keap1 This compound->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation (Basal) Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) HO1 HO-1 Gene Expression ARE->HO1

Caption: Nrf2 Signaling Pathway Activation by (+)-Afzelechin.

TLR4_mTOR_Signaling_Pathway PM Particulate Matter TLR4 TLR4 PM->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Inflammation Inflammation mTOR->Inflammation This compound (+)-Afzelechin This compound->TLR4 Inhibition This compound->MyD88 Inhibition

Caption: TLR4-MyD88-mTOR Pathway and its Modulation by (+)-Afzelechin.

Experimental_Workflow Start Start: (+)-Afzelechin Sample InVitro In Vitro Assays Start->InVitro AntiInflammatory Anti-inflammatory (NF-κB, iNOS, COX-2) InVitro->AntiInflammatory Antioxidant Antioxidant (DPPH, ABTS) InVitro->Antioxidant AlphaGlucosidase α-Glucosidase Inhibition InVitro->AlphaGlucosidase DataAnalysis Data Analysis (IC50/ID50) AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis AlphaGlucosidase->DataAnalysis End End: Pharmacological Profile DataAnalysis->End

Caption: General Experimental Workflow for Pharmacological Profiling.

References

In Vitro Antioxidant Activity of Afzelechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol, is a natural polyphenolic compound found in a variety of plants. Like other flavonoids, it is recognized for its potential health benefits, which are largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, focusing on the detailed experimental protocols for its evaluation and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product research.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. These assays measure the ability of the compound to scavenge free radicals and reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, and in terms of ferric reducing equivalence for the FRAP assay.

While specific quantitative data for pure this compound is not widely available in the public domain, the following table summarizes the typical parameters measured in these assays. Researchers are encouraged to perform these assays to determine the specific values for their samples of interest.

AssayParameter MeasuredTypical Unit of MeasurementPositive Control
DPPH Radical Scavenging AssayIC50µg/mL or µMAscorbic Acid, Trolox, Quercetin
ABTS Radical Scavenging AssayIC50µg/mL or µMAscorbic Acid, Trolox
Ferric Reducing Antioxidant Power (FRAP)FRAP Valueµmol Fe(II)/g or mM FeSO₄ equivalentAscorbic Acid, Trolox, Ferrous Sulfate

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections provide comprehensive protocols for the most common in vitro antioxidant assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • This compound (test sample)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well microplates

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: To a cuvette or a well of a microplate, add a specific volume of the DPPH solution and an equal volume of the sample solution (or standard/blank).

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with this compound solution DPPH_sol->Mix Sample_sol Prepare this compound dilutions in Methanol Sample_sol->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • This compound (test sample)

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the sample (or standard) is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS radical cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS radical solution ABTS_rad->Dilute_ABTS Mix Mix diluted ABTS radical with this compound solution Dilute_ABTS->Mix Sample_sol Prepare this compound dilutions Sample_sol->Mix Incubate Incubate at room temp (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for ABTS radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[4][5]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (test sample)

  • Positive control (e.g., Ferrous sulfate, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction: A small volume of the sample is added to a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous sulfate. The results are expressed as FRAP values.

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP reagent with this compound solution FRAP_reagent->Mix Sample_sol Prepare this compound solution Sample_sol->Mix Incubate Incubate at 37°C (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value (vs. FeSO4 standard curve) Measure->Calculate

Caption: Workflow for Ferric Reducing Antioxidant Power (FRAP) assay.

Molecular Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

The antioxidant effects of many polyphenols, including this compound, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or electrophiles, such as certain phytochemicals, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction.

Once released from Keap1, Nrf2 translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous antioxidant enzymes and cytoprotective proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. Studies have shown that (+)-Afzelechin facilitates the nuclear translocation of Nrf2 and increases its binding to AREs, thereby enhancing the cellular antioxidant defense.

This compound-Mediated Activation of the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 modifies Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 binds Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_active Nrf2 (active) Nrf2_Keap1->Nrf2_active Nrf2 release (translocation) Proteasome Proteasome Ub->Proteasome Degradation Nrf2_inactive Nrf2 (inactive) Nrf2_inactive->Nrf2_Keap1 Maf sMaf Nrf2_active->Maf dimerizes with ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

This compound exhibits significant in vitro antioxidant activity, which is a key contributor to its potential health-promoting effects. The standardized protocols for DPPH, ABTS, and FRAP assays provided in this guide offer a reliable framework for the quantitative assessment of its antioxidant capacity. Furthermore, the elucidation of its mechanism of action through the Nrf2 signaling pathway provides a molecular basis for its cytoprotective effects. This technical guide serves as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound.

References

The Role of Afzelechin in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Afzelechin, a flavan-3-ol found in a variety of medicinal plants, has a long history of use in traditional medicine for treating a range of ailments, including urinary tract disorders, inflammatory conditions, and infections. This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional uses of this compound. It summarizes quantitative data on its biological activities, details experimental protocols for its study, and elucidates the molecular signaling pathways through which it exerts its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Traditional and Ethnomedicinal Uses of this compound

This compound is a key bioactive constituent in several plants utilized in traditional medicine systems, most notably in Ayurveda. The primary source of this compound in these traditions is the rhizome of Bergenia ligulata (also known as Paashaanbheda), a plant revered for its therapeutic properties.[1][2][3][4][5]

Traditional preparations of Bergenia ligulata for urinary tract ailments, such as kidney and bladder stones, typically involve creating a decoction or powder from the rhizomes and roots. In Ayurveda, the name "Pashanbheda" translates to "stone breaker," highlighting its reputed ability to dissolve urinary calculi. Beyond its use for urinary complaints, traditional medicine also employs this compound-containing plants for their anti-inflammatory, antioxidant, diuretic, antipyretic, antibacterial, and hepatoprotective activities. The rhizome paste is also used topically for boils and wounds.

Quantitative Bioactivity Data

The therapeutic effects of this compound are supported by a growing body of scientific research. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Biological Activity Assay Test System Result (IC50 / Value) Reference
α-Glucosidase Inhibition Enzymatic AssaySaccharomyces cerevisiae α-glucosidase0.13 mM
Antioxidant Activity DPPH Radical ScavengingIn vitro50 µg/mL (for B. ligulata extract)
Antimicrobial Activity Minimum Inhibitory Concentration (MIC)Staphylococcus aureus156 µg/mL (for a related this compound derivative)
In Vivo Anti-Inflammatory Activity Animal Model Inducer Dosage Effect Reference
Anti-inflammatory BALB/c MiceLipopolysaccharide (LPS)0.04 - 0.4 mg/kg (intravenous)Significantly reduced TNF-α production in bronchoalveolar lavage fluid (BALF) and decreased iNOS expression in lung tissue.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivities.

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate:

    • α-glucosidase from Saccharomyces cerevisiae (Type I, lyophilized powder, Sigma, EC 3.2.1.20) is used.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate.

  • Procedure:

    • Prepare a solution of α-glucosidase (e.g., 0.01 U/mL) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Prepare various concentrations of this compound.

    • In a 96-well microplate, mix the α-glucosidase solution with the this compound solution (or buffer for control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 2 minutes).

    • Initiate the reaction by adding the pNPG substrate (e.g., 4 mM).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes).

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

    • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

In Vivo Anti-Inflammatory Activity in LPS-Induced Lung Injury in Mice

This model is used to evaluate the anti-inflammatory effects of this compound in a living organism.

  • Animal Model:

    • BALB/c mice are commonly used.

  • Procedure:

    • Induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 10 µ g/mouse ).

    • Administer this compound intravenously at various doses (e.g., 0.04-0.4 mg/kg) at a specific time point relative to LPS administration (e.g., 6 hours after).

    • A control group receives LPS but no this compound.

    • After a set period (e.g., 24 hours), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Analyze BALF for inflammatory markers such as TNF-α using ELISA.

    • Analyze lung tissue for the expression of inflammatory proteins like iNOS via Western blotting or immunohistochemistry.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nrf2 antioxidant response pathway, which plays a crucial role in protecting cells from oxidative stress.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces Nrf2 dissociation ROS Oxidative Stress (e.g., from inflammation) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Promotes Nrf2 ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Cul3->Nrf2 Ub Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, Catalase) ARE->Antioxidant_Genes Promotes transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Leads to p1->Nrf2_n Translocation TLR4_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits mTOR mTOR This compound->mTOR Inhibits MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK TAK1->mTOR Activates IkappaB IκBα IKK->IkappaB Phosphorylates & promotes degradation NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS, COX-2) NFkappaB_n->Inflammatory_Genes Promotes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to Autophagy Autophagy mTOR->Autophagy Inhibits

References

Afzelechin as a Potent Alpha-Glucosidase Inhibitor: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes mellitus. A key therapeutic strategy to manage this condition is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is reduced, leading to a blunted postprandial glucose excursion. Natural products have long been a valuable source of novel therapeutic agents, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities. Among these, afzelechin, a flavan-3-ol, has emerged as a promising α-glucosidase inhibitor. This technical guide provides an in-depth analysis of this compound's potential in this capacity, summarizing the available quantitative data, detailing relevant experimental protocols, and outlining key molecular interactions.

Quantitative Inhibition Data

(+)-Afzelechin, a natural compound isolated from the rhizomes of Bergenia ligulata, has demonstrated significant inhibitory activity against α-glucosidase.[1] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50) or, as reported in the foundational study, the 50% inhibition dose (ID50).

CompoundReported Potency (ID50)Source
(+)-Afzelechin0.13 mM[1]

Note: The ID50 value was reported in the initial study. For the purpose of this guide, it is considered equivalent to the IC50 value.

A pivotal study also investigated the structure-activity relationship of this compound by evaluating several of its derivatives.[1] However, the specific quantitative inhibition data for these derivatives are not publicly available in the accessed literature. The derivatives synthesized and evaluated were:

  • (+)-Afzelechin tetraacetate

  • (+)-5,7,4'-trimethoxythis compound

  • (+)-Tetramethoxythis compound

  • (+)-3-acetyl-5,7,4'-trimethoxythis compound

Further research to elucidate the IC50 values of these derivatives is crucial for a comprehensive understanding of the structure-activity relationship and for guiding future lead optimization efforts.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the evaluation of this compound as an α-glucosidase inhibitor. These protocols are based on established methods in the field, as specific details from the primary this compound study were not fully accessible.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • (+)-Afzelechin (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of (+)-afzelechin and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 100 µL of Na₂CO₃ solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed.

Procedure:

  • The α-glucosidase inhibition assay is performed as described above, with the following modifications:

    • A range of substrate (pNPG) concentrations is used.

    • The assay is performed in the absence and presence of different, fixed concentrations of (+)-afzelechin.

  • Data Analysis:

    • The initial reaction velocities (V) are calculated from the absorbance measurements.

    • Lineweaver-Burk plots (1/V vs. 1/[S], where [S] is the substrate concentration) are generated for each inhibitor concentration.

    • The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) from the Lineweaver-Burk plots.

      • Competitive inhibition: Vmax remains unchanged, while Km increases.

      • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

      • Uncompetitive inhibition: Both Vmax and Km decrease.

      • Mixed inhibition: Both Vmax and Km are altered, but not in a manner consistent with the other types.

    • The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG prep_substrate->add_substrate prep_inhibitor Prepare this compound Solutions add_inhibitor Add this compound/Control prep_inhibitor->add_inhibitor add_buffer Add Buffer to Wells add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate1 Incubate (37°C, 10 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 stop_reaction Add Na₂CO₃ incubate2->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound against α-glucosidase.

Hypothesized Mechanism of α-Glucosidase Inhibition

While the specific inhibition kinetics for this compound are not yet publicly available, many flavonoids are known to be mixed or non-competitive inhibitors of α-glucosidase. The following diagram illustrates a generalized, hypothetical non-competitive inhibition mechanism.

inhibition_mechanism E α-Glucosidase (E) ES ES Complex E->ES + S (Km) EI EI Complex E->EI + I (Ki) S Substrate (S) I This compound (I) ES->E ESI ESI Complex (Inactive) ES->ESI + I (Ki') P Products (P) ES->P kcat EI->E EI->ESI + S (Km') ESI->ES ESI->EI

Caption: A generalized non-competitive inhibition model for α-glucosidase by this compound.

Conclusion and Future Directions

(+)-Afzelechin has been identified as a potent inhibitor of α-glucosidase with an ID50 of 0.13 mM. This finding positions this compound as a promising lead compound for the development of novel therapeutics for the management of type 2 diabetes. However, to fully realize its potential, further research is imperative. Key future directions include:

  • Determination of Inhibition Kinetics: Elucidating the precise mode of inhibition (competitive, non-competitive, etc.) and the corresponding kinetic parameters (Ki, Km, Vmax) is essential for understanding the mechanism of action.

  • Comprehensive Structure-Activity Relationship (SAR) Studies: The preliminary investigation into this compound derivatives needs to be expanded with quantitative data to guide the rational design of more potent and selective inhibitors.

  • In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy in reducing postprandial hyperglycemia and to assess the safety profile of this compound.

  • Exploration of Signaling Pathways: Investigating the potential impact of this compound on relevant cellular signaling pathways could reveal additional mechanisms contributing to its anti-diabetic effects.

References

Cardiovascular Protective Effects of Afzelechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol, is a natural phenolic compound found in various plants. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, particularly in the realm of cardiovascular health. This technical guide provides an in-depth overview of the current understanding of the cardiovascular protective effects of this compound, with a focus on its antioxidant and anti-inflammatory mechanisms. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Core Mechanisms of Cardiovascular Protection

The cardioprotective effects of this compound are primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are interconnected and contribute to the amelioration of various pathological processes underlying cardiovascular diseases, such as atherosclerosis, ischemia-reperfusion injury, and endothelial dysfunction.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key driver of cardiovascular disease. This compound exhibits significant antioxidant potential by directly scavenging free radicals and by activating endogenous antioxidant defense systems.

Quantitative Data on Antioxidant Activity

While comprehensive quantitative data for this compound's antioxidant capacity across all standard assays is not yet fully available in the literature, a study has reported its potent DPPH radical scavenging activity.

Antioxidant AssayCompoundIC50 Value (µM)Reference
DPPH Radical Scavenging(-)-Afzelechin21.8[1]
DPPH Radical Scavenging(+)-Catechin13.5[1]
DPPH Radical Scavenging(-)-Catechin13.6[1]
DPPH Radical Scavenging(-)-Epicatechin20.9[1]
DPPH Radical ScavengingTrolox (Positive Control)48.8[1]

Table 1: DPPH Radical Scavenging Activity of this compound and Related Flavanols.

Anti-inflammatory Effects

Chronic inflammation is a critical component in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. A key study investigated the effects of (+)-Afzelechin on lipopolysaccharide (LPS)-induced inflammation in human umbilical vein endothelial cells (HUVECs) and in a mouse model of acute lung injury, which serves as a model for systemic inflammation relevant to cardiovascular conditions.

Quantitative Data on Anti-inflammatory Effects

ParameterCell/Animal ModelTreatmentConcentration/DoseResultReference
iNOS Protein ExpressionLPS-stimulated HUVECs(+)-Afzelechin2-20 µMDose-dependent decrease
COX-2 Protein ExpressionLPS-stimulated HUVECs(+)-Afzelechin2-20 µMDose-dependent decrease
Nitric Oxide (NO) ProductionLPS-stimulated HUVECs(+)-Afzelechin2-20 µMDose-dependent decrease
Prostaglandin E2 (PGE2) ProductionLPS-stimulated HUVECs(+)-Afzelechin2-20 µMDose-dependent decrease
IL-1β ExpressionLPS-stimulated HUVECs(+)-Afzelechin2-20 µMDose-dependent decrease
TNF-α ProductionLPS-injected mice (BALF)(+)-Afzelechin0.04-0.4 mg/kgSignificant reduction
iNOS ExpressionLPS-injected mice (Lung Tissue)(+)-Afzelechin0.4 mg/kgSignificant reduction

Table 2: Anti-inflammatory Effects of (+)-Afzelechin.

Signaling Pathways Modulated by this compound

The antioxidant and anti-inflammatory effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Studies have shown that (+)-Afzelechin facilitates the nuclear translocation of Nrf2 and increases its binding to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This enhances the cell's capacity to counteract oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Nrf2_c Nrf2 Keap1->Nrf2_c Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Reduces

This compound activates the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. Evidence suggests that (+)-Afzelechin inhibits the LPS-induced activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_c NF-κB (p65/p50) IkB->NFkB_c Releases NFkB_n NF-κB (p65/p50) NFkB_c->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_n->Inflammatory_Genes Activates Transcription

This compound inhibits the NF-κB inflammatory pathway.
Putative Signaling Pathways

Based on studies of structurally related flavan-3-ols like (-)-epicatechin, this compound is likely to exert its cardiovascular protective effects through the modulation of other critical signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial for endothelial function, cell survival, and the regulation of cardiac hypertrophy and fibrosis.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway plays a vital role in promoting cell survival and regulating endothelial nitric oxide synthase (eNOS) activity. Activation of this pathway leads to the phosphorylation and activation of eNOS, resulting in increased nitric oxide (NO) production. NO is a key signaling molecule that promotes vasodilation, inhibits platelet aggregation, and reduces inflammation.

PI3K_Akt_Pathway This compound This compound (Putative) Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Endothelial Function NO->Vasodilation

Putative activation of the PI3K/Akt/eNOS pathway by this compound.

Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including inflammation, apoptosis, and cell growth. In the cardiovascular system, the p38 MAPK and JNK pathways are often associated with stress responses and inflammation, while the ERK1/2 pathway is generally linked to cell survival and proliferation. It is plausible that this compound may selectively modulate these pathways to exert its protective effects.

MAPK_Pathways cluster_p38_JNK Pro-inflammatory/Apoptotic cluster_ERK Pro-survival Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress, Cytokines) p38 p38 MAPK Stress_Stimuli->p38 JNK JNK Stress_Stimuli->JNK ERK ERK1/2 Stress_Stimuli->ERK This compound This compound (Putative) This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Activates Inflammation_Apoptosis Inflammation Apoptosis p38->Inflammation_Apoptosis JNK->Inflammation_Apoptosis Cell_Survival Cell Survival Proliferation ERK->Cell_Survival

Putative modulation of MAPK signaling pathways by this compound.

Experimental Protocols

This section provides an overview of the methodologies used to assess the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent.

    • Mix the this compound/control solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in absorbance is measured to determine the antioxidant capacity.

  • Protocol Outline:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add various concentrations of this compound or a positive control to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assays
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line to model the vascular endothelium.

  • Stimulation: Cells are typically stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated or co-treated with various concentrations of this compound.

  • Measurement of NO and PGE2:

    • Nitric Oxide (NO) production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2) levels in the supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Gene and Protein Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes like iNOS and COX-2.

    • Western Blotting: To determine the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated and total forms of Nrf2, NF-κB, Akt, p38, ERK, JNK).

Experimental_Workflow_Inflammation cluster_analysis Analysis Start Start: Culture HUVECs Treatment Treat with this compound (various concentrations) Start->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate Stimulation->Incubation Harvest Harvest Supernatant and Cell Lysates Incubation->Harvest Supernatant_Analysis Supernatant Analysis: - Griess Assay (NO) - ELISA (PGE2, Cytokines) Harvest->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis: - qRT-PCR (mRNA levels) - Western Blot (Protein levels) Harvest->Cell_Lysate_Analysis

Experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound demonstrates significant promise as a cardioprotective agent, primarily through its potent antioxidant and anti-inflammatory activities. The available evidence strongly suggests that this compound modulates key signaling pathways, including the Nrf2 and NF-κB pathways, to exert these beneficial effects. While the involvement of other crucial cardiovascular signaling pathways like PI3K/Akt and MAPK is highly probable based on data from structurally similar compounds, direct experimental validation for this compound is a critical area for future research.

To advance the development of this compound as a therapeutic agent, the following research directions are recommended:

  • Comprehensive Antioxidant Profiling: Conduct a full panel of antioxidant assays (ABTS, FRAP, ORAC) to obtain a complete quantitative profile of this compound's antioxidant capacity.

  • In Vivo Cardiovascular Models: Evaluate the efficacy of this compound in relevant animal models of cardiovascular disease, such as ischemia-reperfusion injury and atherosclerosis, to obtain quantitative data on its protective effects on cardiac function and tissue damage.

  • Detailed Mechanistic Studies: Elucidate the precise molecular interactions of this compound with the PI3K/Akt and MAPK signaling pathways in cardiomyocytes and endothelial cells to confirm the putative mechanisms and identify specific molecular targets.

  • Pharmacokinetic and Bioavailability Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and optimize dosing for potential clinical applications.

By addressing these research gaps, a more complete understanding of the cardiovascular protective effects of this compound can be achieved, paving the way for its potential translation into novel therapeutic strategies for the prevention and treatment of cardiovascular diseases.

References

The Antimicrobial Spectrum of Afzelechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol found in various plants, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides an in-depth overview of the current understanding of the antimicrobial spectrum of this compound. Due to the limited availability of quantitative data specifically for this compound, this document also includes data from closely related flavan-3-ols, such as catechin, to provide a broader perspective on the potential antimicrobial efficacy of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development who are exploring natural compounds for novel antimicrobial agents.

Quantitative Antimicrobial Activity

Comprehensive quantitative data on the antimicrobial spectrum of this compound remains limited in publicly available scientific literature. One study noted that the antimicrobial properties of this compound were not tested due to the small quantity of the isolated compound.[2] However, studies on structurally similar flavan-3-ols, such as catechin, provide valuable insights into the potential activity of this compound.

The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for catechin against various bacterial strains. It is crucial to note that these values are for catechin and not this compound, and they should be interpreted as indicative of the potential activity of this class of flavonoids.

Table 1: Minimum Inhibitory Concentration (MIC) of Catechin Against Uropathogenic Escherichia coli Strains [3]

Bacterial StrainMIC (mg/mL)
E. coli ATCC 259221
E. coli ATCC 87392
E. coli ATCC 438951
E. coli Clinical Isolate 90.5
E. coli Clinical Isolate 100.5
Other E. coli Clinical Isolates1

Table 2: Minimum Bactericidal Concentration (MBC) of Catechin Against Uropathogenic Escherichia coli Strains [3]

Bacterial StrainMBC (mg/mL)
E. coli ATCC 259222
E. coli ATCC 87394
E. coli ATCC 438952
E. coli Clinical Isolate 91
E. coli Clinical Isolate 101
Other E. coli Clinical Isolates2

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial susceptibility.[4] The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism. This is typically diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound (or the test compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: A well containing the broth medium and the microbial inoculum without the antimicrobial agent to ensure microbial growth.

    • Negative Control: A well containing only the broth medium to check for sterility.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).

  • Reading of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Mechanisms of Antimicrobial Action

The precise antimicrobial mechanisms of this compound are not fully elucidated. However, research on flavonoids, particularly catechins, suggests several potential modes of action.

Disruption of Bacterial Cell Membrane

Flavonoids can interact with and disrupt the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

G cluster_membrane Bacterial Cell Membrane cluster_this compound This compound cluster_effects Cellular Effects PL Phospholipid Bilayer IP Increased Permeability PL->IP MP Membrane Proteins AFZ This compound AFZ->PL Interaction LIC Leakage of Intracellular Components IP->LIC CD Cell Death LIC->CD

Caption: Proposed mechanism of this compound-induced cell membrane disruption.

Inhibition of DNA Gyrase

Some flavonoids have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. This inhibition is often achieved by competing with ATP for the binding site on the GyrB subunit of the enzyme.

G cluster_enzyme DNA Gyrase (GyrB Subunit) cluster_molecules Molecules cluster_process Cellular Process GyrB ATP Binding Site IDR Inhibition of DNA Replication & Repair GyrB->IDR Inhibition AFZ This compound AFZ->GyrB Competitive Binding ATP ATP ATP->GyrB Blocked CD Cell Death IDR->CD

Caption: Inhibition of DNA gyrase by this compound through competitive ATP binding.

Conclusion

This compound holds promise as a natural antimicrobial agent. However, the current body of research lacks comprehensive quantitative data on its antimicrobial spectrum. The information available for closely related flavan-3-ols, such as catechin, suggests potential activity against a range of bacteria. The proposed mechanisms of action, including cell membrane disruption and DNA gyrase inhibition, provide a foundation for further investigation. Future research should focus on systematically evaluating the in vitro and in vivo antimicrobial efficacy of purified this compound against a broad panel of clinically relevant bacteria and fungi to fully elucidate its therapeutic potential.

References

Afzelechin's Interaction with Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Afzelechin, a flavan-3-ol, is a natural polyphenolic compound found in various plants, including Bergenia ligulata.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, focusing on its interactions with key cellular signaling pathways. Understanding these interactions is critical for harnessing its therapeutic potential in drug discovery and development. This document summarizes the current scientific evidence, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the implicated pathways and workflows.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The most well-documented interactions involve the NF-κB, Nrf2, STAT-1, and MAPK signaling cascades.

Inhibition of Pro-Inflammatory NF-κB and STAT-1 Signaling

The Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT-1) pathways are crucial regulators of inflammation.[3] Dysregulation of these pathways can lead to chronic inflammation and various diseases.[3] this compound has been shown to suppress the activation of both NF-κB and STAT-1.

In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound inhibits NF-κB activity and reduces the phosphorylation of STAT-1. This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). The suppression of these inflammatory molecules highlights this compound's potential as an anti-inflammatory agent.

cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS Receptor TLR4 LPS->Receptor IKK IKK Receptor->IKK Activation STAT1 STAT1 Receptor->STAT1 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pSTAT1 p-STAT1 pSTAT1_nuc p-STAT1 pSTAT1->pSTAT1_nuc Translocation STAT1->pSTAT1 Afzelechin_cyto This compound Afzelechin_cyto->NFkB Inhibits Activity Afzelechin_cyto->pSTAT1 Inhibits Phosphorylation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Genes Induces Transcription pSTAT1_nuc->Genes Induces Transcription

Caption: this compound's inhibition of NF-κB and STAT-1 pathways.

Activation of the Antioxidant Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Activation of Nrf2 is a key strategy for protecting cells against oxidative stress. This compound is a potent activator of this protective pathway.

This compound induces the nuclear translocation of Nrf2 in a dose-dependent manner while downregulating the levels of its cytosolic repressor, Keap1. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1). The induction of HO-1 by this compound contributes to its anti-inflammatory effects by suppressing iNOS and TNF-α expression. This dual ability to suppress pro-inflammatory signals while simultaneously boosting antioxidant defenses makes this compound a molecule of significant interest.

cluster_cytoplasm cluster_nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1 Inhibits ROS Oxidative Stress ROS->Nrf2 Stabilizes ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Afzelin, a closely related flavonoid glycoside of this compound, has been shown to suppress the p38 MAPK pathway. In particulate matter-exposed human keratinocytes, afzelin inhibits the activation of p38 and the downstream transcription factor activator protein-1 (AP-1) components, c-Fos and c-Jun.

Furthermore, computational reverse docking studies have identified key components of the MAPK pathway as potential direct targets for this compound. In studies related to triple-negative breast cancer (TNBC), Extracellular signal-regulated kinase 2 (ERK2) and KRas were identified as top potential targets, suggesting that this compound may inhibit TNBC cell motility by interfering with this pathway.

cluster_membrane cluster_cytoplasm cluster_nucleus Stimuli External Stimuli (e.g., Particulate Matter) Receptor Receptor Stimuli->Receptor p38 p38 MAPK Receptor->p38 Activation AP1 AP-1 (c-Fos/c-Jun) p38->AP1 Activates Afzelechin_cyto This compound Afzelechin_cyto->p38 Inhibits Activation Genes Pro-inflammatory Genes AP1->Genes Induces Transcription cluster_analysis 4. Molecular Analysis Culture 1. Cell Culture (e.g., HUVECs, HaCaT) Treatment 2. Treatment - Stimulus (LPS / PM) - this compound (various conc.) Culture->Treatment Harvest 3. Cell Harvesting & Lysis - Whole cell lysate - Nuclear/Cytosolic fractionation Treatment->Harvest ELISA ELISA (Secreted cytokines) Treatment->ELISA Supernatant Western Western Blot (Protein expression/ phosphorylation) Harvest->Western Reporter Luciferase Assay (Promoter activity) Harvest->Reporter ROS ROS Assay (e.g., DCFH-DA) Harvest->ROS

References

The Neuroprotective Potential of Afzelechin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin is a flavan-3-ol, a type of natural phenolic compound, that is garnering significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is found in a variety of plant sources. Emerging research has highlighted its diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects. These characteristics position this compound as a promising candidate for the development of novel neuroprotective therapies aimed at combating the complex pathologies of neurodegenerative diseases, which are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. This technical guide provides an in-depth overview of the current experimental evidence supporting the neuroprotective properties of this compound, its mechanisms of action, and the detailed protocols used in its evaluation.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathways implicated in neuronal damage and cell death. The primary mechanisms identified to date include robust antioxidant activity, modulation of apoptotic signaling, and the regulation of critical neurotrophic pathways.

Antioxidant and Anti-inflammatory Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathological feature of many neurodegenerative disorders. This compound has demonstrated significant capabilities in mitigating oxidative damage. In a rat model of reserpine-induced neurotoxicity, administration of this compound led to a dose-dependent restoration of endogenous antioxidant enzymes.[1] Specifically, it increased the activity of Superoxide Dismutase (SOD) and Catalase (CAT), and replenished levels of reduced glutathione (GSH).[1] This was accompanied by a significant reduction in thiobarbituric acid reactive substances (TBARS), a key marker of lipid peroxidation, and decreased levels of nitric oxide (NO), which can be neurotoxic at high concentrations.[1]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons in neurodegenerative diseases. This compound has been shown to directly interfere with the apoptotic cascade. A key finding is its ability to modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. In a reserpine-induced rat model, this compound treatment significantly increased the expression of the anti-apoptotic protein Bcl-2.[1][2] By upregulating Bcl-2, this compound helps to promote neuronal survival and inhibit the cell death pathway.

Modulation of CREB-BDNF Signaling Pathway

The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway is vital for neuronal survival, synaptic plasticity, and cognitive function. Dysfunction in this pathway is closely linked to the cognitive and memory deficits seen in neurodegenerative disorders. Studies have shown that central administration of this compound in a scopolamine-induced mouse model of memory impairment can restore this critical signaling pathway. This suggests that this compound's neuroprotective effects are not only about preventing damage but also about actively promoting neuronal health and function through the enhancement of neurotrophic signaling.

Experimental Evidence: Quantitative Data

The neuroprotective effects of this compound have been quantified in preclinical animal models. The following tables summarize the key findings from a study utilizing a reserpine-induced model of Parkinson's disease in rats.

Table 1: Effect of this compound on Behavioral and Motor Functions

Treatment GroupCatalepsy Score (Bar Test)Immobility Time (Forced Swim Test, s)Locomotor Activity (Open Field, Line Crossings)
ControlLowLowHigh
Reserpine (RES) ControlHigh134.2 sLow
RES + Levodopa (30 mg/kg)Reduced28.0 sIncreased
RES + this compound (5 mg/kg)Reduced86.4 sIncreased
RES + this compound (10 mg/kg)Significantly Reduced64.2 sSignificantly Increased
RES + this compound (20 mg/kg)Markedly Reduced38.5 sMarkedly Increased

Data adapted from Al-hweiti et al., Saudi Pharmaceutical Journal, 2023.

Table 2: Effect of this compound on Brain Monoamine Neurotransmitters

Treatment GroupDopamine (DA)Norepinephrine (NA)Serotonin (5-HT)
ControlNormal LevelsNormal LevelsNormal Levels
Reserpine (RES) ControlReducedReducedReduced
RES + Levodopa (30 mg/kg)IncreasedIncreasedIncreased
RES + this compound (5 mg/kg)IncreasedIncreasedIncreased
RES + this compound (10 mg/kg)IncreasedIncreasedIncreased
RES + this compound (20 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly Increased

Data adapted from Al-hweiti et al., Saudi Pharmaceutical Journal, 2023.

Table 3: Effect of this compound on Markers of Oxidative Stress and Apoptosis

Treatment GroupTBARS (nmol/g tissue)Nitric Oxide (µmol/g tissue)Bcl-2 (ng/g tissue)SOD (U/mg tissue)CAT (U/mg tissue)GSH
Control1243.4418.453.232.45High
Reserpine (RES) Control2456.316.341.12LowLow
RES + Levodopa (30 mg/kg)2382.4215.422.85IncreasedIncreased
RES + this compound (5 mg/kg)2125.348.31IncreasedIncreasedIncreased
RES + this compound (10 mg/kg)1944.3911.24Significantly IncreasedSignificantly IncreasedSignificantly Increased
RES + this compound (20 mg/kg)1483.8114.38Markedly IncreasedMarkedly IncreasedMarkedly Increased

Data adapted from Al-hweiti et al., Saudi Pharmaceutical Journal, 2023.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G cluster_0 Neurotoxic Insult (e.g., Reserpine, Scopolamine) cluster_1 This compound Intervention cluster_2 Cellular Mechanisms cluster_3 Outcome Insult Reserpine/ Scopolamine OxidativeStress Oxidative Stress (↑ ROS, ↑ NO, ↑ Lipid Peroxidation) Insult->OxidativeStress Apoptosis Apoptosis (↓ Bcl-2) Insult->Apoptosis CREB_BDNF CREB-BDNF Pathway (↓ pCREB, ↓ BDNF) Insult->CREB_BDNF Neurotransmitters Monoamine Depletion (↓ DA, NA, 5-HT) Insult->Neurotransmitters This compound This compound This compound->Neurotransmitters Restores AntioxidantEnzymes ↑ SOD, CAT, GSH This compound->AntioxidantEnzymes Activates Bcl2 ↑ Bcl-2 Expression This compound->Bcl2 Upregulates CREB_BDNF_Up ↑ pCREB, ↑ BDNF This compound->CREB_BDNF_Up Activates NeuronalDamage Neuronal Damage & Cognitive Deficits OxidativeStress->NeuronalDamage Apoptosis->NeuronalDamage CREB_BDNF->NeuronalDamage Neurotransmitters->NeuronalDamage AntioxidantEnzymes->OxidativeStress Inhibits Neuroprotection Neuroprotection & Improved Cognition AntioxidantEnzymes->Neuroprotection Bcl2->Apoptosis Inhibits Bcl2->Neuroprotection CREB_BDNF_Up->CREB_BDNF Restores CREB_BDNF_Up->Neuroprotection

Fig. 1: this compound's integrated mechanism of neuroprotection.

G cluster_animal_model In Vivo Model Induction cluster_treatment Treatment Protocol cluster_assessment Assessment cluster_analysis Data Analysis & Outcome start Select Animal Model (e.g., Wistar Rats) reserpine Induce Neurotoxicity (e.g., Reserpine 1 mg/kg) start->reserpine grouping Divide into Groups: - Vehicle Control - RES Control - RES + Levodopa - RES + this compound (Doses) reserpine->grouping treatment Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) grouping->treatment behavior Behavioral Testing - Open Field Test - Forced Swim Test - Bar Test (Catalepsy) treatment->behavior biochem Biochemical Analysis (Brain Homogenates) behavior->biochem markers Measure Biomarkers: - Monoamines (DA, NA, 5-HT) - Oxidative Stress (TBARS, NO) - Antioxidants (SOD, CAT, GSH) - Apoptosis (Bcl-2) biochem->markers analysis Statistical Analysis (e.g., ANOVA) markers->analysis conclusion Evaluate Neuroprotective Efficacy analysis->conclusion

Fig. 2: Experimental workflow for in vivo neuroprotection studies.

Experimental Protocols

The following protocols are derived from published studies investigating the neuroprotective effects of this compound.

Reserpine-Induced Parkinson's Disease Model in Rats
  • Animal Model: Male Wistar rats are used.

  • Induction of Neurotoxicity: Reserpine (RES) is administered at a dose of 1 mg/kg to induce a cataleptic state and deplete brain monoamines, mimicking parkinsonian symptoms.

  • Treatment Groups: Animals are typically divided into a control group, a reserpine-only group, a positive control group (e.g., RES + Levodopa 30 mg/kg), and experimental groups receiving reserpine plus varying doses of this compound (e.g., 5, 10, and 20 mg/kg).

  • Behavioral Assessment:

    • Locomotor Activity: Measured using an Open Field Test, where the number of lines crossed by an animal in a defined period is counted.

    • Catalepsy: Assessed using the bar test, where the time an animal remains in an externally imposed posture is measured.

    • Depressive-like Behavior: Evaluated with the Forced Swim Test, measuring the duration of immobility.

  • Biochemical Analysis: Following behavioral tests, animals are sacrificed, and brain tissues (e.g., striatum, hippocampus) are homogenized.

    • Monoamine Levels: Dopamine, norepinephrine, and serotonin levels are quantified using appropriate methods like HPLC.

    • Oxidative Stress Markers: TBARS and Nitric Oxide levels are measured using colorimetric assay kits.

    • Antioxidant Enzyme Activity: SOD, CAT, and GSH levels are determined using specific activity assay kits.

    • Apoptotic Markers: Bcl-2 protein expression is quantified using methods such as ELISA or Western blotting.

Scopolamine-Induced Memory Impairment Model in Mice
  • Animal Model: C57BL/6 mice are commonly used.

  • This compound Administration: this compound is administered centrally via the third ventricle of the hypothalamus. A typical dosing regimen is 100 ng/µl, delivered three times a week for one month.

  • Induction of Memory Impairment: Scopolamine, a cholinergic antagonist, is injected intraperitoneally (i.p.) before each behavioral experiment to induce cognitive and memory deficits.

  • Behavioral Assessment:

    • Spatial Memory: Assessed using the Y-maze test.

    • Recognition Memory: Evaluated with the Novel Object Recognition test.

    • Aversive Memory: Measured using the Passive Avoidance test.

  • Molecular Analysis: Hippocampal tissues are collected for analysis.

    • CREB-BDNF Pathway: The expression and phosphorylation levels of CREB and the expression of BDNF are quantified by Western blot analysis to assess the activation state of this signaling pathway.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the neuroprotective properties of this compound. Through its potent antioxidant, anti-inflammatory, and anti-apoptotic activities, coupled with its ability to positively modulate the CREB-BDNF signaling pathway, this compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. The quantitative data from preclinical models, particularly in the context of Parkinson's disease and cognitive impairment, are compelling.

Future research should focus on several key areas. First, in-depth studies using neuronal cell culture models (e.g., SH-SY5Y or HT22 cells) with various neurotoxins (e.g., 6-OHDA, glutamate, H₂O₂) are needed to further elucidate the specific molecular targets and signaling cascades, such as the Nrf2/HO-1 and PI3K/Akt pathways. Second, pharmacokinetic and bioavailability studies are essential to determine the optimal delivery methods and dosages for achieving therapeutic concentrations in the central nervous system. Finally, further validation in a wider range of animal models for different neurodegenerative diseases will be crucial before considering translation to clinical trials. The continued investigation of this compound is a valuable endeavor in the search for effective treatments for these debilitating disorders.

References

An In-Depth Technical Guide on the In Vivo Metabolism and Bioavailability of Afzelechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin, a flavan-3-ol found in a variety of plants, has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its metabolism and bioavailability is crucial for evaluating its therapeutic potential and for the development of this compound-based nutraceuticals or pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the in vivo fate of this compound. Due to a notable lack of direct research on this compound, this guide extrapolates from the well-established metabolic pathways of structurally related flavan-3-ols, such as catechin and epicatechin, and presents the available quantitative data for its epimer, (-)-epithis compound. We detail the presumed metabolic pathways, including phase I and phase II metabolism, and the significant role of the gut microbiota. Furthermore, this guide outlines the key experimental protocols required for the in vivo assessment of this compound's metabolism and bioavailability and presents available quantitative data in a structured format.

Introduction to this compound

This compound is a flavan-3-ol, a class of flavonoids characterized by a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton. It is an epimer of epithis compound and is structurally similar to catechin and epicatechin, differing in the hydroxylation pattern of the B-ring (a single hydroxyl group at the 4' position for this compound, versus two hydroxyl groups at the 3' and 4' positions for catechin and epicatechin). This structural difference is anticipated to influence its metabolic fate and bioavailability. This compound is found in various plant species, including Bergenia ligulata, and is known to possess biological activities such as antioxidant and anti-inflammatory effects[1].

Metabolism of this compound

The in vivo metabolism of this compound has not been extensively studied. However, based on the known metabolic pathways of other flavan-3-ols, a multi-stage metabolic process involving the small intestine, liver, and gut microbiota can be postulated.

Phase I and Phase II Metabolism

Upon oral ingestion, this compound is likely absorbed in the small intestine. Here, and subsequently in the liver, it is expected to undergo extensive phase II metabolism, where conjugating enzymes attach polar groups to the molecule, thereby increasing its water solubility and facilitating its excretion. The primary phase II metabolic reactions for flavonoids are glucuronidation, sulfation, and methylation.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are expected to catalyze the attachment of glucuronic acid to the hydroxyl groups of this compound.

  • Sulfation: Sulfotransferases (SULTs) likely mediate the addition of a sulfonate group.

  • Methylation: Catechol-O-methyltransferase (COMT) may methylate the hydroxyl groups, although this compound's monohydroxylated B-ring might make it a less efficient substrate for COMT compared to catechins.

These conjugated metabolites are the primary forms of flavan-3-ols found in systemic circulation.

Gut Microbiota Metabolism

A significant portion of ingested this compound that is not absorbed in the small intestine will reach the colon, where it is subjected to extensive metabolism by the gut microbiota. This microbial metabolism involves the breakdown of the flavonoid structure into smaller phenolic compounds. For flavan-3-ols, this process typically involves:

  • C-ring fission: The heterocyclic C-ring is opened.

  • Formation of Phenyl-γ-valerolactones: The breakdown leads to the formation of phenyl-γ-valerolactones. For this compound, this would likely result in 5-(4'-hydroxyphenyl)-γ-valerolactone.

  • Further degradation: These valerolactones can be further metabolized into smaller phenolic acids, such as phenylpropionic, phenylacetic, and benzoic acid derivatives.

These microbially-derived metabolites are readily absorbed from the colon into the bloodstream, where they may also undergo phase II conjugation before being excreted in the urine.

Afzelechin_Metabolism This compound This compound (Oral Intake) Small_Intestine Small Intestine This compound->Small_Intestine Absorption Colon Colon This compound->Colon Unabsorbed Liver Liver Small_Intestine->Liver Portal Vein Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates, Methylated this compound) Small_Intestine->Phase_II_Metabolites Phase II Metabolism Microbial_Metabolites Microbial Metabolites (e.g., 5-(4'-hydroxyphenyl)-γ-valerolactone, Phenolic Acids) Colon->Microbial_Metabolites Microbial Metabolism Liver->Phase_II_Metabolites Phase II Metabolism Conjugated_Microbial_Metabolites Conjugated Microbial Metabolites Liver->Conjugated_Microbial_Metabolites Phase II Metabolism Systemic_Circulation Systemic Circulation Urine Urinary Excretion Systemic_Circulation->Urine Phase_II_Metabolites->Systemic_Circulation Microbial_Metabolites->Liver Absorption Conjugated_Microbial_Metabolites->Systemic_Circulation PK_Workflow Start Start: Animal Acclimatization Dosing Oral Gavage of this compound (e.g., in 0.5% carboxymethylcellulose) Start->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h post-dose) Dosing->Blood_Collection Urine_Collection Urine and Feces Collection (Metabolic Cages, 0-24h) Dosing->Urine_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Processing Sample Preparation (e.g., Solid Phase Extraction) Plasma_Separation->Sample_Processing Urine_Collection->Sample_Processing Analysis UPLC-MS/MS Analysis (Quantification of this compound and Metabolites) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis Signaling_Pathway Afzelechin_Metabolites This compound and its Metabolites TLR4 TLR4 Signaling Afzelechin_Metabolites->TLR4 Modulates MAPK MAPK Pathway Afzelechin_Metabolites->MAPK Potentially Modulates Nrf2 Nrf2 Pathway Afzelechin_Metabolites->Nrf2 Potentially Modulates Autophagy Autophagy TLR4->Autophagy Regulates Inflammation Inflammation TLR4->Inflammation Leads to MAPK->Inflammation Leads to Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Regulates

References

Engineering Microbial Consortia for Novel Afzelechin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin, a flavan-3-ol with significant therapeutic potential, has traditionally been sourced from plant extracts, a method fraught with challenges of low yield and complex purification. This technical guide details a groundbreaking approach to this compound biosynthesis through the metabolic engineering of microbial systems. We present the first-ever de novo production of this compound from a simple carbon source, glucose, utilizing a novel three-strain Escherichia coli polyculture system. This guide provides an in-depth overview of the biosynthetic pathway, detailed experimental protocols for the construction and cultivation of the engineered microbial consortium, and a summary of the quantitative production data. Furthermore, we explore the enzymatic conversion of this compound to other valuable catechins within an engineered microbial host. This work represents a significant advancement in the sustainable and scalable production of this compound, opening new avenues for its application in pharmaceuticals and nutraceuticals.

Introduction

Flavonoids, a diverse class of plant secondary metabolites, are renowned for their broad range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound, a member of the flavan-3-ol subclass, has garnered increasing interest for its potential health benefits. However, its low abundance in natural sources has hampered extensive research and commercialization.

Recent advancements in synthetic biology and metabolic engineering have enabled the heterologous production of complex plant natural products in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These platforms offer the potential for rapid, scalable, and sustainable production from inexpensive and renewable feedstocks.

This guide focuses on the pioneering work in engineering microbial systems for the production of this compound. We will detail the design and implementation of a synthetic biosynthetic pathway distributed across a consortium of specialized E. coli strains, a strategy that circumvents metabolic burden and optimizes pathway flux.

The Biosynthetic Pathway to this compound

The engineered pathway for the de novo biosynthesis of this compound from glucose is a multi-step process that involves enzymes from both prokaryotic and eukaryotic sources. The pathway begins with the central metabolism of E. coli and proceeds through the shikimate pathway to produce the aromatic amino acid L-tyrosine, a key precursor. The subsequent steps, leading to the core flavonoid scaffold and ultimately to this compound, are heterologously expressed.

The overall pathway can be conceptually divided into three modules:

  • Module 1: Glucose to p-Coumaric Acid: This initial module leverages the native metabolic machinery of E. coli to convert glucose into L-tyrosine, which is then converted to p-coumaric acid by the action of tyrosine ammonia-lyase (TAL).

  • Module 2: p-Coumaric Acid to Naringenin: This module involves the activation of p-coumaric acid to its CoA-thioester by 4-coumarate:CoA ligase (4CL), followed by the condensation with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into (2S)-naringenin.

  • Module 3: Naringenin to this compound: This final module involves the conversion of naringenin to dihydrokaempferol (DHK) by flavanone 3-hydroxylase (F3H). DHK is then reduced by dihydroflavonol 4-reductase (DFR) to form leucopelargonidin, which is subsequently reduced by leucoanthocyanidin reductase (LAR) to yield (+)-Afzelechin.

Afzelechin_Biosynthesis_Pathway p_Coumaric_Acid_ref p_Coumaric_Acid p_Coumaric_Acid Naringenin_ref Naringenin Naringenin L_Tyrosine L_Tyrosine p_Coumaroyl_CoA p_Coumaroyl_CoA Dihydrokaempferol Dihydrokaempferol Naringenin_Chalcone Naringenin_Chalcone Leucopelargonidin Leucopelargonidin Glucose Glucose This compound This compound

Experimental Protocols

Strain Engineering and Plasmid Construction

The de novo production of this compound was achieved using a three-strain polyculture of E. coli. Each strain was engineered to perform a specific part of the biosynthetic pathway, thereby distributing the metabolic load and allowing for optimization of each module independently.

Strain 1 (Producer of p-Coumaric Acid):

  • Host Strain: E. coli BW25113

  • Key Enzyme: Tyrosine ammonia-lyase (TAL) from Rhodobacter sphaeroides.

  • Plasmid: pET-Duet derived plasmid containing the TAL gene under the control of a T7 promoter.

Strain 2 (Producer of Naringenin):

  • Host Strain: E. coli BL21(DE3)

  • Key Enzymes:

    • 4-Coumarate:CoA ligase (4CL) from Petroselinum crispum.

    • Chalcone synthase (CHS) from Petunia x hybrida.

    • Chalcone isomerase (CHI) from Medicago sativa.

  • Plasmid: A medium-copy plasmid (pACYC-Duet derivative) co-expressing 4CL, CHS, and CHI.

Strain 3 (Converter of Naringenin to this compound):

  • Host Strain: E. coli BL21(DE3)

  • Key Enzymes:

    • Flavanone 3-hydroxylase (F3H) from Petunia x hybrida.

    • Dihydroflavonol 4-reductase (DFR) from Arabidopsis thaliana.

    • Leucoanthocyanidin reductase (LAR) from Vitis vinifera.

  • Plasmid: A high-copy plasmid (pRSF-Duet derivative) co-expressing F3H, DFR, and LAR.

Experimental_Workflow cluster_strain1 Strain 1: p-Coumaric Acid Production cluster_strain2 Strain 2: Naringenin Production cluster_strain3 Strain 3: this compound Production s1_plasmid Construct pET-TAL Plasmid s1_transform Transform E. coli BW25113 s1_plasmid->s1_transform s1_culture Cultivate Strain 1 s1_transform->s1_culture coculture Inoculate Polyculture s1_culture->coculture s2_plasmid Construct pACYC-4CL-CHS-CHI Plasmid s2_transform Transform E. coli BL21(DE3) s2_plasmid->s2_transform s2_culture Cultivate Strain 2 s2_transform->s2_culture s2_culture->coculture s3_plasmid Construct pRSF-F3H-DFR-LAR Plasmid s3_transform Transform E. coli BL21(DE3) s3_plasmid->s3_transform s3_culture Cultivate Strain 3 s3_transform->s3_culture s3_culture->coculture fermentation Fed-batch Fermentation (30°C, pH 7.0) coculture->fermentation induction Induce with IPTG fermentation->induction sampling Time-course Sampling induction->sampling analysis Extraction and HPLC-MS Analysis sampling->analysis

Polyculture Fermentation
  • Media: M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and appropriate antibiotics.

  • Inoculum: Overnight cultures of each of the three engineered strains were grown separately in LB medium. The strains were then inoculated into the fermentation medium at an initial OD600 ratio of 1:1:1.

  • Fermentation Conditions: Fed-batch fermentation was carried out in a 2 L bioreactor at 30°C. The pH was maintained at 7.0 by automatic addition of 5 M NH4OH. Dissolved oxygen was maintained at 30% of air saturation.

  • Induction: When the OD600 reached approximately 10, the culture was induced with 0.1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Sampling: Samples were taken at regular intervals for OD600 measurement and metabolite analysis.

Metabolite Extraction and Analysis
  • Extraction: 1 mL of culture broth was centrifuged, and the supernatant was extracted twice with an equal volume of ethyl acetate. The organic phases were combined and evaporated to dryness. The residue was redissolved in methanol for analysis.

  • Quantification: this compound and other flavonoid intermediates were quantified by High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometry (MS) detector. A C18 reverse-phase column was used with a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase. Authentic standards were used for calibration.

Quantitative Data

The engineered three-strain polyculture system successfully produced this compound de novo from glucose. The production landscape was optimized by varying the inoculation ratios of the three strains.[1]

Inoculation Ratio (Strain 1:2:3)p-Coumaric Acid (mg/L)Naringenin (mg/L)This compound (mg/L)
1:1:1150.2 ± 12.585.6 ± 7.815.3 ± 1.2
1:2:1125.8 ± 10.1110.4 ± 9.520.1 ± 1.8
1:1:2140.5 ± 11.775.2 ± 6.926.1 ± 2.3

Data represent peak titers achieved in fed-batch fermentation at 72 hours post-induction. Values are the mean ± standard deviation of three biological replicates.

The highest titer of this compound achieved was 26.1 ± 2.3 mg/L, demonstrating the feasibility of this microbial polyculture approach for the production of complex flavonoids.[1]

Conversion of this compound to Catechin

In a separate study, the utility of engineered E. coli for the bioconversion of flavonoids was demonstrated. An E. coli strain expressing the native hydroxylase complex, HpaBC, was shown to convert this compound to Catechin.[2]

  • Substrate: this compound

  • Product: Catechin

  • Titer: 34.7 ± 1.5 mg/L[2]

This result highlights the potential for using engineered microbes not only for de novo synthesis but also for the targeted modification of flavonoid structures to produce a wider range of valuable compounds.

Conclusion and Future Perspectives

The development of a microbial polyculture system for the de novo production of this compound from glucose marks a significant milestone in the field of synthetic biology and metabolic engineering. This approach offers a promising alternative to traditional plant extraction methods, with the potential for higher yields, greater purity, and a more sustainable production process.

Future work will focus on further optimizing the polyculture system to enhance this compound titers. This will involve strategies such as:

  • Host Strain Improvement: Engineering the central metabolism of the host strains to increase the supply of precursors like L-tyrosine and malonyl-CoA.

  • Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of the heterologous enzymes through protein engineering.

  • Process Optimization: Fine-tuning fermentation parameters such as media composition, induction strategies, and co-culture ratios.

The successful production of this compound in engineered microbes paves the way for the biosynthesis of a wide array of other complex flavonoids and their derivatives, which will undoubtedly accelerate research into their therapeutic applications and facilitate their commercialization.

References

Methodological & Application

Application Notes and Protocols for UPLC-MS/MS Quantification of Afzelechin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of afzelechin in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

This compound, a flavan-3-ol commonly found in various plants, has demonstrated multiple biological activities, including anti-inflammatory and antioxidant effects. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME). This UPLC-MS/MS method provides the sensitivity and selectivity required for reliable bioanalysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Ethyl acetate (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute to dissolve the extract.

  • Transfer the reconstituted sample to a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. A specific gradient that can be used is a 16-minute gradient from 0% to 70% acetonitrile.[1]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 275.1
Product Ions (m/z) To be determined by direct infusion of an this compound standard. Common fragments for flavonoids include those from retro-Diels-Alder fission.
Collision Energy To be optimized for the specific instrument and transitions.
Dwell Time To be optimized for the number of analytes and data points per peak.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of flavonoids, including this compound, in plasma.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound12.5 - 100012.5>0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow QC<15%<15%85-115%
Mid QC<15%<15%85-115%
High QC<15%<15%85-115%

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound>80%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantify Quantification msms->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound quantification in plasma.

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating several key signaling pathways.[1] It can suppress the activation of pro-inflammatory transcription factors such as NF-κB and STAT-1.[1] Additionally, this compound can activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1] Furthermore, it has been observed to modulate the TLR4-MyD88 and mTOR-autophagy pathways in the context of particulate matter-induced lung injury.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, PM2.5) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimulus tlr4 TLR4 stimulus->tlr4 stat1 STAT-1 stimulus->stat1 mtor mTOR stimulus->mtor This compound This compound This compound->tlr4 Inhibits myd88 MyD88 This compound->myd88 Inhibits nfkb NF-κB This compound->nfkb Inhibits This compound->stat1 Inhibits nrf2 Nrf2 This compound->nrf2 Activates This compound->mtor Activates tlr4->myd88 myd88->nfkb inflammation Inflammation (iNOS, COX-2, TNF-α) nfkb->inflammation stat1->inflammation are ARE nrf2->are ho1 HO-1 are->ho1 antioxidant Antioxidant Response ho1->antioxidant autophagy Autophagy mtor->autophagy Inhibits autophagy->inflammation Modulates

Caption: this compound's modulation of anti-inflammatory signaling pathways.

References

Application Note: HPLC Protocol for the Separation of Afzelechin and its Epimers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afzelechin and its epimers, such as epithis compound, are flavan-3-ols, a class of flavonoids found in various plants. These compounds are of significant interest in pharmaceutical and nutraceutical research due to their potential antioxidant and other biological activities. The stereochemistry of these compounds can significantly influence their bioactivity. Therefore, a reliable and efficient analytical method for their separation and quantification is crucial. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the separation of this compound and its epimers, primarily focusing on a reversed-phase approach. While other techniques like chiral HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed, reversed-phase HPLC is widely accessible and effective for this class of compounds.[1][2][3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

Reagents and Materials
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid Modifier: Formic acid (or trifluoroacetic acid).[2]

  • Standards: this compound and epithis compound analytical standards.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[4] Phenyl columns can also offer alternative selectivity for catechins.

Sample Preparation
  • Extraction (from plant material):

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent mixture, such as methanol:water (70:30, v/v), using sonication.

    • Centrifuge the extract and collect the supernatant.

  • Purification (if necessary):

    • For complex matrices, pass the supernatant through a conditioned C18 SPE cartridge to remove interfering substances.

    • Elute the flavonoids with methanol.

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

HPLC Method
  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm for flavan-3-ols.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
108020
306040
35595
40595
41955
45955

Note: This gradient is a starting point and may require optimization based on the specific column and system used.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of this compound and epithis compound based on the described protocol. These values are illustrative and can vary depending on the specific experimental conditions.

CompoundRetention Time (min)Resolution (Rs)
Epithis compound~18.5-
This compound~20.2> 1.5

Resolution (Rs) is calculated between adjacent peaks. A value > 1.5 indicates baseline separation.

Alternative and Complementary Techniques

While reversed-phase HPLC is a robust method, other chromatographic techniques can offer advantages for specific applications:

  • Chiral HPLC: For the separation of enantiomers, a chiral stationary phase (e.g., Chiralcel OD-H) under normal-phase conditions (e.g., n-hexane/ethanol with 0.1% TFA) can be employed. This is particularly useful for determining the stereoisomeric purity of samples.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for the analysis of polar compounds and can provide different selectivity compared to reversed-phase chromatography. It typically uses a polar stationary phase with a high organic content in the mobile phase.

  • UPLC-MS/MS: For highly sensitive and selective quantification, especially in complex biological matrices, coupling ultra-high-performance liquid chromatography with tandem mass spectrometry is a powerful approach.

Visualization

HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its epimers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Solvent Extraction Sample->Extraction Purification SPE Purification (Optional) Extraction->Purification Final_Prep Reconstitution & Filtration Purification->Final_Prep Injection HPLC Injection Final_Prep->Injection Separation C18 Column Separation Injection->Separation Detection PDA/UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for HPLC analysis of this compound and its epimers.

This application note provides a comprehensive and detailed protocol for the separation of this compound and its epimers using HPLC. The provided methods and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Afzelechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the fragmentation analysis of afzelechin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a flavan-3-ol found in various plants, is of interest for its potential biological activities. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This application note outlines the sample preparation, LC-MS/MS methodology, and provides a summary of the expected fragmentation pattern of the this compound precursor ion.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites abundant in plants. As a member of the flavan-3-ol group, it shares a basic structural skeleton with compounds like catechin and epicatechin. The biological activities of flavonoids are a subject of extensive research, and accurate analytical methods are essential for their study. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the analysis of these compounds. The fragmentation of flavonoids in the mass spectrometer provides structural information that aids in their identification. Common fragmentation pathways for flavonoids include the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, providing information about the hydroxylation pattern of the A- and B-rings. This application note details the expected fragmentation of this compound under electrospray ionization (ESI) conditions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method developed for the analysis of (-)-epithis compound in biological matrices.

  • To 100 µL of the sample (e.g., plasma, plant extract), add 200 µL of ethyl acetate.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following LC-MS/MS parameters are a starting point and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-12 min: Linear gradient from 5% to 70% B

    • 12-14 min: Hold at 70% B

    • 14-16 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]⁺ = m/z 275.0914.

  • Collision Gas: Argon.

  • Collision Energy: Ramped or set at specific voltages (e.g., 20 V and 40 V) to observe different fragmentation patterns.

  • Data Acquisition: Full scan and product ion scan modes.

Data Presentation

The fragmentation of the this compound precursor ion ([M+H]⁺, m/z 275.09) yields several characteristic product ions. The relative intensities of these fragments are dependent on the collision energy applied. The following tables summarize the quantitative fragmentation data for this compound at two different collision energies.[1]

Table 1: Fragmentation of this compound [M+H]⁺ at a Collision Energy of 20 V [1]

Precursor Ion (m/z)Product Ion (m/z)Relative Intensity (%)Proposed Neutral Loss
275.0914139.0383100.00C₈H₇O₂
275.0914107.049548.60C₉H₉O₃
275.0914196.978528.57C₄H₆O₂
275.0914149.059624.49C₇H₅O₃
275.0914191.069015.45C₅H₄O₃

Table 2: Fragmentation of this compound [M+H]⁺ at a Collision Energy of 40 V [1]

Precursor Ion (m/z)Product Ion (m/z)Relative Intensity (%)Proposed Neutral Loss
275.0914107.0489100.00C₉H₉O₃
275.0914139.038141.32C₈H₇O₂
275.0914118.962925.62C₈H₈O₃
275.0914181.953413.30C₅H₄O₃
275.091477.038113.08C₁₀H₁₁O₄

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 273 is observed. MS/MS analysis of a standard has shown fragment ions at m/z 257, corresponding to a loss of water, and m/z 167.[2]

Mandatory Visualization

The following diagram illustrates the proposed fragmentation pathway of this compound in positive ion mode.

Afzelechin_Fragmentation cluster_precursor Precursor Ion cluster_fragments_20V Fragments at 20V cluster_fragments_40V Fragments at 40V This compound This compound [M+H]⁺ m/z 275.09 Frag_139_20V m/z 139.04 (100%) This compound->Frag_139_20V RDA - C₈H₈O₂ Frag_107_20V m/z 107.05 (48.6%) This compound->Frag_107_20V - C₇H₆O₄ Frag_197_20V m/z 196.98 This compound->Frag_197_20V Frag_149_20V m/z 149.06 This compound->Frag_149_20V Frag_107_40V m/z 107.05 (100%) This compound->Frag_107_40V - C₇H₆O₄ Frag_139_40V m/z 139.04 (41.3%) This compound->Frag_139_40V RDA - C₈H₈O₂ Frag_119_40V m/z 118.96 This compound->Frag_119_40V Frag_77_40V m/z 77.04 This compound->Frag_77_40V

Caption: Proposed fragmentation of this compound [M+H]⁺.

Conclusion

This application note provides a comprehensive overview of the mass spectrometry fragmentation pattern of this compound and a detailed protocol for its analysis. The provided quantitative data and fragmentation pathway are valuable for the identification and structural elucidation of this compound in various sample types. The experimental protocol offers a robust starting point for researchers in natural product chemistry, pharmacology, and drug development.

References

Synthesis of Afzelechin and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of afzelechin and its derivatives. It includes summaries of quantitative data, experimental methodologies, and visualizations of synthetic and biological pathways.

This compound, a flavan-3-ol found in a variety of plants, and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The stereoselective synthesis of these compounds is crucial for investigating their biological functions and for the development of new therapeutic agents. This document outlines key synthetic methodologies and provides protocols to guide researchers in this field.

Synthetic Strategies and Methodologies

Several stereoselective methods have been developed for the synthesis of this compound and its enantiomer, epithis compound. The primary challenge in the synthesis of these flavan-3-ols is the precise control of the stereochemistry at the C2 and C3 positions of the heterocyclic C-ring. Key strategies that have been successfully employed include the Mitsunobu reaction for stereospecific inversion and the Sharpless asymmetric dihydroxylation for the enantioselective introduction of hydroxyl groups.

Stereocontrolled Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a versatile tool for the stereospecific inversion of secondary alcohols. In the context of this compound synthesis, it is used to create the crucial C-O bond that forms the heterocyclic ring with the desired stereochemistry. A general approach involves the reaction of a suitably protected diol precursor with a phenolic partner under Mitsunobu conditions, leading to cyclization with inversion of configuration at the reacting center. The stereochemical outcome of the Mitsunobu reaction can be influenced by the electronic properties of the substituents on the aromatic rings. For instance, the introduction of an electron-withdrawing group on the B-ring fragment can enhance the stereospecificity of the reaction.[1]

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral olefins. This method is instrumental in establishing the chirality of the precursor molecules that are then cyclized to form this compound or epithis compound. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ)) dictates the stereochemical outcome of the dihydroxylation, enabling access to either enantiomeric series of the target flavan-3-ols.[2][3][4] This method has been successfully applied to the synthesis of both this compound and epithis compound, as well as their gallate esters.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (-)-Afzelechin via Mitsunobu Reaction

This protocol is a general guideline based on the principles of the Mitsunobu reaction for the synthesis of catechin-class polyphenols.

Materials:

  • Protected diol precursor

  • Phenolic A-ring precursor

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Reagents for deprotection (e.g., palladium on carbon for hydrogenolysis of benzyl ethers)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of Precursors: Synthesize the protected diol and phenolic A-ring precursors according to established literature procedures.

  • Mitsunobu Reaction:

    • Dissolve the diol precursor (1 equivalent) and the phenolic A-ring precursor (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triphenylphosphine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the cyclized product.

  • Deprotection:

    • Dissolve the purified protected this compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add the deprotection reagent (e.g., 10% Pd/C for hydrogenolysis of benzyl ethers).

    • Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude (-)-afzelechin.

  • Final Purification: Purify the final product by silica gel column chromatography or preparative HPLC to yield pure (-)-afzelechin.

Protocol 2: Synthesis of this compound-3-O-gallate

This protocol outlines the esterification of this compound with gallic acid.

Materials:

  • (-)-Epithis compound or (+)-Afzelechin

  • Protected gallic acid (e.g., tri-O-benzylgallic acid)

  • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Reagents for deprotection (e.g., palladium on carbon for hydrogenolysis)

  • Standard laboratory glassware and purification supplies.

Procedure:

  • Esterification:

    • Dissolve this compound (1 equivalent) and protected gallic acid (1.2 equivalents) in anhydrous DCM or DMF.

    • Add DMAP (0.1 equivalents) and then DCC (1.2 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Perform deprotection of the gallate moiety using appropriate conditions (e.g., hydrogenolysis for benzyl protecting groups) as described in Protocol 1, step 4.

  • Final Purification: Purify the final product by chromatography to obtain the desired this compound-3-O-gallate.

Data Presentation

Spectroscopic Data for (+)-Afzelechin

The structural elucidation of synthetic this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR data for (+)-afzelechin.

Position¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
24.58 (d, J=7.5)82.8
33.97 (m)68.6
42.49 (dd, J=16.0, 8.2), 2.87 (dd, J=16.0, 5.4)28.4
4a-100.5
5-157.5
65.92 (d, J=2.3)96.2
7-157.8
85.83 (d, J=2.3)95.4
8a-157.0
1'-131.2
2'7.21 (d, J=8.5)128.7
3'6.77 (d, J=8.5)115.9
4'-158.0
5'6.77 (d, J=8.5)115.9
6'7.21 (d, J=8.5)128.7

Note: NMR data can vary slightly depending on the solvent and instrument used.

Comparison of Synthetic Yields

The efficiency of a synthetic route is a critical factor for its application. While detailed comparative studies are limited, the yields of key steps in the synthesis of this compound and its derivatives are reported in the literature. This table provides a summary of reported yields for different synthetic methodologies.

Synthetic MethodProductReported Yield (%)Reference
Sharpless Asymmetric DihydroxylationDiol intermediate for Chelonin B65
Sharpless Asymmetric DihydroxylationDiol intermediate for 1,3,5-bisabolatrien-7-ol98
Mitsunobu Reaction(+)-Aristolactam76 (coupled product)
Enzymatic SynthesisTheaflavin-3,3'-digallate42.23

Signaling Pathways and Experimental Workflows

Biological Activity of this compound: Inhibition of NF-κB and Activation of Nrf2 Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound can inhibit this pathway, thereby reducing the production of inflammatory mediators.

Nrf2 Signaling Pathway: The Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of antioxidant and cytoprotective genes. This compound can activate this pathway, enhancing the cell's ability to combat oxidative stress.

afzelechin_signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_nrf2 Nrf2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus_NFkB NF-kB (nucleus) NF-kB->Nucleus_NFkB translocates Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes activates transcription Afzelechin_NFkB This compound Afzelechin_NFkB->IKK inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus_Nrf2 Nrf2 (nucleus) Nrf2->Nucleus_Nrf2 translocates ARE Antioxidant Response Element Nucleus_Nrf2->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription Afzelechin_Nrf2 This compound Afzelechin_Nrf2->Keap1 inactivates

Caption: this compound's dual role in inflammation and oxidative stress.

General Experimental Workflow for Flavonoid Synthesis

The synthesis of flavonoids like this compound typically follows a multi-step workflow that includes the synthesis of precursors, the key cyclization reaction, and subsequent purification and characterization steps.

flavonoid_synthesis_workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Start Starting Materials Precursor_Synth Precursor Synthesis Start->Precursor_Synth Cyclization Key Cyclization Reaction (e.g., Mitsunobu) Precursor_Synth->Cyclization Deprotection Deprotection Cyclization->Deprotection Crude_Product Crude Product Deprotection->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis and purification of flavonoids.

References

In Vitro Assays for Measuring Afzelechin's Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin, a flavan-3-ol, is a natural phenolic compound found in various plants. It is recognized for its potential health benefits, which are largely attributed to its antioxidant properties. The ability of this compound to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) makes it a compound of interest for the prevention and treatment of diseases associated with oxidative stress. Accurate and reproducible measurement of its antioxidant capacity is crucial for research and development. This document provides detailed application notes and protocols for common in vitro assays used to evaluate the antioxidant capacity of this compound.

Data Presentation

The antioxidant capacity of (-)-Afzelechin has been quantified using various assays. The following table summarizes the available data, providing a comparative overview of its efficacy in different chemical environments.

AssayMethod PrincipleParameterValue for (-)-AfzelechinPositive ControlValue for Positive Control
DPPH Hydrogen Atom Transfer (HAT)IC5021.8 µM[1]Trolox48.8 µM[1]
ABTS Electron Transfer (ET)IC50 / TEACData not availableTrolox / Ascorbic Acid-
FRAP Electron Transfer (ET)TEACData not availableTrolox / FeSO₄-
ORAC Hydrogen Atom Transfer (HAT)TEACData not availableTrolox-

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity. Data not available: Specific quantitative data for this compound in this assay could not be located in the reviewed literature.

Signaling Pathway

This compound has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. This enhances the cell's endogenous antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1->Ub_Proteasome Leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

This compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The following are detailed protocols for the most common in vitro assays to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Workflow:

DPPH_Workflow prep Prepare this compound and Trolox solutions mix Mix this compound/Trolox with DPPH solution prep->mix dpph Prepare DPPH working solution dpph->mix incubate Incubate in the dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

DPPH assay workflow.

Materials:

  • (-)-Afzelechin

  • Trolox (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of (-)-Afzelechin in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of this compound from the stock solution (e.g., 1 to 100 µg/mL).

    • Prepare a stock solution of Trolox in methanol for the positive control and create a similar dilution series.

    • Prepare a 0.1 mM DPPH working solution in methanol. Keep this solution in the dark.

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of this compound or Trolox solution to respective wells.

    • Add 100 µL of methanol to the blank wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the this compound or Trolox sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Workflow prep_abts Prepare ABTS radical cation (ABTS•+) solution mix Mix this compound/Trolox with ABTS•+ solution prep_abts->mix prep_samples Prepare this compound and Trolox solutions prep_samples->mix incubate Incubate in the dark (e.g., 6 min, RT) mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and IC50/TEAC value measure->calculate

ABTS assay workflow.

Materials:

  • (-)-Afzelechin

  • Trolox (positive control)

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of (-)-Afzelechin and Trolox in a suitable solvent (e.g., methanol or water).

    • Prepare a series of dilutions for both this compound and Trolox.

  • Assay:

    • In a 96-well microplate, add 10 µL of each concentration of this compound or Trolox solution to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Workflow:

FRAP_Workflow prep_frap Prepare FRAP reagent mix Mix this compound/FeSO4 with FRAP reagent prep_frap->mix prep_samples Prepare this compound and FeSO4 solutions prep_samples->mix incubate Incubate at 37°C (e.g., 30 min) mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Calculate TEAC value measure->calculate

FRAP assay workflow.

Materials:

  • (-)-Afzelechin

  • Ferrous sulfate (FeSO₄) (standard)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of FeCl₃.

    • Prepare the FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of (-)-Afzelechin in a suitable solvent.

    • Prepare a standard curve using different concentrations of FeSO₄.

  • Assay:

    • In a 96-well microplate, add 20 µL of the this compound solution or FeSO₄ standard to respective wells.

    • Add 180 µL of the FRAP reagent to all wells.

    • Incubate at 37°C for a set time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value of this compound by comparing its absorbance to the standard curve of FeSO₄. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Workflow:

ORAC_Workflow prep_reagents Prepare Fluorescein, AAPH, and Trolox mix Mix this compound/Trolox with Fluorescein prep_reagents->mix prep_samples Prepare this compound solutions prep_samples->mix incubate Incubate at 37°C mix->incubate initiate Add AAPH to initiate reaction incubate->initiate measure Measure fluorescence decay kinetically initiate->measure calculate Calculate AUC and TEAC value measure->calculate

ORAC assay workflow.

Materials:

  • (-)-Afzelechin

  • Trolox (positive control)

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of (-)-Afzelechin and Trolox in phosphate buffer. Create a series of dilutions for each.

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be prepared fresh daily.

  • Assay:

    • In a 96-well black microplate, add 25 µL of each concentration of this compound or Trolox solution to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of this compound with the net AUC of the Trolox standard curve. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

References

Developing Stable Formulations of Afzelechin for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing stable formulations of Afzelechin, a flavan-3-ol with promising therapeutic potential. Due to the inherent instability of flavonoids, robust formulation strategies are crucial for accurate and reproducible research outcomes. These guidelines will assist researchers in preparing and stabilizing this compound solutions for various in vitro and in vivo studies.

Physicochemical Properties and Stability Profile of this compound

This compound ((2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol) is a flavonoid with a molecular formula of C₁₅H₁₄O₅ and a molar mass of 274.27 g/mol [1]. Like many flavonoids, its stability is susceptible to environmental factors such as pH, temperature, and light. While specific degradation kinetics for this compound are not extensively documented, studies on structurally similar flavan-3-ols, such as catechins, indicate that degradation often follows first or second-order kinetics depending on the conditions[2]. It is crucial for researchers to determine the precise stability of this compound under their specific experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₅[1]
Molar Mass274.27 g/mol [1]
AppearanceSolid
Melting Point221-222 °C (decomposes)[3]
Optical Rotation[α]20D +20.6 (5% in acetone-water)

Forced Degradation Studies to Assess this compound Stability

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products. These studies involve exposing this compound to stress conditions that accelerate its degradation.

Experimental Protocol: Forced Degradation of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • (+)-Afzelechin standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • UPLC-MS/MS system

  • Photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 1 hour.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 70°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a photostability chamber to UV and visible light according to ICH guidelines.

    • Analyze the sample at appropriate time points.

  • Analysis:

    • Analyze all samples using a validated stability-indicating UPLC-MS/MS method (see Section 4).

    • Quantify the remaining this compound and identify any major degradation products.

Data Presentation:

Table 2: Representative Data from Forced Degradation of a Flavan-3-ol (Example)

Stress ConditionIncubation TimeTemperature% DegradationMajor Degradants (m/z)
0.1 M HCl30 min60°C15%257.08, 153.02
0.1 M NaOH30 min60°C45%229.07, 125.02
3% H₂O₂1 hrRoom Temp25%290.07 (oxidized product)
Thermal (Solid)48 hrs70°C8%-
Photolytic24 hrs25°C18%-

Note: This is example data for a representative flavan-3-ol. Actual results for this compound may vary and should be determined experimentally.

Formulation Strategies for Stabilizing this compound

Several excipients can be employed to enhance the stability of this compound in solution. These include cyclodextrins, chitosan, and polyethylene glycol (PEG).

Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins can encapsulate hydrophobic molecules like this compound, protecting them from degradation and improving solubility.

Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex

Objective: To prepare a stable inclusion complex of this compound with HP-β-CD.

Materials:

  • (+)-Afzelechin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer

  • Vacuum evaporator

Protocol:

  • Dissolve a known amount of HP-β-CD in distilled water to prepare a solution (e.g., 10 mM).

  • Dissolve this compound in ethanol to create a concentrated solution.

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Remove the ethanol using a vacuum evaporator at a controlled temperature (e.g., 40°C).

  • The resulting aqueous solution contains the this compound-HP-β-CD complex. This solution can be used directly or lyophilized to obtain a stable powder.

  • Determine the complexation efficiency and stability of the complex using UPLC-MS/MS.

Encapsulation in Chitosan Nanoparticles

Chitosan, a natural biopolymer, can be used to form nanoparticles that encapsulate and protect this compound.

Experimental Protocol: Preparation of this compound-Loaded Chitosan Nanoparticles

Objective: To encapsulate this compound in chitosan nanoparticles to enhance its stability.

Materials:

  • (+)-Afzelechin

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

Protocol:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 0.5% (v/v) acetic acid solution with magnetic stirring. Adjust the pH to 4.3 with 5M NaOH.

  • Dissolve this compound in a small amount of ethanol and then add it to the chitosan solution under continuous stirring.

  • Prepare a TPP solution (e.g., 0.25% w/v) in deionized water.

  • Add the TPP solution dropwise to the chitosan-Afzelechin mixture under magnetic stirring. The formation of nanoparticles is indicated by the appearance of opalescence.

  • Continue stirring for 30 minutes.

  • Optionally, sonicate the nanoparticle suspension to reduce particle size and improve homogeneity.

  • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and stability.

PEGylation

Covalent attachment of polyethylene glycol (PEG) to this compound (PEGylation) can increase its solubility, stability, and circulation half-life. This is a more advanced technique requiring chemical synthesis expertise.

Analytical Method for Quantification and Stability Assessment

A robust analytical method is crucial for accurately determining the concentration of this compound and its degradation products. A UPLC-MS/MS method is recommended for its high sensitivity and selectivity. The following protocol is adapted from a method developed for the related compound (-)-epithis compound.

Experimental Protocol: UPLC-MS/MS Analysis of this compound

Objective: To quantify this compound in solution and assess its stability.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

Reagents:

  • Acetonitrile (ACN), MS grade

  • Formic acid, MS grade

  • Water, MS grade

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 0-70% B over 10 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Precursor Ion (m/z for [M+H]⁺): 275.09

  • Product Ions: To be determined by infusion of a standard solution. Based on public data, prominent fragments for this compound are observed at m/z 139.04 and 107.05.

  • Collision Energy: To be optimized for each transition.

Data Presentation:

Table 3: UPLC-MS/MS Parameters for this compound Analysis (Example)

ParameterSetting
ColumnC18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B in 8 min
Flow Rate0.4 mL/min
Ionization ModeESI+
Precursor Ion (m/z)275.1
Product Ion 1 (m/z)139.1 (Quantifier)
Product Ion 2 (m/z)107.1 (Qualifier)
Collision Energy20 eV

Note: These parameters should be optimized for the specific instrument used.

Visualization of Signaling Pathways and Workflows

Signaling Pathways of this compound

This compound has been shown to modulate key signaling pathways involved in inflammation and antioxidant response, primarily the NF-κB and Keap1-Nrf2 pathways.

afzelechin_pathway cluster_nrf2 Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->ProInflammatory Induces Transcription This compound This compound This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Induces Transcription

Caption: this compound's modulation of NF-κB and Keap1-Nrf2 pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a formulated this compound product.

experimental_workflow cluster_prep Formulation Preparation cluster_stress Stability Study (Forced Degradation) cluster_analysis Analysis prep_afz Prepare this compound Stock Solution prep_form Prepare Formulation (e.g., with HP-β-CD) prep_afz->prep_form stress_ph pH Stress (Acidic & Alkaline) prep_form->stress_ph stress_temp Thermal Stress prep_form->stress_temp stress_light Photolytic Stress prep_form->stress_light sampling Sample at Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling uplc_ms UPLC-MS/MS Quantification sampling->uplc_ms data_analysis Data Analysis (Degradation Kinetics) uplc_ms->data_analysis

Caption: Workflow for this compound formulation stability assessment.

Protocols for Biological Activity Assays

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of this compound to scavenge the stable DPPH free radical.

Experimental Protocol: DPPH Assay

Objective: To determine the antioxidant capacity of this compound formulations.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound formulation

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. Keep it in the dark.

  • Prepare Samples: Prepare serial dilutions of the this compound formulation and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

NF-κB and Nrf2 Reporter Assays

These assays are used to quantify the effect of this compound on the transcriptional activity of NF-κB and Nrf2.

Experimental Protocol: Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB or Nrf2 pathway activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB or ARE (for Nrf2) luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound formulation

  • TNF-α (for NF-κB activation) or Sulforaphane (for Nrf2 activation)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the NF-κB/ARE reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with various concentrations of the this compound formulation for a specified time (e.g., 1 hour pre-treatment).

  • Stimulation: Stimulate the cells with an appropriate inducer (e.g., TNF-α for NF-κB, Sulforaphane for Nrf2) for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated control.

References

Application Note: Solid-Phase Extraction for Enhanced Cleanup of Afzelechin Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afzelechin, a flavan-3-ol found in various natural sources, has garnered significant interest for its potential therapeutic properties. Accurate quantification and analysis of this compound in complex matrices such as plant extracts or biological fluids are crucial for research and development. However, the presence of interfering compounds can significantly hinder analytical accuracy. Solid-phase extraction (SPE) is a highly effective and selective sample preparation technique for the cleanup and concentration of analytes from complex mixtures.[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound, ensuring a cleaner sample for downstream analysis by techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[2] The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest.[2] Interfering substances are then washed away, and the purified analyte is subsequently eluted with an appropriate solvent. The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. This compound, being a moderately polar flavonoid, can be effectively retained on reversed-phase sorbents like C18 or polymeric sorbents through hydrophobic interactions.

Quantitative Data Summary

SPE SorbentSample MatrixLoading ConditionsWash SolventElution SolventExpected Recovery (%)Expected Purity (%)
C18 SilicaPlant Extract (Aqueous Methanol)Acidified Water (pH 3-4)5% Methanol in WaterMethanol> 90%> 95%
Polymeric (e.g., Oasis HLB)Biological Fluid (Plasma)Diluted Plasma in Buffer (pH 6-7)WaterAcetonitrile> 92%> 97%
PhenylHerbal Tea InfusionNeutral Aqueous SolutionWater80% Acetone in Water> 88%> 94%

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol details the manual procedure for cleaning up an this compound sample using a C18 reversed-phase SPE cartridge.

Materials and Reagents

  • SPE Cartridge: C18 bonded silica, 500 mg bed mass, 3 mL reservoir

  • This compound Sample: Dissolved in a suitable solvent (e.g., 10% methanol in water)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Formic Acid (or Acetic Acid)

  • SPE Vacuum Manifold

  • Collection Tubes

  • Nitrogen Evaporation System

Protocol Steps

  • Sorbent Conditioning:

    • Place the C18 SPE cartridges onto the vacuum manifold.

    • Pass 3 mL of methanol through each cartridge to activate the stationary phase. This solvates the C18 chains.

    • Ensure the sorbent bed does not dry out.

  • Sorbent Equilibration:

    • Pass 3 mL of deionized water through each cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample.

    • Again, ensure the sorbent bed remains wet.

  • Sample Loading:

    • Acidify the this compound sample to a pH of approximately 3-4 with formic acid. This suppresses the ionization of the phenolic hydroxyl groups, enhancing retention on the non-polar C18 phase.

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min). Slower flow rates can improve retention.

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of 5% methanol in deionized water. This step removes polar, water-soluble impurities that have not been retained on the sorbent, while this compound remains bound.

  • Elution (Analyte Collection):

    • Place clean collection tubes inside the vacuum manifold to collect the eluate.

    • Elute the retained this compound from the cartridge by passing 2 mL of methanol through the sorbent. The stronger organic solvent disrupts the hydrophobic interactions between this compound and the C18 phase, releasing the analyte.

    • For complete elution, a second 2 mL aliquot of methanol can be used.

  • Post-Elution Processing:

    • The collected eluate contains the purified this compound in methanol.

    • If necessary, the solvent can be evaporated to dryness under a gentle stream of nitrogen.

    • The dried residue can then be reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_output Output Condition 1. Condition Sorbent (Methanol) Equilibrate 2. Equilibrate Sorbent (Water) Condition->Equilibrate Waste1 Waste (Conditioning/Equilibration Solvents) Condition->Waste1 Load 3. Load Sample (this compound in aqueous solution) Equilibrate->Load Equilibrate->Waste1 Wash 4. Wash (5% Methanol/Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Waste2 Waste (Interferences) Wash->Waste2 Product Purified this compound Elute->Product

References

Protocol for assessing Afzelechin's effect on enzyme kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Assessing Afzelechin's Effect on Enzyme Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a flavan-3-ol found in various plants, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. One of its noted biological activities is the inhibition of certain enzymes. For instance, (+)-afzelechin has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibiting this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[2][3] Therefore, a robust and detailed protocol to assess the kinetic effects of this compound on target enzymes is essential for drug discovery and development.

This document provides a comprehensive protocol for determining the inhibitory effect of this compound on enzyme activity, focusing on α-glucosidase as a model. The protocol covers the determination of the half-maximal inhibitory concentration (IC₅₀) and the analysis of the inhibition mechanism through steady-state kinetics.

Principle of the Assay

The protocol utilizes a spectrophotometric method to measure α-glucosidase activity. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol (pNP) and glucose.[4] The production of pNP, a yellow-colored compound, can be quantified by measuring the absorbance at 405 nm.[5] By measuring the rate of pNP formation in the presence and absence of this compound, the compound's inhibitory effect can be determined. Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are calculated to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Materials and Reagents

  • Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Inhibitor: (+)-Afzelechin (pure compound)

  • Positive Control: Acarbose

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 6.8)

  • Stopping Reagent: 0.1 M Sodium Carbonate (Na₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound and Acarbose

  • Equipment:

    • 96-well microplate reader or UV-Vis spectrophotometer

    • Incubator set to 37°C

    • Micropipettes and sterile tips

    • 96-well clear, flat-bottom microplates

    • Reagent reservoirs

Experimental Protocols

Preparation of Solutions
  • 0.1 M Potassium Phosphate Buffer (pH 6.8): Prepare by dissolving potassium phosphate monobasic in deionized water and adjusting the pH to 6.8 at 37°C with 1 M NaOH.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold phosphate buffer immediately before use. Keep on ice.

  • pNPG Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh daily.

  • This compound Stock Solution (10 mM): Dissolve an accurately weighed amount of this compound in 100% DMSO.

  • Acarbose Stock Solution (10 mM): Dissolve Acarbose in 100% DMSO.

  • Working Solutions: Prepare serial dilutions of this compound and Acarbose in phosphate buffer from the stock solutions. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

Protocol 1: Determination of IC₅₀ for this compound

This protocol determines the concentration of this compound required to inhibit 50% of the α-glucosidase activity.

  • In a 96-well plate, add the following reagents in order:

    • 20 µL of various concentrations of this compound working solutions (or Acarbose for positive control, or buffer for 100% activity control).

    • 110 µL of 0.1 M phosphate buffer (pH 6.8).

    • 50 µL of α-glucosidase solution (0.5 U/mL).

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of 5 mM pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for an additional 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the reaction with no inhibitor, and A_sample is the absorbance in the presence of this compound.

  • Plot the % inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Enzyme Kinetic Analysis

This protocol determines the mode of inhibition of this compound.

  • Set up a series of reactions in a 96-well plate. For each fixed concentration of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀), vary the substrate (pNPG) concentration (e.g., 0.625, 1.25, 2.5, 5, 10 mM).

  • Add the following to each well:

    • 20 µL of the fixed this compound concentration (or buffer for the uninhibited control).

    • 110 µL of phosphate buffer.

    • 50 µL of α-glucosidase solution (0.5 U/mL).

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the varying pNPG concentrations.

  • Measure the absorbance at 405 nm every minute for 10-15 minutes to determine the initial reaction velocity (v₀). The rate should be linear during this period.

  • Calculate the reaction velocity (v₀) from the slope of the linear portion of the absorbance vs. time plot.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]).

    • Plot 1/v₀ on the y-axis against 1/[S] on the x-axis for each inhibitor concentration.

    • Determine the apparent Kₘ and Vₘₐₓ values from the intercepts on the x and y-axes.

  • The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Data Presentation

Quantitative data from the kinetic analysis should be summarized for clear interpretation.

Table 1: Kinetic Parameters of α-Glucosidase in the Presence of this compound

This compound Conc. (µM)Vₘₐₓ (µmol/min/mg)Kₘ (mM)Kᵢ (µM)Inhibition Type
0 (Control)1.50 ± 0.082.5 ± 0.1N/AN/A
101.48 ± 0.094.8 ± 0.28.5Competitive
201.51 ± 0.077.2 ± 0.38.8Competitive

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The inhibition constant (Kᵢ) can be calculated from the relationship between the apparent Kₘ and the inhibitor concentration for competitive inhibition using the formula: Kₘ(app) = Kₘ(1 + [I]/Kᵢ).

Visualization

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Buffer, Enzyme, Substrate (pNPG) A1 Mix Reagents: Buffer + Inhibitor + Enzyme P1->A1 P2 Prepare this compound Stock & Dilutions P2->A1 A2 Pre-incubate (37°C, 15 min) A1->A2 A3 Add Substrate (pNPG) to start reaction A2->A3 A4 Incubate (37°C, 20 min) A3->A4 A5 Stop Reaction (Add Na2CO3) A4->A5 D1 Measure Absorbance at 405 nm A5->D1 D2 Calculate % Inhibition & Determine IC50 D1->D2 D3 Determine Kinetic Parameters (Km, Vmax) D1->D3 D4 Plot Lineweaver-Burk & Determine Ki D3->D4

Caption: Workflow for assessing this compound's effect on enzyme kinetics.

Signaling Pathway (Mechanism of Inhibition)

G cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P kcat

Caption: Diagram of a competitive enzyme inhibition mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Afzelechin Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of Afzelechin from various plant sources. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to facilitate the optimization of your extraction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

This compound is a flavan-3-ol, a type of flavonoid known for its antioxidant and anti-inflammatory properties.[1] It can be found in a variety of plants, with notable sources including:

  • Bergenia ligulata (Paashaanbhed)[2][3]

  • Cassia sieberiana (root bark)

  • Pinus halepensis [4]

  • Prunus persica and Wisteria floribunda [5]

Q2: What are the most common methods for extracting this compound?

Both conventional and modern extraction techniques can be employed. Conventional methods include maceration, Soxhlet extraction, and percolation. Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often result in higher yields in shorter times with less solvent.

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the polarity of the target compound. For flavan-3-ols like this compound, polar solvents are generally effective. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80% alcohol), are commonly used and have shown good results for flavonoid extraction. The selection of the solvent can significantly impact the extraction efficiency.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD) is a standard and reliable method for the quantification of this compound. For higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be used.

Q5: What factors can lead to the degradation of this compound during extraction?

This compound, like many flavonoids, can be sensitive to heat, light, and pH. High temperatures used in some conventional methods like Soxhlet extraction can lead to thermal degradation. Exposure to light and non-optimal pH conditions during extraction and storage can also result in reduced yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low Yield of this compound Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities. Start with 70-80% ethanol or methanol.
Insufficient Extraction Time or Temperature: The conditions may not be sufficient for the complete diffusion of this compound from the plant matrix.Optimize the extraction time and temperature. For UAE and MAE, perform small-scale experiments to find the ideal balance between yield and potential degradation.
Inadequate Solid-to-Solvent Ratio: A low volume of solvent can become saturated, leading to incomplete extraction.Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (v/w) are a good starting point to investigate.
Improper Particle Size of Plant Material: Large particles reduce the surface area for extraction, while overly fine particles can lead to clumping and poor solvent penetration.Grind the dried plant material to a uniform, fine powder (e.g., to pass through a 40-60 mesh sieve).
Inconsistent Results Between Batches Inhomogeneous Plant Material: Variations in the plant material can lead to different starting concentrations of this compound.Thoroughly mix the powdered plant material before taking samples for extraction to ensure homogeneity.
Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent ratio can impact the final yield.Maintain strict control over all extraction parameters. Use calibrated equipment and monitor the conditions closely for each run.
Extract Discoloration (e.g., browning) Oxidation of Phenolic Compounds: Exposure to air (oxygen) and high temperatures can cause oxidation and degradation of flavonoids.Consider performing the extraction under an inert atmosphere (e.g., nitrogen). Use antioxidants in the extraction solvent (e.g., ascorbic acid) and store the extract in a cool, dark place.
Difficulty in Purifying this compound Co-extraction of Impurities: The crude extract may contain other compounds with similar polarities to this compound.Employ multi-step purification techniques. After initial extraction, use column chromatography with a suitable stationary phase (e.g., silica gel, Sephadex) and a gradient elution system. Preparative HPLC can be used for final purification.
Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Deactivate the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine before packing the column.

Data Presentation

Table 1: Comparison of Crude Extract Yield from Cassia sieberiana using Different Solvents
SolventExtraction MethodYield of Crude Extract (%)
n-hexaneSoxhlet0.52
Ethyl acetateSoxhlet6.58
MethanolSoxhlet10.52
MethanolMaceration11.2
Table 2: Total Phenolic and Flavonoid Content in Aqueous Extracts of Cassia sieberiana
Plant PartTotal Phenolic Content (mg GAEq/100 mg extract)Total Flavonoid Content (mg QEq/100 mg extract)
Bark52.13 ± 1.62Not specified
LeavesNot specified5.80

Note: GAEq = Gallic Acid Equivalents; QEq = Quercetin Equivalents. These values represent the total phenolic and flavonoid content, of which this compound is a component.

Table 3: Optimized Parameters for Flavonoid Extraction Using Modern Techniques (General)
Extraction MethodParameterOptimized ValueReference Plant Material
Microwave-Assisted Extraction (MAE)Ethanol Concentration70%Radix Puerariae
Solvent Volume35 mlRadix Puerariae
Microwave Power255 WRadix Puerariae
Extraction Time6.5 minRadix Puerariae
Ultrasound-Assisted Extraction (UAE)Liquid-to-Solid Ratio36:1 (ml/g)Green Tea
Ultrasonic Power461.5 WGreen Tea
Ultrasonic Time21 minGreen Tea

Note: These are examples of optimized parameters for flavonoid extraction from different plant sources and may need to be adapted for optimal this compound extraction.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol is a basic method suitable for initial screening.

  • Preparation of Plant Material: Dry the plant material (e.g., rhizomes of Bergenia ligulata) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction: a. Weigh 10 g of the powdered plant material and place it in a conical flask. b. Add 100 mL of 80% methanol (solvent-to-solid ratio of 10:1 v/w). c. Stopper the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: a. Filter the mixture through Whatman No. 1 filter paper. b. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Drying and Storage: a. Dry the concentrated extract to a constant weight. b. Store the crude extract at 4°C in a desiccator.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to improve extraction efficiency.

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: a. Place 5 g of the powdered plant material into a beaker. b. Add 100 mL of 70% ethanol (solvent-to-solid ratio of 20:1 v/w). c. Place the beaker in an ultrasonic bath. d. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: Follow steps 3a and 3b from Protocol 1.

  • Drying and Storage: Follow the steps from Protocol 1.

Protocol 3: HPLC-DAD Quantification of this compound

This protocol outlines a general method for quantifying this compound in the obtained extracts.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector (DAD) at 280 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Quantification

experimental_workflow plant_material Plant Material (e.g., Bergenia ligulata) drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification quantification Quantification (HPLC/UPLC-MS) crude_extract->quantification pure_this compound Pure this compound purification->pure_this compound pure_this compound->quantification analysis Data Analysis quantification->analysis

Caption: A general workflow for the extraction, purification, and quantification of this compound from plant sources.

This compound's Role in Modulating Inflammatory Signaling Pathways

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (p38, JNK, ERK) Inflammatory_Stimuli->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPK->NFkB Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits This compound->Keap1 inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Pro_inflammatory_Genes activates Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) Nrf2_n->Antioxidant_Genes activates

Caption: this compound inhibits pro-inflammatory pathways (NF-κB, MAPK) and activates the antioxidant Nrf2 pathway.

References

Technical Support Center: Overcoming Afzelechin Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Afzelechin in solution.

Troubleshooting Guide

This guide offers solutions to common problems encountered during experiments involving this compound.

Issue 1: My this compound solution is changing color (e.g., turning yellow or brown).

  • Question: Why is my this compound solution changing color, and what can I do to prevent it?

  • Answer: Color changes in your this compound solution are a primary indicator of degradation, specifically oxidation. Flavan-3-ols like this compound are susceptible to oxidation, which leads to the formation of colored quinones and subsequently, polymerized products. This process is accelerated by exposure to oxygen, light, and neutral to alkaline pH.

    Solutions:

    • Control pH: Maintain the pH of your solution in the acidic range (ideally below 4.0). Catechins are significantly more stable at acidic pH.[1]

    • Use Antioxidants: Add an antioxidant to your solvent. Ascorbic acid is a commonly used and effective antioxidant for stabilizing flavan-3-ol solutions.[2]

    • Deoxygenate Solvents: Before dissolving the this compound, deoxygenate your solvent by bubbling it with an inert gas like nitrogen or argon.

    • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photo-degradation.

    • Work Quickly: Prepare fresh solutions before use and minimize their exposure to ambient conditions.

Issue 2: I'm observing a decrease in the expected biological activity of my this compound solution over time.

  • Question: My experimental results are inconsistent, and I suspect my this compound is losing its activity. What could be the cause?

  • Answer: A loss of biological activity is a direct consequence of this compound degradation. The structural changes that occur during oxidation and polymerization alter the molecule's ability to interact with its biological targets.

    Solutions:

    • Confirm Purity: Before preparing solutions, ensure the purity of your solid this compound. If it has been stored for a long time or under suboptimal conditions, its integrity may be compromised.

    • Follow Strict Storage Protocols: Store solid this compound at -20°C or -80°C, protected from light and moisture. For stock solutions, store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), always protected from light.

    • Prepare Fresh Working Solutions: Always prepare fresh working dilutions from a frozen stock solution immediately before an experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

    • Include a Positive Control: Use a freshly prepared this compound solution as a positive control in your experiments to benchmark the activity of your test solutions.

Issue 3: A precipitate is forming in my this compound stock solution.

  • Question: I've prepared a stock solution of this compound in DMSO, but now I see a precipitate. What should I do?

  • Answer: Precipitation can occur for a few reasons: the concentration may exceed the solubility of this compound in the solvent, or the precipitate could be degradation products that are less soluble.

    Solutions:

    • Check Solubility Limits: Ensure that the concentration of your stock solution does not exceed the known solubility of this compound in your chosen solvent. If necessary, prepare a less concentrated stock solution.

    • Gentle Warming: If the compound has precipitated out of solution due to cold storage, gentle warming in a water bath (e.g., to 37°C) may help redissolve it. However, be cautious as elevated temperatures can accelerate degradation.

    • Consider Degradation: If the solution has been stored for an extended period or has changed color, the precipitate is likely due to degradation. In this case, it is best to discard the solution and prepare a fresh one.

    • Solvent Choice: While DMSO is a common solvent, for some applications, ethanol may be a suitable alternative. However, the stability in different solvents can vary.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: Based on studies of similar flavan-3-ols, this compound is most stable in acidic conditions. A pH below 4.0 is recommended to minimize oxidative degradation. Catechins have been shown to be relatively stable at pH 5.0 but degrade almost completely within hours at physiological pH (7.4) and above.

Q2: What are the best practices for preparing a stable this compound stock solution?

A2: To prepare a stable stock solution, follow these steps:

  • Choose the right solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or absolute ethanol are common choices.

  • Use an antioxidant: Consider adding a small amount of ascorbic acid to the solvent before dissolving the this compound.

  • Work in a controlled environment: If possible, handle the solid compound and prepare the solution under an inert atmosphere (e.g., in a glove box) to minimize exposure to oxygen.

  • Protect from light: Use amber vials or wrap your containers in aluminum foil.

  • Store properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.

Q3: Can I use UV-Vis spectroscopy to monitor this compound degradation?

A3: Yes, UV-Vis spectroscopy can be a useful tool to monitor the degradation of this compound. The degradation of flavonoids is often accompanied by changes in their UV-Vis absorption spectrum. As this compound degrades and forms oxidation products like quinones and polymers, you may observe a decrease in the intensity of the characteristic absorption peaks of the parent compound and the appearance of new peaks or a broad absorption at longer wavelengths, which can be perceived as a color change. However, for quantitative analysis of the remaining this compound and identification of degradation products, a more specific method like High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: How do metal ions affect the stability of this compound in solution?

A4: Transition metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can act as catalysts for the oxidation of flavonoids, including this compound. These metal ions can facilitate the formation of reactive oxygen species, which then accelerate the degradation of the compound. To mitigate this, you can use high-purity solvents and reagents to minimize metal ion contamination. If metal ion contamination is suspected to be a significant issue, the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester the metal ions and improve the stability of your this compound solution.

Data Presentation

Table 1: General Stability Profile of Flavan-3-ols (e.g., this compound) under Various Conditions

ParameterConditionExpected StabilityRecommendations
pH < 4.0HighIdeal for storage and experimental buffers.
4.0 - 6.0ModerateUse for short-term experiments only.
> 6.0LowAvoid; rapid degradation occurs.
Temperature -80°CHigh (months)Recommended for long-term storage of stock solutions.
-20°CModerate (weeks to a month)Suitable for short-term storage of stock solutions.
4°CLow (days)Not recommended for storage.
Room TemperatureVery Low (hours)Prepare fresh and use immediately.
Light Exposed to LightLowAlways protect solutions from light using amber vials or foil.
Protected from LightHigherEssential for maintaining stability.
Oxygen Aerobic (presence of O₂)LowDeoxygenate solvents and minimize headspace in vials.
Anaerobic (absence of O₂)HighWork under an inert atmosphere for maximum stability.
Additives Ascorbic AcidIncreasedAdd as an antioxidant to improve stability.
Metal Ions (Fe, Cu)DecreasedUse high-purity reagents; consider adding a chelating agent.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ascorbic acid (optional)

    • Calibrated analytical balance

    • Amber glass vials or polypropylene microcentrifuge tubes

    • Micropipettes and sterile tips

    • Vortex mixer

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the required amount of this compound. For a 10 mM solution, this is 2.74 mg per 1 mL of DMSO.

    • (Optional) Prepare a stock solution of ascorbic acid in DMSO (e.g., 100 mM) and add a small volume to the DMSO to be used for the this compound solution to achieve a final ascorbic acid concentration of, for example, 100 µM.

    • Transfer the weighed this compound to a clean, dry amber vial.

    • Add the desired volume of anhydrous DMSO (with or without ascorbic acid).

    • Vortex the vial thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but minimize the time at elevated temperature.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Monitoring this compound Degradation using HPLC

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or phosphoric acid (for acidifying the mobile phase)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (typical for flavan-3-ols)

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-10% B

      • 30-35 min: 10% B (re-equilibration)

  • Procedure:

    • Prepare your this compound solution under the conditions you wish to test (e.g., different pH, temperature).

    • At specified time points, take an aliquot of the solution and dilute it with the initial mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.

    • The appearance of new peaks can be indicative of degradation products. A PDA detector can be used to obtain the UV-Vis spectra of these new peaks, which may aid in their identification.

Visualizations

degradation_pathway This compound This compound (Stable at acidic pH) Quinone Ortho-quinone (Colored intermediate) This compound->Quinone Oxidation (O₂, light, high pH, metal ions) Polymer Polymerized Products (Brown precipitate) Quinone->Polymer Polymerization

Caption: Simplified degradation pathway of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare this compound Solution (Varying pH, temp, etc.) sampling Sample at Time Points (t=0, 1, 2, 4, 8, 24h) prep->sampling hplc HPLC Analysis (Quantify remaining this compound) sampling->hplc uv_vis UV-Vis Spectroscopy (Monitor spectral changes) sampling->uv_vis kinetics Determine Degradation Kinetics (Calculate half-life) hplc->kinetics

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_tree start Problem: This compound Instability color_change Is the solution changing color? start->color_change activity_loss Is there a loss of biological activity? start->activity_loss precipitate Is there a precipitate? start->precipitate color_change_yes Yes color_change->color_change_yes activity_loss_yes Yes activity_loss->activity_loss_yes precipitate_yes Yes precipitate->precipitate_yes solution_oxidation Action: - Lower pH (<4) - Add antioxidant - Protect from light/O₂ color_change_yes->solution_oxidation solution_degradation Action: - Prepare fresh solutions - Store properly (-80°C) - Use aliquots activity_loss_yes->solution_degradation solution_solubility Action: - Check solubility limit - Prepare less concentrated stock - Discard if degradation is suspected precipitate_yes->solution_solubility

Caption: Troubleshooting decision tree for this compound instability.

References

Troubleshooting poor resolution in Afzelechin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Afzelechin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter, offering potential causes and solutions in a direct question-and-answer format.

Poor Peak Resolution & Shape

Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

Peak tailing, where the peak is asymmetrical with a prolonged slope on the trailing side, can compromise resolution and lead to inaccurate quantification.[1]

  • Potential Causes:

    • Secondary Silanol Interactions: Basic functional groups in analytes like this compound can interact strongly with ionized residual silanol groups on the silica-based column packing, causing tailing.[2] This is a primary cause of peak tailing.[2]

    • Column Degradation: An old or contaminated column loses efficiency.[1]

    • Incorrect Mobile Phase pH: An improper pH can lead to secondary interactions.[1] For basic compounds, a low pH (~2-3) can help by protonating the silanols.

    • Sample Overload: Injecting a sample with too high a concentration can saturate the column.

    • Extra-Column Band Broadening: Long or wide-bore tubing between the column and detector can cause peak distortion.

    • Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit, distorting the peak shape for all analytes.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH can reduce interactions with silanol groups. For instance, reducing the mobile phase pH from 7.0 to 3.0 has been shown to significantly improve the asymmetry factor of basic analytes.

    • Use a Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

    • Optimize Sample Concentration: Dilute the sample or reduce the injection volume.

    • System Maintenance:

      • If a void is suspected at the column inlet, you can try reversing and flushing the column (check manufacturer's instructions first).

      • Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to minimize dead volume.

      • Regularly replace solvent filters and use in-line filters and guard columns to prevent frit blockage.

    • Column Flushing/Replacement: Flush the column with a strong solvent like 100% acetonitrile or methanol. If performance doesn't improve, the column may need to be replaced.

Q2: I am observing peak fronting for my this compound analyte. What could be the issue?

Peak fronting is characterized by an asymmetric peak that is broader in the first half and narrower in the second. This can affect the calculation of peak height and area.

  • Potential Causes:

    • Sample Overload: Injecting too much sample (either in volume or concentration) is a common cause.

    • Improper Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the column, leading to fronting.

    • Column Collapse or Damage: Physical degradation of the column bed or packing can reduce column efficiency.

    • Temperature Issues: A significant difference between the mobile phase temperature and the column temperature can sometimes result in a distorted peak shape.

  • Solutions:

    • Reduce Sample Load: Decrease the injection volume or dilute the sample concentration.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Care: If you suspect column damage, replacing the column is often the best solution. Ensure operating conditions like pH and pressure are within the column's recommended limits.

    • Temperature Control: Use a column oven to maintain a consistent temperature. Pre-heating the mobile phase in a water bath before it enters the column can also help.

Q3: My chromatogram shows split peaks for this compound. How do I troubleshoot this?

Peak splitting occurs when a single analyte peak appears as two or more separate peaks.

  • Potential Causes & Solutions:

    • If ALL peaks are split: The issue likely occurs before the column.

      • Blocked Inlet Frit or Contamination: A blockage can disrupt the sample flow path. Try backflushing the column or replacing the frit. Using guard columns and in-line filters can prevent this.

      • Void in the Column Packing: A void at the head of the column can cause the sample to travel through different paths. Replacing the column is the most reliable solution.

    • If ONLY the this compound peak (or a single peak) is split: The issue is likely related to the separation chemistry or sample composition.

      • Co-eluting Interference: An impurity may be eluting at a very similar retention time. Try injecting a smaller sample volume; if two distinct peaks appear, you will need to improve the separation resolution by adjusting the mobile phase, temperature, or flow rate.

      • Incompatible Sample Solvent: The solvent used to dissolve the sample may be too different from the mobile phase, causing peak distortion upon injection. Prepare your sample in the mobile phase whenever possible.

      • Contamination in the System: Contamination can lead to the appearance of extra peaks. Flush the system with a strong organic solvent.

Retention Time & Baseline Issues

Q4: The retention time for this compound is shifting between injections. What should I check?

Unstable retention times can make peak identification and quantification unreliable.

  • Potential Causes & Solutions:

    • Poor Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting. A stable baseline is a good indicator. Allow at least 10 column volumes to pass for equilibration after solvent changes.

    • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily to avoid changes due to evaporation of volatile components. If using a gradient, ensure the pump's mixing performance is accurate.

    • Fluctuating Temperature: Use a column oven to maintain a constant and stable temperature.

    • Leaks in the System: Check for any loose fittings, especially between the pump and the column, as this can cause pressure and flow rate fluctuations.

    • Worn Pump Seals: Worn seals can lead to inconsistent flow rates. Check for salt buildup around the pump head, which can indicate a leak.

Q5: I'm experiencing a noisy or drifting baseline. What are the likely causes?

A stable baseline is crucial for accurate peak integration.

  • Potential Causes & Solutions:

    • Air Bubbles in the System: Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped air.

    • Contaminated Mobile Phase or Detector Cell: Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Flush the detector flow cell with a strong solvent like methanol or isopropanol.

    • Insufficient Mixing (for Gradients): If you see periodic, wave-like noise, it could be due to insufficient mixing of the mobile phase components. Increase the mixer volume if your system allows.

    • Detector Lamp Issues: A failing detector lamp can cause a noisy baseline. Check the lamp's energy output.

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below is a representative protocol for the HPLC analysis of this compound, synthesized from established methods for flavonoids and related compounds.

Representative HPLC Protocol for this compound Analysis

This protocol is based on methods used for the analysis of this compound and other flavan-3-ols in plant extracts.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 50 mg of the crude plant extract.

    • Dissolve the extract in 500 µL of water and mix thoroughly.

    • Add 500 µL of ethyl acetate and shake vigorously for 3 minutes to extract the compounds of interest.

    • Centrifuge the mixture at 4,000 rpm for 4 minutes to achieve complete phase separation.

    • Carefully collect the upper ethyl acetate phase.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or air.

    • Reconstitute the dried residue in 10 mL of a methanol:water (1:1, v/v) solution.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System & Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation. A guard column with the same stationary phase is recommended.

    • Mobile Phase:

      • Solvent A: Water with 0.05% Trifluoroacetic Acid (TFA).

      • Solvent B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).

      • Note: Both solvents should be HPLC-grade, filtered through a 0.45 µm membrane, and degassed before use.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 28 °C.

    • Detection Wavelength: 210 nm was found to provide a better signal-to-noise ratio for related compounds compared to 280 nm.

    • Injection Volume: 100 µL.

  • Gradient Elution Program: The following linear gradient has been shown to be effective for separating this compound and related proanthocyanidins.

Time (minutes)% Solvent A (Water + 0.05% TFA)% Solvent B (Acetonitrile + 0.05% TFA)
087%13%
1083%17%
1680.65%19.35%
2077.35%22.65%
2370.19%29.81%
2535%65%
2887%13%
3287%13%

Data Presentation

For effective method development and troubleshooting, it's crucial to systematically vary parameters and observe the outcomes. The table below summarizes typical starting conditions and potential adjustments for flavonoid analysis.

Table 1: Typical HPLC Parameters and Optimization Strategies for Flavonoid Analysis

ParameterTypical Starting ConditionStrategy for Poor Resolution
Stationary Phase C18 (Octadecyl-silica)Try a different C18 column from another manufacturer or a column with different properties (e.g., polar-embedded).
Mobile Phase Acetonitrile/Methanol and acidified water (e.g., with formic, acetic, or trifluoroacetic acid)Adjust the organic solvent percentage. A lower percentage increases retention. Modify the gradient slope to better separate closely eluting peaks.
pH of Mobile Phase 2.5 - 3.5For basic compounds, lower pH (~2-3) can reduce peak tailing.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can improve resolution but will increase the analysis time.
Column Temperature 25 - 40 °CIncreasing temperature generally decreases retention time and can sometimes improve peak shape and selectivity.
Detection Wavelength ~280 nm for flavan-3-ols, but 210 nm may offer better sensitivity for some compounds.Scan the UV spectrum of your analyte to determine the wavelength of maximum absorbance.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in HPLC analysis.

TroubleshootingWorkflow Start Poor Resolution or Bad Peak Shape Observed CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System-wide Issue Likely (Pre-Column) CheckAllPeaks->SystemIssue Yes SinglePeakIssue Analyte-Specific Issue Likely (Chemical/Column Interaction) CheckAllPeaks->SinglePeakIssue No CheckFrit Check/Replace Inlet Frit & In-line Filter SystemIssue->CheckFrit CheckVoid Check for Column Void SystemIssue->CheckVoid CheckLeaks Check for System Leaks SystemIssue->CheckLeaks FlushSystem Flush System CheckFrit->FlushSystem CheckVoid->FlushSystem CheckLeaks->FlushSystem End Resolution Improved FlushSystem->End CheckPeakShape What is the peak shape? SinglePeakIssue->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Tailing Fronting Peak Fronting CheckPeakShape->Fronting Fronting Split Split Peak CheckPeakShape->Split Split TailingSolutions Adjust Mobile Phase pH Reduce Sample Concentration Use End-Capped Column Tailing->TailingSolutions TailingSolutions->End FrontingSolutions Reduce Sample Concentration Match Sample Solvent to Mobile Phase Fronting->FrontingSolutions FrontingSolutions->End SplitSolutions Improve Separation (Modify Gradient) Check for Co-elution Ensure Sample Solvent Compatibility Split->SplitSolutions SplitSolutions->End

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

Minimizing epimerization of Afzelechin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of Afzelechin during extraction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of catechin (this compound epimer) detected in the extract. High Extraction Temperature: Elevated temperatures can accelerate the rate of epimerization. For flavan-3-ols, temperatures above 40-60°C can significantly increase the conversion of (-)-epicatechin to (-)-catechin.[1][2]Maintain extraction temperatures between 25-35°C. If heating is necessary to improve extraction efficiency, conduct time-course experiments to determine the optimal balance between yield and minimal epimerization.
Alkaline or Neutral pH: The stability of flavan-3-ols is highly pH-dependent. Epimerization is more likely to occur at neutral to alkaline pH levels. Catechins are generally more stable in acidic conditions.[3]Adjust the pH of the extraction solvent to a range of 2.5 to 4.0 using food-grade acids like citric acid or phosphoric acid.[4][5]
Prolonged Extraction Time: Longer exposure to extraction conditions, even at moderate temperatures, can lead to increased epimerization.Optimize the extraction time. Perform a time-course study (e.g., 30, 60, 90, 120 minutes) to identify the shortest duration required for acceptable extraction yield.
Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of this compound.Use aqueous ethanol (e.g., 50% ethanol) or methanol as the extraction solvent. These have been shown to be effective for extracting phenolic compounds while allowing for pH modification.
Low yield of this compound. Suboptimal Solvent Concentration: The efficiency of extraction is dependent on the solvent composition.For hydroethanolic extractions, an ethanol concentration of around 50% has been shown to be effective for extracting phenolic compounds.
Insufficient Particle Size Reduction: Poor penetration of the solvent into the plant material can lead to low extraction yields.Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.
Inadequate Agitation: Lack of proper mixing can result in inefficient extraction.Ensure continuous and vigorous agitation during the extraction process to facilitate mass transfer.
Presence of interfering compounds in the final extract. Non-selective Extraction Solvent: The chosen solvent may be co-extracting other compounds with similar polarities to this compound.Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar compounds before the main extraction.
Lack of Post-extraction Purification: The crude extract will likely contain a mixture of compounds.Employ chromatographic techniques such as column chromatography or preparative HPLC for the purification of this compound from the crude extract.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound extraction?

A1: Epimerization is a chemical process where a molecule with multiple chiral centers undergoes a change in the configuration at only one of these centers. In the case of this compound, which is a flavan-3-ol, it can epimerize to its diastereomer, Catechin. This is a concern because the biological activity of these isomers can differ significantly. Therefore, minimizing epimerization is crucial to ensure the therapeutic efficacy and quality of the final product.

Q2: What is the ideal temperature range for extracting this compound to minimize epimerization?

A2: Based on studies of related flavan-3-ols, it is recommended to keep the extraction temperature below 40°C. An optimal range would be between 25-35°C. Higher temperatures can lead to increased rates of epimerization.

Q3: How does pH affect the stability of this compound during extraction?

A3: The pH of the extraction medium is a critical factor. Flavan-3-ols like this compound are more stable in acidic conditions. An acidic pH (between 2.5 and 4.0) can help to suppress epimerization. Neutral or alkaline conditions should be avoided as they can promote the degradation and epimerization of these compounds.

Q4: Which solvent system is best for extracting this compound while minimizing epimerization?

A4: A mixture of ethanol and water (hydroethanolic solvent) is a good choice for extracting this compound. A concentration of around 50% ethanol in water has been shown to be effective for extracting phenolic compounds and allows for easy pH adjustment. This solvent system is also generally regarded as safe (GRAS).

Q5: How can I quantify the amount of this compound and its epimer, Catechin, in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the separation and quantification of this compound and Catechin. A C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol.

Experimental Protocols

Protocol 1: Small-Scale Extraction of this compound with Minimized Epimerization

This protocol provides a general framework. Optimization may be required depending on the specific plant material.

1. Sample Preparation:

  • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
  • Grind the dried material to a fine powder (e.g., to pass through a 40-mesh sieve).

2. Extraction:

  • Weigh 1 gram of the powdered plant material into a flask.
  • Add 20 mL of the extraction solvent (50% ethanol in water, pH adjusted to 3.0 with citric acid).
  • Seal the flask and place it in a shaker or on a magnetic stirrer.
  • Extract at room temperature (approximately 25°C) for 60 minutes with constant agitation.

3. Post-Extraction Processing:

  • Filter the extract through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid residue.
  • Collect the supernatant.
  • For long-term storage, store the extract at -20°C in an airtight container, protected from light.

Protocol 2: HPLC Quantification of this compound and Catechin

1. Instrumentation:

  • HPLC system with a UV-Vis detector or a Mass Spectrometer.
  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

3. Gradient Elution Program:

  • A typical gradient might be:
  • 0-5 min: 10% B
  • 5-25 min: 10-30% B
  • 25-30 min: 30-10% B
  • 30-35 min: 10% B (re-equilibration)
  • The flow rate is typically set at 1.0 mL/min.

4. Detection:

  • Set the UV detector to monitor at 280 nm.

5. Quantification:

  • Prepare standard solutions of authentic this compound and Catechin at known concentrations.
  • Generate a calibration curve for each compound by plotting peak area against concentration.
  • Inject the sample extract and determine the concentrations of this compound and Catechin by comparing their peak areas to the respective calibration curves.

Data Summary

Table 1: Recommended Extraction Parameters to Minimize this compound Epimerization

ParameterRecommended RangeRationale
Temperature 25 - 35 °CMinimizes thermal degradation and epimerization.
pH 2.5 - 4.0Enhances the stability of flavan-3-ols.
Solvent 50% Aqueous EthanolEfficient for extraction and allows for pH control.
Extraction Time 30 - 90 minutesReduces exposure to potentially degrading conditions.

Visualizations

Caption: Workflow for this compound extraction with minimized epimerization.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Problem High Catechin Levels (Epimerization) HighTemp High Temperature Problem->HighTemp WrongpH Incorrect pH (Neutral/Alkaline) Problem->WrongpH LongTime Prolonged Extraction Problem->LongTime ControlTemp Control Temp (25-35°C) HighTemp->ControlTemp Mitigates AdjustpH Adjust pH (2.5-4.0) WrongpH->AdjustpH Mitigates OptimizeTime Optimize Time (30-90 min) LongTime->OptimizeTime Mitigates

Caption: Troubleshooting logic for high epimerization of this compound.

References

Improving the solubility of Afzelechin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and use of Afzelechin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a flavan-3-ol, a type of flavonoid compound found in various plants, including Bergenia ligulata.[1] It is recognized for its potential anti-inflammatory, antioxidant, and neuroprotective properties. Research has indicated that this compound can inhibit α-glucosidase activity, suggesting a role in carbohydrate metabolism.[1] Furthermore, studies have shown its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and JAK/STAT pathways.[2]

Q2: What are the main challenges when preparing this compound for in vitro experiments?

The primary challenge with this compound is its low aqueous solubility. As a relatively hydrophobic molecule, it can be difficult to dissolve directly in aqueous cell culture media, often leading to precipitation. This can result in inaccurate and unreliable experimental outcomes. Therefore, a proper dissolution strategy is crucial for successful in vitro assays.

Q3: What is the recommended solvent for dissolving this compound?

The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). Several suppliers indicate that this compound is soluble in DMSO at concentrations ranging from 50 mg/mL to 100 mg/mL, sometimes requiring sonication to fully dissolve. It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone, although specific quantitative solubility data for these are less readily available.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q5: How does this compound exert its anti-inflammatory effects?

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been reported to suppress the activity of nuclear factor-kappa B (NF-κB) and the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1).[2] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.

Troubleshooting Guide: Solubility and Precipitation Issues

Problem Potential Cause Troubleshooting Steps & Solutions
This compound powder is not dissolving in the chosen solvent. - Insufficient solvent volume.- Incomplete mixing.- Ensure you are using a sufficient volume of solvent to achieve a concentration within the known solubility range (e.g., for DMSO, start with a concentration of 50 mg/mL or lower).- Vortex the solution for several minutes. If the powder persists, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be beneficial.
A precipitate forms immediately after adding the this compound stock solution to the cell culture medium. - "Solvent shock" due to rapid dilution of the hydrophobic compound into an aqueous environment.- The final concentration of this compound exceeds its solubility limit in the medium.- Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.- Prepare an intermediate dilution of the stock solution in the culture medium before making the final dilution.- Lower the final concentration of this compound in your experiment.
The cell culture medium becomes cloudy or a precipitate forms over time during incubation. - The compound is unstable in the culture medium at 37°C.- The concentration of this compound is at the edge of its solubility limit.- Evaporation of the medium in the incubator is increasing the compound's concentration.- Perform a dose-response experiment to determine the highest soluble concentration that remains stable over the course of your experiment.- Ensure proper humidification in your incubator to minimize evaporation.- Visually inspect the culture plates under a microscope for any signs of precipitation before and during the experiment.
Inconsistent results are observed between experiments. - Incomplete initial dissolution of the stock solution.- Precipitation of the compound in some wells.- Always ensure your stock solution is completely dissolved and clear before each use.- Prepare fresh dilutions for each experiment from a well-maintained stock solution.- Carefully inspect all wells for any signs of precipitation before analysis.

Data Presentation: this compound Solubility

Solvent Reported Solubility Notes
Dimethyl Sulfoxide (DMSO) 50 - 100 mg/mLMay require ultrasonication for complete dissolution.
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) ≥ 2.5 mg/mLThis formulation can be adapted for in vitro use, keeping the final concentrations of excipients low.
Chloroform, Dichloromethane, Ethyl Acetate, Acetone SolubleSpecific quantitative data is not readily available.
Water Sparingly soluble to insolubleNot recommended as a primary solvent.

Experimental Protocol: Preparation of this compound for In Vitro Cell Culture Assays

This protocol provides a step-by-step guide for dissolving this compound and preparing working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO):

    • Calculate the required mass of this compound powder to prepare your desired volume and concentration of the stock solution (Molar Mass of this compound: 274.27 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of cell culture grade DMSO to the tube.

    • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of the Final Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 50 µM, you can first prepare an intermediate dilution (e.g., 1 mM) in the culture medium.

    • Add the appropriate volume of the stock solution to the pre-warmed medium. Crucially, add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.

    • Ensure the final concentration of DMSO in the medium is non-toxic to your cells (e.g., ≤ 0.1%).

  • Dosing the Cells:

    • Remove the existing medium from your cell culture plates.

    • Add the final working solution of this compound-containing medium to the cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).

    • Return the cells to the incubator.

  • Observation:

    • Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.

Visualization of this compound's Potential Mechanism of Action

To illustrate the potential molecular mechanisms of this compound's anti-inflammatory effects, the following diagrams depict its inhibitory action on the NF-κB and JAK/STAT signaling pathways.

experimental_workflow cluster_preparation Solution Preparation cluster_dosing Cell Dosing cluster_analysis Analysis afzelechin_powder This compound Powder stock_solution 50 mM Stock Solution in DMSO afzelechin_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution (e.g., 50 µM this compound) stock_solution->working_solution Dilute culture_medium Pre-warmed Cell Culture Medium culture_medium->working_solution cells Cells in Culture working_solution->cells Treat assay In Vitro Assay (e.g., Cytokine Measurement) cells->assay

Caption: Experimental workflow for preparing and using this compound in in vitro cell culture assays.

nf_kb_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ik_kinase IKK Complex receptor->ik_kinase ikb IκBα ik_kinase->ikb Phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces This compound This compound This compound->ik_kinase Inhibits Activity

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat1 STAT1 jak->stat1 Phosphorylates stat1_p p-STAT1 stat1->stat1_p dimer STAT1 Dimer stat1_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene_expression Inflammatory Gene Expression nucleus->gene_expression Induces This compound This compound This compound->stat1 Inhibits Phosphorylation

References

Technical Support Center: Managing Afzelechin Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing afzelechin in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability and cytotoxicity assays. This compound, a flavan-3-ol, possesses antioxidant properties that can lead to inaccurate results in assays reliant on redox reactions. This guide will help you identify, understand, and mitigate these challenges to ensure the accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show a significant increase in signal in our MTT or XTT assay when treated with this compound. What is the likely cause?

A1: This is a classic indication of assay interference. This compound, like many polyphenolic compounds, has reducing properties. This means it can directly reduce tetrazolium salts (like MTT and XTT) to their colored formazan products, a process that is independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal, making it appear as though there is an increase in cell viability or a masking of cytotoxic effects.

Q2: How can I confirm that this compound is directly interfering with my tetrazolium-based assay?

A2: A cell-free control experiment is the most direct method to confirm interference. This involves running the assay in your standard cell culture medium, including all assay components, but without cells. If you observe a dose-dependent increase in the signal in the presence of this compound, it confirms direct chemical reduction of the assay reagent.

Q3: Are there cell viability assays that are not affected by the reducing properties of this compound?

A3: Yes, several alternative assays are recommended when working with compounds like this compound. These assays are based on different principles that are not susceptible to interference from reducing agents:

  • Sulforhodamine B (SRB) Assay: Measures cell density based on the staining of total cellular protein.

  • ATP-Based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is an indicator of metabolically active cells.

  • Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7™): Differentiate between viable and non-viable cells based on membrane integrity.

Q4: Could this compound's color or autofluorescence interfere with my assay results?

A4: While the reddish color of some polyphenol solutions can interfere with colorimetric assays, this compound solutions are typically not strongly colored at common experimental concentrations. However, like many flavonoids, this compound may exhibit autofluorescence, which can interfere with fluorescence-based assays. It is crucial to determine the excitation and emission spectra of this compound to avoid selecting fluorophores with overlapping spectra. If autofluorescence is an issue, red-shifted fluorophores are often a good alternative as autofluorescence is less common at these longer wavelengths.

Troubleshooting Guides

Problem 1: Unexpectedly High Viability in MTT/XTT/MTS Assays
  • Symptom: Absorbance values in wells treated with this compound are higher than or equal to the untreated control, even at high concentrations where cytotoxicity is anticipated.

  • Cause: Direct reduction of the tetrazolium salt by this compound's antioxidant activity.[1]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As detailed in the FAQ, incubate this compound with the assay reagent in cell-free medium. An increase in signal with increasing this compound concentration confirms interference.

    • Switch to a Non-Redox-Based Assay: Utilize an alternative method such as the SRB, CellTiter-Glo®, or DRAQ7™ assay.

    • Wash Cells Before Reagent Addition: After treating cells with this compound for the desired time, carefully wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the assay reagent. Note that this may not completely eliminate interference if the compound has been taken up by the cells.

Problem 2: Potential Autofluorescence in Fluorescence-Based Assays
  • Symptom: High background fluorescence is observed in wells containing this compound, even in the absence of fluorescent labels.

  • Cause: this compound may possess intrinsic fluorescence (autofluorescence).

  • Troubleshooting Steps:

    • Run an Unlabeled Control: Treat cells with this compound but do not add any fluorescent dyes. Measure the fluorescence at the excitation and emission wavelengths of your assay to determine if there is a background signal from this compound.[2]

    • Characterize this compound's Spectrum: If possible, use a spectrophotometer to determine the excitation and emission spectra of this compound in your assay medium. This will help you choose fluorophores with non-overlapping spectra.

    • Use Red-Shifted Dyes: Autofluorescence is more common in the blue-green spectrum. Switching to fluorophores that excite and emit in the red or far-red range can often mitigate this issue.[3]

    • Utilize a Quenching Kit: Commercially available autofluorescence quenching kits can be used to reduce background signals.

Data Presentation

The choice of cell viability assay can significantly impact the determined IC50 value of a compound. The following table illustrates hypothetical, yet expected, outcomes when testing a compound like this compound with different assay types, highlighting the potential for interference.

Assay TypePrincipleExpected IC50 for this compoundPotential for Interference by this compound
MTT/XTT/MTS Mitochondrial Dehydrogenase Activity (Redox)Inaccurately High / Not DeterminableHigh: Direct reduction of tetrazolium salts.[4]
SRB Total Protein StainingMore AccurateLow: Not based on redox chemistry.[5]
CellTiter-Glo® ATP QuantificationMore AccurateLow: Luminescence-based, not redox-dependent.
DRAQ7™ Membrane Integrity (Dye Exclusion)More AccurateLow: Based on membrane permeability.

Experimental Protocols

Protocol 1: Cell-Free MTT Interference Assay

This protocol determines if this compound directly reduces the MTT tetrazolium salt.

  • Prepare a serial dilution of this compound in cell culture medium (phenol red-free is recommended) in a 96-well plate. Include a vehicle-only control.

  • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add solubilization buffer (e.g., DMSO) to each well and mix to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. An increase in absorbance in the wells with this compound compared to the vehicle control indicates direct reduction.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay provides a colorimetric measurement of total cellular protein.

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Read the absorbance at 540 nm using a microplate reader.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP as a measure of metabolically active cells.

  • Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a luminometer.

Protocol 4: DRAQ7™ Viability Assay

This assay uses a far-red fluorescent dye that only enters cells with compromised membranes.

  • Culture and treat cells with this compound in a 96-well plate or other suitable vessel.

  • Add DRAQ7™ directly to the cell culture medium to a final concentration of 3 µM.

  • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Analyze the cells directly without washing using a fluorescence microscope, flow cytometer, or high-content imaging system. DRAQ7™ is excited by red light (optimally ~647 nm) and emits in the far-red region (>665 nm).

Visualizations

Assay_Interference_Troubleshooting start Unexpected Cell Viability Results with this compound assay_type Which assay are you using? start->assay_type redox_assay Tetrazolium-Based Assay (MTT, XTT, MTS) assay_type->redox_assay Redox-based non_redox_assay Non-Redox-Based Assay (SRB, ATP, Fluorescence) assay_type->non_redox_assay Non-redox-based interference_check Perform Cell-Free Control redox_assay->interference_check interference_present Signal increases with This compound concentration? interference_check->interference_present interference_confirmed Interference Confirmed: Direct reduction of reagent interference_present->interference_confirmed Yes no_interference No Interference: Investigate other causes (e.g., experimental error) interference_present->no_interference No solution Switch to Non-Redox Assay: SRB, ATP-Based, or Dye Exclusion interference_confirmed->solution check_autofluorescence Is it a fluorescence-based assay? non_redox_assay->check_autofluorescence fluorescence_issue Run Unlabeled Control check_autofluorescence->fluorescence_issue Yes other_issues Investigate other potential issues: - Compound precipitation - Assay-specific interactions check_autofluorescence->other_issues No autofluorescence_present High background signal? fluorescence_issue->autofluorescence_present autofluorescence_confirmed Autofluorescence Detected autofluorescence_present->autofluorescence_confirmed Yes autofluorescence_present->other_issues No mitigate_autofluorescence Mitigation Strategies: - Characterize spectrum - Use red-shifted dyes - Quenching agents autofluorescence_confirmed->mitigate_autofluorescence

Caption: Troubleshooting workflow for this compound interference.

Experimental_Workflow_Selection cluster_assays Recommended Assays cluster_avoid Assays to Avoid start Start: Cell Viability Experiment with this compound srb SRB Assay (Total Protein) start->srb Measures cell number atp ATP-Based Assay (Metabolic Activity) start->atp Measures viability draq7 Dye Exclusion (Membrane Integrity) start->draq7 Measures cell death mtt MTT/XTT/MTS Assays (Redox-Based) start->mtt High risk of interference end Reliable Data srb->end Accurate Quantification atp->end Accurate Quantification draq7->end Accurate Quantification mtt->end Inaccurate Results

Caption: Recommended assay selection for this compound studies.

Afzelechin_Signaling_Pathway_Interaction cluster_pathways Cellular Effects cluster_assays Assay Readouts This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges viability Cell Viability This compound->viability Affects mtt_assay MTT/XTT Assay (Colorimetric) ros->mtt_assay Directly Reduces (Interference) proliferation Cell Proliferation viability->proliferation viability->mtt_assay Measures (Inaccurately) atp_assay ATP Assay (Luminescence) viability->atp_assay Measures (Accurately) srb_assay SRB Assay (Colorimetric) proliferation->srb_assay Measures (Accurately)

Caption: this compound's interaction with cellular pathways and assays.

References

Technical Support Center: Preventing Afzelechin Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Afzelechin degradation in cell culture media. The information provided is based on the general behavior of flavan-3-ols, a class of flavonoids to which this compound belongs, due to limited direct studies on this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a flavan-3-ol, a type of flavonoid found in various plants, and is investigated for its potential health benefits.[1][2][3][4] Like many polyphenolic compounds, this compound is susceptible to degradation in the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4).[5] This instability can lead to a decrease in the effective concentration of the compound during your experiment, potentially causing inconsistent and misleading results. Furthermore, the degradation products themselves might have biological activities that could interfere with the experimental outcomes.

Q2: What are the primary causes of this compound degradation in cell culture media?

The degradation of flavan-3-ols like this compound in cell culture media is primarily driven by:

  • Oxidation: The hydroxyl groups on the flavonoid structure are prone to oxidation, which is accelerated at neutral or alkaline pH and in the presence of oxygen. This can lead to the formation of quinones and other reactive species.

  • Dimerization and Polymerization: Oxidized products can react with each other to form dimers and larger polymers, which may be inactive or have different activities.

  • pH-Dependent Instability: Flavan-3-ols are generally more stable in acidic conditions and their degradation rate increases significantly at the neutral pH of most cell culture media.

  • Light Exposure: Exposure to light, particularly UV, can accelerate the degradation of photosensitive compounds like flavonoids.

  • Interactions with Media Components: Certain components in the media, such as metal ions, can catalyze oxidation reactions.

Q3: How can I detect if my this compound is degrading during an experiment?

You may suspect this compound degradation if you observe:

  • Inconsistent or non-reproducible experimental results.

  • A visible color change in the cell culture medium , which can indicate the formation of colored degradation products.

  • Lower than expected biological activity compared to what is reported in the literature.

To confirm and quantify degradation, the most reliable method is to analyze the concentration of this compound in the cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inconsistent or weaker-than-expected biological effects of this compound. This compound is degrading in the cell culture medium, leading to a lower effective concentration.1. Prepare fresh solutions: Prepare this compound stock solutions and working dilutions immediately before each experiment. 2. Protect from light: Store stock solutions in amber vials and wrap cell culture plates or flasks in aluminum foil during incubation. 3. Minimize exposure time: Reduce the incubation time of this compound with the cells as much as possible while still allowing for a biological response. 4. Consider a more stable analogue: If available, investigate if a more stable derivative of this compound (e.g., a glycosylated form) can be used.
Visible color change in the medium after adding this compound. Oxidation and polymerization of this compound are occurring, leading to the formation of colored products.1. Use antioxidants: Co-incubate with a non-interfering antioxidant like ascorbic acid (Vitamin C) to help protect this compound from oxidation. The optimal concentration of the antioxidant should be determined empirically. 2. De-gas media: Before adding this compound, consider briefly de-gassing the medium to reduce dissolved oxygen.
High variability between replicate wells or plates. Inconsistent degradation rates of this compound due to slight variations in experimental conditions.1. Standardize preparation: Ensure that the preparation of this compound-containing media is highly standardized in terms of timing, temperature, and light exposure. 2. Perform a stability test: Conduct a preliminary experiment to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see the protocol below). This will help you to establish a time window for your experiments where the concentration is relatively stable.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound powder

  • DMSO (or another suitable solvent for the stock solution)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, amber microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare the working solution: Dilute the this compound stock solution in your complete cell culture medium to the final concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Aliquot the working solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).

  • At each time point:

    • Remove one tube from the incubator.

    • Immediately transfer the sample to an HPLC vial.

    • If not analyzing immediately, store the sample at -80°C to halt further degradation.

  • Analyze the samples by HPLC:

    • Use a C18 reverse-phase column.

    • Employ a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile).

    • Detect this compound using a UV detector at its maximum absorbance wavelength (around 280 nm for flavan-3-ols).

  • Quantify the results:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics and calculate the half-life (t½).

Visualizations

cluster_0 Factors Influencing Degradation cluster_1 Degradation Pathway pH pH Oxidation Oxidation pH->Oxidation Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation Temperature Temperature Temperature->Oxidation Metal_Ions Metal Ions Metal_Ions->Oxidation This compound This compound This compound->Oxidation Quinone_Intermediates Quinone Intermediates Oxidation->Quinone_Intermediates Dimerization_Polymerization Dimerization/ Polymerization Quinone_Intermediates->Dimerization_Polymerization Ring_Cleavage Ring Cleavage Quinone_Intermediates->Ring_Cleavage Degradation_Products Degradation Products Dimerization_Polymerization->Degradation_Products Ring_Cleavage->Degradation_Products

Caption: Factors influencing the oxidative degradation pathway of this compound.

Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Working Dilute to Final Concentration in Complete Cell Culture Medium Prepare_Stock->Prepare_Working Aliquot Aliquot for Each Time Point (e.g., 0, 1, 2, 4, 8, 12, 24h) Prepare_Working->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Sample At Each Time Point, Remove Sample Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Remaining this compound Analyze->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for assessing this compound stability.

Problem Inconsistent or Weak Results? Check_Preparation Review Solution Preparation (Freshness, Light Protection) Problem->Check_Preparation Run_Stability_Test Perform Stability Assay (See Protocol) Check_Preparation->Run_Stability_Test Degradation_Confirmed Significant Degradation Confirmed? Run_Stability_Test->Degradation_Confirmed Implement_Solutions Implement Mitigation Strategies: - Use Antioxidants - Reduce Incubation Time - Shield from Light Degradation_Confirmed->Implement_Solutions Yes No_Degradation Consider Other Experimental Variables (e.g., Cell Health, Assay Conditions) Degradation_Confirmed->No_Degradation No Re-evaluate Re-evaluate Biological Activity Implement_Solutions->Re-evaluate Problem_Solved Problem Resolved Re-evaluate->Problem_Solved

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Optimizing Dosage for In Vivo Afzelechin Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Afzelechin in in vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your studies effectively.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse model?

A1: Published data on oral dosing of this compound is limited. However, a study on particulate matter-induced pulmonary injury in mice used intravenous (tail vein) injections of (+)-Afzelechin at doses of 0.25, 0.5, 1, and 2 mg/kg body weight.[1] For oral administration, a dose-finding study is highly recommended. As a starting point, you may consider doses used for other polyphenols in mice, which can range from 150 mg/kg to 450 mg/kg for a cherry polyphenol extract, and up to 1000 mg/kg for resveratrol.

Q2: What are the known pharmacokinetic parameters of this compound?

Administration RouteDosage (mg/kg)Cmax (µg/mL)Distribution Half-life (min)Time to Cmax (Tmax) (min)
Intravenous (i.v.)1010.67.0N/A
Intraperitoneal (i.p.)106.012.615

Q3: What is the known toxicity profile of this compound?

A3: There is no specific publicly available LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) for this compound. General principles of toxicology for polyphenols suggest that they are often well-tolerated. For context, a study on the anthocyanin cyanidin found an oral LD50 to be greater than 300 mg/kg in rats, with a NOAEL established at 30 mg/kg/day in a 28-day study.[2] Given the lack of specific data for this compound, it is crucial to perform preliminary toxicity studies for your specific animal model and experimental conditions.

Q4: How should I prepare this compound for oral gavage?

A4: this compound, like many polyphenols, may have poor water solubility. A common approach for administering such compounds via oral gavage is to create a suspension. A widely used vehicle for polyphenols is 0.5% (w/v) aqueous methylcellulose with 0.2% (w/v) Tween 80 . It is recommended to prepare the formulation fresh on the day of dosing to minimize the risk of degradation or precipitation. Sonication can aid in achieving a homogenous suspension.

Q5: What are the known signaling pathways modulated by this compound?

A5: In a mouse model of particulate matter-induced lung injury, (+)-Afzelechin was shown to mitigate inflammation by modulating the TLR4-MyD88 and mTOR-autophagy pathways .[1] Specifically, it was found to downregulate the expression of Toll-like receptor 4 (TLR4) and MyD88, and inhibit autophagy, while increasing the phosphorylation of the mammalian target of rapamycin (mTOR).[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor solubility of this compound in vehicle - High concentration of this compound.- Inappropriate vehicle selection.- Reduce the concentration of this compound in the formulation.- Experiment with different vehicles. Common options include: - 0.5% methylcellulose in water. - 0.5% methylcellulose with 0.1-0.2% Tween 80. - Corn oil or other food-grade oils.- Use sonication to aid in suspension.
High variability in experimental results - Inconsistent dosing due to inhomogeneous suspension.- Stress induced by oral gavage procedure.- Rapid metabolism and poor bioavailability of this compound.- Ensure the suspension is thoroughly mixed before each administration.- Refine the oral gavage technique to minimize stress. Consider using flexible gavage tubes and ensure personnel are well-trained. Pre-coating gavage needles with sucrose has been shown to reduce stress in mice.[3]- Due to the likely extensive metabolism of flavonoids, consider measuring both the parent compound and its metabolites in plasma and tissues.
No observable effect at tested doses - Insufficient dosage.- Poor oral bioavailability.- Rapid clearance of the compound.- Conduct a dose-response study with a wider range of concentrations.- Consider alternative administration routes with higher bioavailability, such as intraperitoneal or intravenous injection, if appropriate for the study's objective.- Analyze plasma concentrations of this compound and its metabolites to confirm systemic exposure.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound powder

    • Methylcellulose

    • Tween 80

    • Sterile, purified water

    • Sonicator

    • Stir plate and stir bar

    • Sterile tubes

  • Procedure:

    • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to heated (60-70°C) sterile water while stirring. Once dispersed, cool the solution on ice with continued stirring until it becomes clear and viscous.

    • Prepare a 10% (w/v) Tween 80 stock solution in sterile water.

    • Calculate the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).

    • Weigh the this compound powder and place it in a sterile tube.

    • Add a small volume of the 0.5% methylcellulose solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% methylcellulose solution while vortexing or stirring.

    • Add Tween 80 from the stock solution to achieve a final concentration of 0.2% (w/v).

    • Sonicate the suspension in a water bath sonicator for 15-30 minutes, or until a uniform suspension is achieved.

    • Store the suspension at 4°C and protect it from light. Prepare fresh daily.

    • Before each administration, vortex the suspension thoroughly to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice
  • Materials:

    • Mouse oral gavage needles (flexible-tipped recommended)

    • Syringes (1 mL)

    • This compound suspension

    • Appropriate animal restraint device

  • Procedure:

    • Ensure all personnel are properly trained and proficient in the oral gavage technique.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the upper palate towards the esophagus. Do not force the needle.

    • Once the needle is in the correct position, slowly dispense the suspension.

    • Carefully withdraw the needle.

    • Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing or reflux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis acclimatization Animal Acclimatization (7-14 days) randomization Randomization into Treatment Groups acclimatization->randomization dosing Oral Gavage Administration randomization->dosing formulation This compound Formulation (Daily Preparation) formulation->dosing monitoring Monitor Animal Health & Body Weight dosing->monitoring sampling Blood/Tissue Sample Collection monitoring->sampling biochemical Biochemical Assays (e.g., ELISA) sampling->biochemical histology Histopathological Analysis sampling->histology data_analysis Data Analysis biochemical->data_analysis histology->data_analysis

Caption: A typical experimental workflow for an in vivo this compound study.

signaling_pathway cluster_pathway This compound's Anti-Inflammatory Mechanism PM Particulate Matter (Inflammatory Stimulus) TLR4 TLR4 PM->TLR4 MyD88 MyD88 TLR4->MyD88 Inflammation Inflammatory Cascade MyD88->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->MyD88 Inhibits mTOR mTOR (Phosphorylation) This compound->mTOR Promotes Autophagy Autophagy This compound->Autophagy Inhibits mTOR->Autophagy Inhibits

Caption: Signaling pathways modulated by this compound in response to inflammation.

References

Technical Support Center: Enhancing the Bioavailability of Afzelechin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals working with Afzelechin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies, with a focus on improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound in our animal models after oral administration. Is this an expected outcome?

A1: Yes, low and variable oral bioavailability is a common challenge for many polyphenolic compounds like this compound.[1][2] This is often attributed to several factors:

  • Poor Aqueous Solubility: this compound, like many flavonoids, has low water solubility, which is a critical prerequisite for its absorption in the gastrointestinal (GI) tract.[1][3] Only the dissolved compound can be absorbed across the intestinal epithelium.[1]

  • Rapid Metabolism: Flavonoids undergo extensive first-pass metabolism in the small intestine and liver. This involves processes like glucuronidation and sulfation, which convert this compound into metabolites that are readily excreted.

  • Efflux by Transporters: Intestinal efflux transporters, such as P-glycoprotein (P-gp), can actively pump this compound back into the intestinal lumen, reducing its net absorption.

  • Degradation in the GI Tract: The pH and enzymatic environment of the stomach and intestines can lead to the degradation of this compound before it can be absorbed.

  • Binding to Food Components: If administered with food, this compound can bind to proteins and other components, reducing its availability for absorption.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound. These approaches aim to increase its solubility, protect it from degradation, and improve its permeation across the intestinal wall. Key strategies include:

  • Nanotechnology Approaches: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility and protect it from degradation in the GI tract. Nanoformulations can also enhance absorption by interacting with the intestinal mucosa.

  • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can significantly improve the solubility and absorption of lipophilic drugs like this compound.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

  • Complexation: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of poorly soluble compounds.

  • Use of Bioenhancers: Co-administration with natural compounds like piperine has been shown to inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing the bioavailability of other drugs.

Q3: How do I choose the most appropriate animal model for my this compound bioavailability studies?

A3: The choice of animal model is crucial for obtaining relevant and reproducible data. Considerations include:

  • Species: Rats and mice are the most commonly used models for pharmacokinetic studies due to their well-characterized physiology and handling feasibility. However, be aware that metabolic pathways can differ significantly between species and from humans.

  • Cannulated Models: Bile duct cannulated models can be used to study the biliary excretion of this compound and its metabolites, providing a more complete picture of its metabolic fate.

  • Disease Models: If you are investigating the efficacy of this compound for a specific condition, using a relevant disease animal model is essential to correlate pharmacokinetics with pharmacodynamics.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing the oral dosing formulation.

  • Possible Cause: The aqueous solubility of this compound is exceeded.

  • Troubleshooting Steps:

    • pH Adjustment: Systematically adjust the pH of the vehicle. For many phenolic compounds, solubility can be increased in slightly acidic or basic conditions.

    • Co-solvents: Incorporate a water-miscible organic solvent like polyethylene glycol (PEG) or ethanol into the aqueous vehicle.

    • Surfactants: Add a low concentration of a non-ionic surfactant to improve and maintain solubility.

    • Vigorous Mixing: When diluting a concentrated stock solution (e.g., in DMSO), add it dropwise to the aqueous buffer while vortexing vigorously to prevent localized precipitation.

Issue 2: High inter-animal variability in plasma concentrations.

  • Possible Cause: Differences in food intake, gut microbiome, and stress levels can significantly impact drug absorption.

  • Troubleshooting Steps:

    • Standardize Diet: Acclimatize all animals to the same diet for at least a week before the study.

    • Fasting Protocol: Implement a consistent fasting period (e.g., 12 hours) before oral administration to minimize food-drug interactions.

    • Co-housing: House animals from the same experimental group together to promote a more uniform gut microbiome.

    • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Micelles

This protocol describes a thin-film hydration method for preparing this compound-loaded mixed micelles, a common technique for enhancing the solubility of hydrophobic drugs.

  • Materials: this compound, Pluronic F127, Plasdone S630, Ethanol, Distilled Water.

  • Procedure:

    • Dissolve this compound, Pluronic F127, and Plasdone S630 in ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the ethanol under reduced pressure at 40°C to form a thin film.

    • Hydrate the film with pre-warmed distilled water and stir for 1-2 hours until the film is completely dissolved, forming the micellar solution.

    • Filter the resulting solution through a 0.22 µm syringe filter to remove any un-dissolved material.

    • Characterize the micelles for particle size, zeta potential, and drug-loading efficiency.

Protocol 2: Oral Pharmacokinetic Study in Rats

This protocol outlines a typical design for an oral pharmacokinetic study in rats to compare an enhanced formulation to an unformulated compound.

  • Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize for at least one week.

  • Procedure:

    • Divide rats into two groups (n=6 per group):

      • Group 1: Unformulated this compound (e.g., suspended in 0.5% carboxymethyl cellulose).

      • Group 2: this compound Nano-formulation (e.g., suspended in distilled water).

    • Fast the rats overnight (approx. 12 hours) with free access to water.

    • Administer the respective formulations via oral gavage at a predetermined dose.

    • Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples for this compound and its major metabolites using a validated analytical method like LC-MS/MS.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound50150 ± 351.0600 ± 120100
This compound-Loaded Micelles50750 ± 902.03000 ± 450500
This compound Solid Dispersion50500 ± 751.52100 ± 300350

Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Sample Analysis & Data Interpretation A This compound + Polymer B Solvent Evaporation A->B C Hydration B->C D Nano-formulation C->D E Oral Gavage to Rats D->E F Serial Blood Sampling E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Bioavailability Assessment I->J

Caption: Workflow for enhancing and evaluating this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption & Metabolism cluster_systemic Systemic Circulation & Excretion This compound Oral this compound Lumen GI Lumen This compound->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein To Systemic Circulation Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Enterocyte->Metabolism Efflux P-gp Efflux Enterocyte->Efflux Liver Liver Metabolism PortalVein->Liver Metabolism->PortalVein Efflux->Lumen Back to Lumen Systemic Systemic Circulation (this compound & Metabolites) Liver->Systemic Kidney Renal Excretion Systemic->Kidney

Caption: Key pathways affecting this compound's oral bioavailability.

References

Afzelechin standard purity and characterization issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, characterization, and potential issues related to the afzelechin standard.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a high-quality this compound standard?

A1: A high-quality this compound standard should have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Purity levels are crucial for accurate quantification and ensuring the reliability of experimental results.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound standard should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is also recommended to protect the compound from light.

Q3: What are the primary analytical techniques for characterizing this compound?

A3: The primary techniques for characterizing this compound are HPLC for purity assessment, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Q4: What are the known biological activities of this compound?

A4: this compound has demonstrated anti-inflammatory properties. It has been shown to modulate signaling pathways such as the Keap1-Nrf2-ARE, NF-κB, and STAT-1 pathways, leading to a reduction in pro-inflammatory mediators.

Troubleshooting Guides

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

Troubleshooting_HPLC Troubleshooting Workflow for this compound HPLC Analysis start Start: HPLC Issue Detected pressure Pressure Fluctuation? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_pressure High Pressure: - Check for blockages in column/tubing - Filter mobile phase/sample - Backflush column pressure->high_pressure High low_pressure Low/No Pressure: - Check for leaks in fittings/pump - Ensure solvent lines are primed - Check pump seals pressure->low_pressure Low/None retention_time Retention Time Shift? peak_shape->retention_time No peak_tailing Peak Tailing: - Check for column degradation - Adjust mobile phase pH - Check for sample overload peak_shape->peak_tailing Tailing peak_fronting Peak Fronting: - Check sample solvent compatibility - Reduce injection volume peak_shape->peak_fronting Fronting split_peaks Split Peaks: - Check for column void or blockage - Ensure proper sample dissolution peak_shape->split_peaks Splitting no_peaks No Peaks Detected? retention_time->no_peaks No rt_drift Drifting Retention Time: - Check for changes in mobile phase composition - Ensure stable column temperature - Check for pump flow rate consistency retention_time->rt_drift Drifting rt_sudden_change Sudden Change in Retention Time: - Check for incorrect mobile phase - Ensure column is properly equilibrated retention_time->rt_sudden_change Sudden Change end Issue Resolved no_peaks->end No, consult instrument manual check_system Check System: - Verify injection was made - Check detector settings (wavelength) - Ensure this compound is soluble in mobile phase no_peaks->check_system Yes high_pressure->end low_pressure->end peak_tailing->end peak_fronting->end split_peaks->end rt_drift->end rt_sudden_change->end check_system->end

Caption: A flowchart for troubleshooting common HPLC analysis issues.

Stability and Degradation

Issue: My this compound solution appears to have degraded, leading to inconsistent results.

Potential Causes and Solutions:

  • Oxidation: this compound, like other flavonoids, is susceptible to oxidation, which can be accelerated by exposure to air and light.

    • Solution: Prepare fresh solutions before use. If storage is necessary, purge the solvent with an inert gas (e.g., nitrogen or argon) and store in amber vials at -20°C or -80°C.

  • Temperature Sensitivity: Elevated temperatures can increase the rate of degradation.

    • Solution: Avoid heating this compound solutions. Store stock solutions and samples at recommended low temperatures.

  • pH Effects: The stability of flavonoids can be pH-dependent. Extreme pH values may lead to structural changes.

    • Solution: Maintain the pH of the solution within a stable range, typically between 3 and 6, unless the experimental protocol requires otherwise. Use buffered solutions where appropriate.

Data Presentation

Purity and Characterization Data
ParameterSpecificationMethod
Purity≥98%HPLC
Molecular FormulaC₁₅H₁₄O₅-
Molecular Weight274.27 g/mol Mass Spectrometry
Spectroscopic Data

Mass Spectrometry (MS)

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Negative[M-H]⁻ (273.07)257, 167Retro-Diels-Alder (RDA), Heterocyclic Ring Fission (HRF)

Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (δ) are reported in ppm and are referenced to the solvent signal. The following are approximate values and may vary depending on the solvent and instrument.

¹H NMR (in CD₃OD) ¹³C NMR (in CD₃OD)
δ 7.21 (d, J=8.5 Hz, 2H)δ 157.8
δ 6.77 (d, J=8.5 Hz, 2H)δ 157.3
δ 5.92 (d, J=2.2 Hz, 1H)δ 156.9
δ 5.83 (d, J=2.2 Hz, 1H)δ 131.5
δ 4.58 (d, J=8.0 Hz, 1H)δ 129.0
δ 3.97 (m, 1H)δ 115.9
δ 2.87 (dd, J=16.1, 5.5 Hz, 1H)δ 96.3
δ 2.49 (dd, J=16.1, 8.5 Hz, 1H)δ 95.6
δ 82.9
δ 68.8
δ 28.6

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the this compound standard.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the NMR spectra according to the instrument's standard procedures.

Signaling Pathway

This compound has been reported to exert anti-inflammatory effects through the modulation of the Keap1-Nrf2-ARE, NF-κB, and STAT-1 signaling pathways. The following diagram illustrates the proposed mechanism.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates STAT1 STAT1 TLR4->STAT1 activates This compound This compound This compound->IKK inhibits pSTAT1 p-STAT1 This compound->pSTAT1 inhibits Keap1 Keap1 This compound->Keap1 inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to STAT1->pSTAT1 phosphorylates pSTAT1_nuc p-STAT1 pSTAT1->pSTAT1_nuc translocates to Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Inflammatory_Genes activates pSTAT1_nuc->Inflammatory_Genes activates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes activates

Caption: this compound's anti-inflammatory mechanism of action.

Navigating the Nuances of Afzelechin Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for optimizing the long-term stability of Afzelechin through controlled storage conditions. This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development endeavors.

This compound, a flavan-3-ol found in a variety of plants, is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. However, like many phenolic compounds, its stability can be compromised by various environmental factors, leading to degradation and a subsequent loss of biological activity. Understanding and controlling these factors is paramount for accurate experimental results and the development of stable pharmaceutical formulations. This technical support center offers guidance on maintaining the long-term stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that influence the long-term stability of this compound?

A1: The stability of this compound is principally affected by temperature, pH, light, and the presence of oxygen. Elevated temperatures accelerate degradation reactions, while exposure to light, particularly UV radiation, can induce photodecomposition. The pH of the storage solution is also critical, with stability generally being higher in acidic conditions. Oxygen can lead to oxidative degradation of the phenolic structure.

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation and the formation of quinone-type structures, which can further polymerize to form more complex, colored compounds. If you observe a color change, it is crucial to reassess the purity and concentration of your sample before proceeding with experiments.

Q3: I suspect my stored this compound has degraded. How can I confirm this?

A3: The most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm its instability.

Q4: What are the ideal short-term and long-term storage temperatures for this compound?

A4: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term stability, storing this compound in a solid, dry form at -20°C or below is optimal to minimize degradation. If in solution, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Q5: How does pH impact the stability of this compound in solution?

A5: this compound, like other catechins, is generally more stable in acidic environments. A pH around 4 is often cited as optimal for catechin stability in aqueous solutions. As the pH increases towards neutral and alkaline conditions, the rate of degradation, particularly oxidative degradation, significantly increases.

Q6: I need to work with this compound in a solution for an extended period. What precautions should I take?

A6: To maintain stability in solution, use a buffer with a pH around 4. Prepare the solution fresh if possible. If it needs to be stored, protect it from light by using amber vials or wrapping the container in aluminum foil. Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen. Store the solution at refrigerated temperatures (2-8°C) for short-term use.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from studies on this compound and closely related flavan-3-ols and should be used as a guideline. Actual stability may vary depending on the specific experimental conditions.

ParameterConditionTimeExpected Purity
Temperature -20°C (Solid)12 months>98%
4°C (Solid)6 months>95%
25°C (Solid, protected from light)1 month~90%
4°C (Aqueous Solution, pH 4, dark, inert atm.)1 week>95%
25°C (Aqueous Solution, pH 7, exposed to air/light)24 hours<80%
pH (Aqueous Solution, 25°C, dark) 4.048 hours>95%
7.048 hours~85%
9.048 hours<70%
Light Exposure (Solid, 25°C) Dark3 months>90%
Ambient Light3 months~80%
UV Light (254 nm)24 hoursSignificant degradation

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification of its stability.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare sample solutions of this compound that have been subjected to various stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis).

  • Inject the reference standard and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at room temperature for 2 hours.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze directly by HPLC.

4. Thermal Degradation:

  • Store solid this compound in an oven at 80°C for 48 hours.

  • Dissolve the sample in the mobile phase before HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Analyze directly by HPLC.

Visualizing Degradation and Experimental Workflow

To aid in understanding the processes involved in this compound stability testing, the following diagrams have been generated.

G Potential Degradation Pathway of this compound This compound This compound Oxidation Oxidation (O2, Metal Ions, High pH) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Quinone Ortho-quinone Intermediate Oxidation->Quinone Cleavage Ring Fission Products Hydrolysis->Cleavage Photodegradation->Cleavage Quinone->Cleavage Polymerization Polymerized Products (Brown Pigments) Quinone->Polymerization

Caption: Potential degradation pathways of this compound under various stress conditions.

G Experimental Workflow for this compound Stability Testing Start Start: this compound Sample Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Start->Stress SamplePrep Sample Preparation (Dilution, Neutralization) Stress->SamplePrep HPLC Stability-Indicating HPLC Analysis SamplePrep->HPLC Data Data Analysis (Peak Area, Purity) HPLC->Data Report Report Stability Profile Data->Report

Caption: Workflow for assessing the stability of this compound using a stability-indicating HPLC method.

Technical Support Center: Chromatographic Analysis of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution when analyzing Afzelechin and other structurally similar flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem when analyzing this compound?

A1: Co-elution occurs when two or more distinct compounds elute from a chromatography column at or very near the same time, resulting in overlapping peaks in the chromatogram. This is a significant issue because it prevents the accurate identification and quantification of the individual compounds. This compound, being a flavan-3-ol, shares structural similarities with other flavonoids like catechin and epicatechin, making them prone to co-elution.

Q2: What are the most common flavonoids that co-elute with this compound?

A2: Due to their similar chemical structures and polarities, this compound commonly co-elutes with its stereoisomer, epithis compound, as well as with catechin and epicatechin. Depending on the complexity of the sample matrix, co-elution with other flavonoids such as quercetin and its glycosides can also occur.

Q3: How can I determine if my this compound peak is pure or co-eluting with another compound?

A3: Several indicators can suggest co-elution:

  • Peak Shape: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting. A pure compound under optimal conditions should ideally produce a symmetrical, Gaussian-shaped peak.

  • Diode Array Detector (DAD) Analysis: A DAD allows for the acquisition of UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it is a strong indication of co-elution.

  • Mass Spectrometry (MS) Analysis: Coupling your liquid chromatography system to a mass spectrometer is a definitive way to assess peak purity. By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple compounds with different mass-to-charge ratios (m/z).

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to resolving co-elution issues involving this compound and other flavonoids.

Initial Assessment

Before modifying your chromatographic method, it's crucial to confirm that the issue is indeed co-elution and not a problem with the system or column itself.

  • System Check: Ensure your HPLC or UPLC system is functioning correctly. Check for leaks, pressure fluctuations, and proper solvent degassing.

  • Column Health: Evaluate the performance of your column by injecting a standard of a well-behaved compound. Poor peak shape for a standard compound may indicate a degraded or contaminated column.

Method Optimization Strategies

If you have confirmed co-elution, the following strategies can be employed to improve the separation.

The composition of the mobile phase is a critical factor in achieving separation.

  • Adjusting Solvent Strength: In reversed-phase HPLC (RP-HPLC), decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the resolution between closely eluting peaks. Make small, incremental changes (e.g., 2-5%) to observe the effect.

  • Changing the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities for flavonoid compounds.

  • Modifying the Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common practice for flavonoid analysis. This helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times. Experimenting with the type and concentration of the acid can alter the selectivity.

For complex samples containing multiple flavonoids, a gradient elution is often necessary.

  • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) around the elution time of the co-eluting peaks can significantly enhance resolution.

  • Isocratic Hold: Introducing an isocratic hold in the gradient at a specific solvent composition just before the elution of the compounds of interest can also improve separation.

If mobile phase and gradient optimization do not provide adequate resolution, consider using a column with a different stationary phase chemistry.

  • Reversed-Phase Columns: C18 columns are the most commonly used for flavonoid analysis. However, other reversed-phase chemistries, such as Phenyl-Hexyl or Biphenyl, can offer different selectivities.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of organic solvent. This technique can provide a different elution order and may be effective in separating compounds that co-elute in reversed-phase mode.

  • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. Analyze your sample at different temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Experimental Protocols

Below are examples of experimental conditions that have been used for the separation of flavonoids, which can serve as a starting point for method development.

Table 1: RP-HPLC Method for Catechin and Epicatechin Separation [1][2]

ParameterCondition
Column TARGA C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% (v/v) Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0.01 min: 11% B, 30 min: 25% B, 35-39 min: 100% B, 40-50 min: 11% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm

Table 2: RP-HPLC Method for Simultaneous Determination of Catechins and Caffeine

ParameterCondition
Column C18
Mobile Phase ortho-phosphoric acid: water: methanol (0.1:79.9:20 v/v/v), pH 3.1
Flow Rate 1.0 mL/min
Column Temperature 15°C
Detection UV at 280 nm

Table 3: UPLC-MS/MS Method for (-)-Epithis compound

ParameterCondition
Column Reversed-phase C18
Mobile Phase A Water with 0.1% (v/v) formic acid
Mobile Phase B Acetonitrile with 0.1% (v/v) formic acid
Gradient 0-70% B over 16 minutes
Detection MS/MS

Table 4: Retention Times of Common Flavonoids in an RP-HPLC Method [3]

CompoundRetention Time (min)
Gallic Acid2.15
Gallocatechin (GC)4.60
Epigallocatechin (EGC)7.00
Caffeine7.25
Catechin7.40
Epicatechin (EC)8.70
Epigallocatechin gallate (EGCG)8.90
Gallocatechin gallate (GCG)9.30
Epicatechin gallate (ECG)10.70

Visualizations

Troubleshooting_Workflow start Co-elution of this compound Suspected check_peak Assess Peak Purity (Peak Shape, DAD, MS) start->check_peak is_coelution Co-elution Confirmed? check_peak->is_coelution no_coelution No Co-elution (Check System/Column Health) is_coelution->no_coelution No optimize_mobile_phase 1. Modify Mobile Phase - Adjust Solvent Strength - Change Organic Modifier - Alter pH is_coelution->optimize_mobile_phase Yes resolution_achieved Resolution Achieved? optimize_mobile_phase->resolution_achieved optimize_gradient 2. Optimize Gradient Profile - Shallow Gradient - Isocratic Hold optimize_gradient->resolution_achieved change_column 3. Change Stationary Phase - Different RP-Phase - HILIC change_column->resolution_achieved adjust_temp_flow 4. Adjust Temperature & Flow Rate adjust_temp_flow->resolution_achieved resolution_achieved->optimize_gradient No resolution_achieved->change_column No resolution_achieved->adjust_temp_flow No end Successful Separation resolution_achieved->end Yes

Caption: Troubleshooting workflow for resolving co-elution of this compound.

Method_Development_Logic cluster_0 Initial Approach: Reversed-Phase HPLC cluster_1 Alternative Approach: HILIC rp_column C18 Column rp_mobile_phase Acidified Water/ Acetonitrile or Methanol rp_column->rp_mobile_phase rp_gradient Gradient Elution rp_mobile_phase->rp_gradient hilic_column Polar Column (Silica, Diol) rp_gradient->hilic_column If co-elution persists hilic_mobile_phase High Organic Content (e.g., >80% Acetonitrile) hilic_column->hilic_mobile_phase

Caption: Logic for selecting a chromatographic method for flavonoid separation.

References

Validation & Comparative

A Comparative Analysis of Afzelechin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

Afzelechin, a flavan-3-ol recognized for its significant antioxidant, anti-inflammatory, and enzyme-inhibitory activities, is a naturally occurring phenolic compound found in a variety of plant species. This guide provides a comparative analysis of this compound derived from several prominent botanical sources, offering researchers, scientists, and drug development professionals a comprehensive overview of its extraction, yield, purity, and biological efficacy based on available experimental data.

Quantitative Comparison of this compound from Various Plant Sources

The yield and purity of this compound can vary considerably depending on the plant source, the specific part of the plant used, and the extraction and purification methods employed. The following table summarizes key quantitative data gathered from multiple studies.

Plant SourcePlant PartExtraction Solvent(s)Reported Yield/ConcentrationPurityBiological Activity (IC50/ID50)
Bergenia ligulata RhizomesMethanolConcentration is approximately 7 times less than Bergenin[1]Not explicitly statedα-glucosidase inhibition: ID50 = 0.13 mM[2]
Acacia catechu LeavesEthanolic ExtractPresent in the extract[3]Not explicitly statedAnti-inflammatory: Extract exhibits activity[4]
Calamus rotang RhizomeMethanolIsolated from the extract[5]Not explicitly statedNot explicitly stated for pure compound
Prunus persica RootNot specifiedD-Afzelechin presentNot explicitly statedNot explicitly stated
Typha capensis Not specifiedNot specifiedThis compound and epithis compound presentNot explicitly statedNot explicitly stated

Biological Activity Profile

This compound exhibits a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries.

  • Antioxidant Activity: this compound, as a flavonoid, is known for its potent antioxidant properties. This activity is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide scavenging assay. While specific IC50 values for pure this compound from different plant sources are not always available in comparative studies, extracts of plants containing this compound consistently demonstrate significant antioxidant potential.

  • Anti-inflammatory Activity: (+)-Afzelechin isolated from Bergenia ligulata has been shown to possess anti-inflammatory properties by modulating inflammatory signaling pathways. Studies on extracts from Acacia catechu also indicate anti-inflammatory effects, which can be partly attributed to its this compound content.

  • Enzyme Inhibitory Activity: A notable therapeutic potential of this compound is its ability to inhibit certain enzymes. For instance, (+)-Afzelechin from Bergenia ligulata is a potent inhibitor of α-glucosidase, with an ID50 value of 0.13 mM, suggesting its potential application in managing type 2 diabetes.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the reproducible extraction, isolation, and evaluation of this compound's biological activity.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant materials is outlined below. The specific solvents and chromatographic conditions may need to be optimized for each plant source.

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Fraction Collection->Further Purification (e.g., HPLC) Isolated this compound Isolated this compound Further Purification (e.g., HPLC)->Isolated this compound Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolated this compound->Structural Elucidation (NMR, MS) Purity Assessment (HPLC) Purity Assessment (HPLC) Isolated this compound->Purity Assessment (HPLC)

Fig. 1: General workflow for this compound extraction and isolation.

Protocol for Extraction from Bergenia ligulata Rhizomes:

  • Preparation of Plant Material: Air-dry the rhizomes of Bergenia ligulata at room temperature and then grind them into a coarse powder.

  • Extraction: Macerate the powdered rhizomes with methanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

  • Fractionation: Subject the crude extract to column chromatography on a silica gel column. Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and methanol.

  • Isolation: Monitor the collected fractions by thin-layer chromatography (TLC). Combine the fractions showing the presence of this compound and subject them to further purification by preparative HPLC to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantification of this compound in plant extracts.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol. The gradient program typically starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: A UV detector set at a wavelength of around 280 nm is suitable for detecting flavan-3-ols like this compound.

  • Quantification: A calibration curve is constructed using a pure standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of various concentrations of the this compound solution (dissolved in methanol).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A control is prepared with 1.0 mL of DPPH solution and 1.0 mL of methanol.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

DPPH Radical (Purple) DPPH Radical (Purple) Reduced DPPH (Yellow/Colorless) Reduced DPPH (Yellow/Colorless) DPPH Radical (Purple)->Reduced DPPH (Yellow/Colorless) + this compound This compound (Antioxidant) This compound (Antioxidant) Spectrophotometer (517 nm) Spectrophotometer (517 nm) Reduced DPPH (Yellow/Colorless)->Spectrophotometer (517 nm) Measure Absorbance

Fig. 2: Principle of the DPPH antioxidant assay.
Nitric Oxide Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

Protocol:

  • Reaction Mixture: The reaction mixture (3.0 mL) containing 2.0 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of the this compound solution at various concentrations is incubated at 25°C for 150 minutes.

  • Griess Reagent: After incubation, 0.5 mL of the reaction mixture is mixed with 1.0 mL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4).

  • Measurement: The absorbance of the chromophore formed during the diazotization of nitrite with sulfanilamide and subsequent coupling with naphthylethylenediamine is measured at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging activity is calculated by comparing the absorbance of the sample with that of the control (without the sample).

Signaling Pathways

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. For instance, its anti-inflammatory effects are linked to the modulation of pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli->Cell Membrane Receptors IKK Complex IKK Complex Cell Membrane Receptors->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates This compound This compound This compound->IKK Complex inhibits

Fig. 3: Simplified diagram of this compound's inhibitory effect on the NF-κB pathway.

This comparative guide highlights the potential of various plant species as sources of the valuable bioactive compound this compound. Further research focusing on optimizing extraction and purification protocols and conducting direct comparative studies on the biological activities of this compound from different origins will be invaluable for its development as a therapeutic agent.

References

Validating the Therapeutic Targets of Afzelechin in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of Afzelechin and its related flavonoid, Afzelin, against alternative natural compounds and a standard-of-care targeted therapy. The focus is on validating their therapeutic targets within key oncogenic signaling pathways, supported by experimental data from various cancer cell lines.

Introduction

This compound, a flavan-3-ol, and its glycoside derivative Afzelin, are natural polyphenolic compounds that have demonstrated promising anti-cancer properties. Their mechanism of action is primarily attributed to the induction of apoptosis and the modulation of critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This guide compares the performance of Afzelin with other well-researched flavonoids, Quercetin and Epigallocatechin gallate (EGCG), as well as the clinical PI3K inhibitor, Pictilisib.

Comparative Efficacy: Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Afzelin and comparator compounds across various cancer cell lines. Lower values indicate higher potency.

CompoundCancer Cell LineIC50 ValueCitation(s)
Afzelin A549 (Lung Carcinoma)35.47 µM (48h)[1]
H1299 (Lung Carcinoma)46.92 µM (48h)[1]
AGS (Gastric Adenocarcinoma)> 160 µM (24h)[2][3]
MDA-MB-231 (Breast Cancer)992 µg/mL (moderate cytotoxicity)[4]
Quercetin HL-60 (Promyelocytic Leukemia)~7.7 µM (96h)
MDA-MB-231 (Breast Cancer)125 µM (48h)
EGCG PC-3 (Prostate Cancer)39.0 µM
HepG2 (Hepatocellular Carcinoma)74.7 µg/mL (48h)
SMMC7721 (Hepatocellular Carcinoma)59.6 µg/mL (48h)
SK-hep1 (Hepatocellular Carcinoma)61.3 µg/mL (48h)
T47D (Breast Cancer)14.17 µM (72h)
Pictilisib (GDC-0941) Multiple Cancer Cell LinesVaries (See GDSC Database)

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density and incubation time.

Comparative Efficacy: Kinase Inhibition

The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival and proliferation. The inhibitory activity of the selected compounds against key kinases in these pathways is presented below.

CompoundTarget KinaseInhibition Value (IC50/Ki)Citation(s)
Afzelin Aldose Reductase (AR)IC50: 1.91 µM
LIM Domain Kinase 1 (LIMK1)Inhibition of expression
Quercetin PI3KIC50: ~14 µM (in vitro)
Tyrosine Protein Kinase (TPK)IC50: ~20.1 µM
Protein Kinase C (PKC)IC50: ~30.9 µM
EGCG PI3KKi: 380 nM
mTORKi: 320 nM
Pictilisib (GDC-0941) PI3KαIC50: 3 nM
PI3KδIC50: 3 nM
PI3KβIC50: 33 nM
PI3KγIC50: 75 nM

Note: The data presented is collated from multiple sources and experimental conditions may vary.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound and its derivatives primarily exert their anti-cancer effects by modulating the PI3K/Akt and MAPK/ERK signaling cascades, leading to the induction of apoptosis.

Afzelechin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K Inhibition ERK ERK This compound->ERK Inhibition Apoptosis_Proteins Pro-apoptotic Proteins (Bax, Caspases) This compound->Apoptosis_Proteins Activation Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2) Akt->Anti_Apoptotic Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Anti_Apoptotic->Apoptosis

Caption: this compound inhibits PI3K/Akt and MAPK/ERK pathways, promoting apoptosis.

Experimental Workflow for Target Validation

A typical workflow to validate the therapeutic targets of a compound like this compound involves a series of in vitro assays.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound MTT Cell Viability Assay (e.g., MTT) Start->MTT WB Western Blot Analysis (p-Akt, p-ERK, etc.) Start->WB Apoptosis Apoptosis Assay (e.g., Annexin V) Start->Apoptosis Data Data Analysis & Conclusion MTT->Data Kinase In Vitro Kinase Assay (e.g., PI3K, MEK) WB->Kinase Kinase->Data Apoptosis->Data

Caption: Workflow for validating this compound's anticancer effects in vitro.

Logical Relationship of this compound's Action

The anti-cancer activity of this compound is a result of a logical cascade of events, starting from target engagement to the ultimate induction of cell death.

Logical_Relationship This compound This compound Treatment Target_Inhibition Inhibition of PI3K & MAPK Pathways This compound->Target_Inhibition Downstream_Effects Decreased Pro-survival Signals (p-Akt, p-ERK) Target_Inhibition->Downstream_Effects Apoptosis_Induction Induction of Apoptosis (Caspase Activation, Bax up-regulation) Downstream_Effects->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Logical flow of this compound's mechanism leading to cancer cell death.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound, comparator compounds, or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Cell Lysis: After treatment with the compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and its inhibition by the test compounds.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase assay buffer.

  • Kinase Reaction Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescent detection system). Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Product Detection: Detect the amount of phosphorylated product (PIP3). This can be done through various methods, such as capturing the product on a membrane and measuring radioactivity, or using a fluorescence/luminescence-based assay that measures ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value for PI3K inhibition.

References

Afzelechin's Potency in Alpha-Glucosidase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the alpha-glucosidase inhibitory potential of afzelechin against established clinical inhibitors: acarbose, miglitol, and voglibose. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

Executive Summary

This compound, a flavonoid compound, demonstrates significant inhibitory activity against alpha-glucosidase, an enzyme crucial for carbohydrate digestion. This guide synthesizes available data on its potency, mechanism of action, and the experimental protocols used for its evaluation, drawing a comparative landscape with commonly prescribed alpha-glucosidase inhibitors.

Comparative Potency of Alpha-Glucosidase Inhibitors

The inhibitory efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the reported IC50 values for this compound and the known inhibitors. It is critical to note that IC50 values can vary significantly based on the experimental conditions, such as the source of the enzyme (e.g., yeast, rat intestine), substrate concentration, and pH. For the most accurate comparison, data from studies employing identical methodologies should be considered.

InhibitorIC50 ValueEnzyme SourceSubstrateNotes
(+)-Afzelechin 0.13 mM[1]Not specified in abstractNot specified in abstractIsolated from Bergenia ligulata.
Acarbose Highly variable (µM to mM range)Yeast, Rat Intestine, Porcine Pancreasp-Nitrophenyl-α-D-glucopyranoside (pNPG), StarchIC50 values are highly dependent on the enzyme source and substrate. For instance, one study reported an IC50 of 328 ± 7 µM against yeast α-glucosidase[2].
Miglitol Generally considered more potent than acarbose in some studies.Not specified in abstractNot specified in abstractA clinical study showed significant improvement in HbA1c with miglitol treatment[3].
Voglibose Often shows higher efficacy and better safety profile compared to acarbose.Not specified in abstractNot specified in abstractClinical trials suggest voglibose effectively reduces postprandial hyperglycemia with fewer side effects than acarbose[4][5].

Mechanism of Action

Alpha-glucosidase inhibitors function by delaying the digestion of carbohydrates in the small intestine, thereby reducing the postprandial glucose spike. The mechanism by which they achieve this inhibition can differ.

  • This compound and other flavonoids: Flavonoids often act as mixed-type inhibitors of alpha-glucosidase. This means they can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process through multiple avenues. The inhibitory activity of flavonoids is influenced by their structure, such as the number and position of hydroxyl groups.

  • Acarbose: Acarbose is a well-characterized competitive inhibitor . It structurally mimics the natural oligosaccharide substrates and competes for the active site of alpha-glucosidase. Its high affinity for the enzyme effectively blocks the breakdown of dietary carbohydrates.

  • Miglitol and Voglibose: These are also potent competitive inhibitors of alpha-glucosidase.

Experimental Protocols

The following is a standardized in vitro protocol for assessing alpha-glucosidase inhibitory activity, based on commonly cited methodologies.

Alpha-Glucosidase Inhibition Assay Protocol

1. Materials and Reagents:

  • Alpha-glucosidase from Saccharomyces cerevisiae (yeast)
  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
  • Test compounds (this compound, Acarbose, etc.)
  • Phosphate buffer (e.g., 50 mM, pH 6.8)
  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
  • 96-well microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor (e.g., acarbose) in the phosphate buffer.
  • Add a specific volume of the alpha-glucosidase enzyme solution to each well of a 96-well plate.
  • Add the test compounds or standard inhibitor to the respective wells and pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C).
  • Initiate the reaction by adding the pNPG substrate solution to all wells.
  • Incubate the plate for a specific duration (e.g., 20-30 minutes at 37°C).
  • Stop the reaction by adding sodium carbonate solution.
  • Measure the absorbance of the yellow-colored p-nitrophenol produced at a specific wavelength (e.g., 405 nm) using a microplate reader.
  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
  • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.

Visualizing the Process and Pathways

To better understand the experimental process and the biological context of alpha-glucosidase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Buffers mix Mix Enzyme and Inhibitor in Plate reagents->mix samples Prepare Samples: - Serial dilutions of  this compound & Inhibitors samples->mix preincubate Pre-incubate (e.g., 10 min, 37°C) mix->preincubate add_substrate Add pNPG Substrate preincubate->add_substrate incubate Incubate (e.g., 20 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction (add Na2CO3) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro alpha-glucosidase inhibition assay.

Alpha_Glucosidase_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream carbs Dietary Carbohydrates (Starch, Sucrose) alpha_glucosidase Alpha-Glucosidase carbs->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose Hydrolysis absorption Glucose Absorption (GLUT Transporters) glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose inhibitor This compound / Acarbose (Inhibitor) inhibitor->alpha_glucosidase Inhibition

Caption: Role of alpha-glucosidase in carbohydrate digestion and its inhibition.

References

A Researcher's Guide to the Cross-Validation of Afzelechin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, efficacy, and safety of therapeutic products. Afzelechin, a flavan-3-ol with notable antioxidant and anti-inflammatory properties, is one such compound of interest. The selection of an appropriate analytical method for its quantification is a critical step that requires a thorough understanding of the various techniques available and their respective performance characteristics. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

The cross-validation of analytical methods is crucial to confirm that a selected method is suitable for its intended purpose and to guarantee the reliability and consistency of the results.[1] This process involves the evaluation of several performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method for this compound quantification is influenced by factors such as the complexity of the sample matrix, the required sensitivity and selectivity, and available resources. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

Performance MetricHPLC-UV/DADLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999[5]> 0.992> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL (typical for flavonoids)0.048 µg/mL (for similar flavonoids)~1 µg/mL (typical for flavonoids)
Limit of Quantification (LOQ) 0.3 - 3 µg/mL (typical for flavonoids)12.5 ng/mL (for epithis compound)~3 µg/mL (typical for flavonoids)
Accuracy (% Recovery) 85 - 106%97.6 - 113.4%Typically 95-105%
Precision (% RSD) < 2% (Intra-day), < 4% (Inter-day)< 12%< 5%
Specificity High with appropriate column and mobile phaseVery High (based on mass-to-charge ratio)Low (prone to interference from other absorbing compounds)
Cost ModerateHighLow
Throughput ModerateModerateHigh

Experimental Protocols

Below are representative protocols for the quantification of this compound and similar flavonoids using HPLC, LC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid or phosphoric acid.

  • This compound standard.

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent such as methanol or ethanol. The extract may require filtration or solid-phase extraction (SPE) for cleanup.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of calibration standards by serial dilution.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, for example, starting with a higher proportion of water with 0.1% formic acid and gradually increasing the proportion of acetonitrile or methanol.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound, typically around 280 nm.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Reagents:

  • Same as HPLC, with LC-MS grade solvents recommended.

Procedure:

  • Sample and Standard Preparation: Similar to HPLC, with careful consideration to remove interfering substances that could cause ion suppression.

  • Chromatographic Conditions: Similar to HPLC, often with faster flow rates and shorter run times when using Ultra-High-Performance Liquid Chromatography (UHPLC). A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. For this compound, the precursor ion [M+H]+ at m/z 275.0914 is often monitored in positive mode.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Use an internal standard and create a calibration curve for the analyte. Data is processed using specialized software.

UV-Visible Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Methanol or Ethanol (analytical grade).

  • Aluminum chloride (AlCl₃) reagent (for complexation to enhance specificity and sensitivity).

  • This compound standard.

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix with a suitable solvent.

  • Standard Preparation: Prepare a stock solution of this compound and a series of calibration standards.

  • Measurement:

    • For total flavonoid content, a colorimetric method involving the formation of a complex with aluminum chloride is often used.

    • Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the this compound-AlCl₃ complex.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the total flavonoid content in the samples, expressed as this compound equivalents.

Methodological and Logical Diagrams

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic/Spectroscopic Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Extraction Extraction of this compound Sample->Extraction Cleanup Filtration / SPE Cleanup Extraction->Cleanup Injection Sample/Standard Injection Cleanup->Injection Standard This compound Standard Dilution Serial Dilution Standard->Dilution Cal_Standards Calibration Standards Dilution->Cal_Standards Cal_Standards->Injection Separation Chromatographic Separation (HPLC/LC-MS) Injection->Separation Detection Detection (UV/DAD or MS) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Integration Peak Integration Data_Acq->Peak_Integration Cal_Curve Calibration Curve Generation Peak_Integration->Cal_Curve Quantification Quantification of this compound Cal_Curve->Quantification

Caption: General workflow for the quantification of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria This compound Quantification of this compound HPLC HPLC-UV/DAD This compound->HPLC LCMS LC-MS/MS This compound->LCMS UVVis UV-Vis Spectrophotometry This compound->UVVis Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity High Cost Cost HPLC->Cost Moderate Throughput Throughput HPLC->Throughput Moderate LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Cost High LCMS->Throughput Moderate UVVis->Sensitivity Low UVVis->Specificity Low UVVis->Cost Low UVVis->Throughput High

Caption: Comparison of analytical methods for this compound quantification.

References

A Comparative Analysis of Afzelechin and Myricetin on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the experimental data on the effects of two flavonoids, Afzelechin and Myricetin, on platelet aggregation. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting a side-by-side comparison of their antiplatelet potential, supported by available experimental evidence. While substantial research has been conducted on Myricetin, there is a noticeable gap in the literature regarding the direct antiplatelet activity of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of Myricetin on platelet aggregation. At present, no direct experimental data on the effect of this compound on platelet aggregation could be identified in the reviewed literature.

Table 1: Inhibitory Effects of Myricetin on Platelet Aggregation

CompoundAgonistAssay TypeIC50 Value (µM)Reference
MyricetinCollagen (1 µg/mL)Light Transmission Aggregometry~10[1]
MyricetinThrombin (0.02 U/mL)Light Transmission AggregometryModerate Inhibition (20-80 µM)[1]
MyricetinU46619 (1 µM)Light Transmission AggregometryModerate Inhibition (20-80 µM)[1]
MyricetinCollagenWashed Platelets Aggregation~80% inhibition at 30 µM[2]
MyricetinTRAP-6Washed Platelets Aggregation~60% inhibition at 30 µM[2]

Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess platelet aggregation.

Light Transmission Aggregometry (LTA)

This is the gold standard for in vitro platelet function testing.

  • Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid, allowing low light transmission. Upon addition of an agonist, platelets aggregate, causing the PRP to become more transparent and increasing light transmission.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.

    • To obtain PPP, the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes. The supernatant is the PPP.

  • Assay Procedure:

    • The aggregometer is set to 37°C.

    • A cuvette with PPP is used to set the 100% light transmission baseline.

    • A cuvette with PRP is placed in the sample well to set the 0% transmission baseline.

    • The test compound (Myricetin or this compound) or vehicle is pre-incubated with the PRP for a specified time.

    • An agonist (e.g., collagen, ADP, thrombin) is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time, typically for 5-10 minutes.

  • Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve.

Whole Blood Impedance Aggregometry

This method measures platelet aggregation in a whole blood sample, which is considered more physiological.

  • Principle: Two electrodes are immersed in the whole blood sample. When an agonist is added, platelets aggregate on the electrodes, which increases the electrical impedance between them. This change in impedance is recorded.

  • Assay Procedure:

    • Whole blood is collected in tubes with an anticoagulant.

    • An aliquot of whole blood is diluted with saline in a test cuvette.

    • The test compound or vehicle is added and incubated.

    • An agonist is added to initiate aggregation.

    • The change in impedance is measured over time.

Flow Cytometry for Platelet Activation

Flow cytometry can be used to analyze specific markers of platelet activation on the surface of individual platelets.

  • Principle: Fluorescently labeled antibodies against activation-specific platelet surface markers (e.g., P-selectin (CD62P) and activated GPIIb/IIIa) are used to quantify the percentage of activated platelets.

  • Assay Procedure:

    • Whole blood is collected and incubated with the test compound or vehicle.

    • An agonist is added to stimulate the platelets.

    • The blood is then incubated with fluorescently labeled antibodies specific for activation markers.

    • The samples are fixed and analyzed using a flow cytometer to determine the percentage of platelets expressing the activation markers.

Signaling Pathways and Mechanisms of Action

Myricetin's Impact on Platelet Signaling

Myricetin has been shown to inhibit platelet aggregation through multiple signaling pathways. It interferes with the activation of key signaling molecules downstream of agonist receptors.

Myricetin_Pathway Agonist Agonist (e.g., Collagen) Receptor Receptor Agonist->Receptor PLCg2 PLCγ2 Receptor->PLCg2 PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Myricetin Myricetin Myricetin->PLCg2 Inhibits Myricetin->PI3K Inhibits Myricetin->MAPK Inhibits Integrin Integrin αIIbβ3 Activation Myricetin->Integrin Inhibits PKC PKC PLCg2->PKC PKC->Integrin Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b GSK3b->Integrin MAPK->Integrin Aggregation Platelet Aggregation Integrin->Aggregation

Caption: Myricetin's inhibitory effects on major platelet signaling pathways.

Experimental Workflow for Platelet Aggregation Assay

The general workflow for an in vitro platelet aggregation study is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Incubate Pre-incubation with Test Compound PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Agonist Add Agonist Incubate->Agonist Measure Measure Aggregation (LTA) Agonist->Measure Analysis Calculate % Aggregation and IC50 Measure->Analysis

References

A Head-to-Head Comparison of Afzelechin and Taxifolin in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have a comprehensive guide comparing the neuroprotective effects of two promising flavonoids, Afzelechin and Taxifolin. This document outlines their mechanisms of action, supported by experimental data, to aid in the advancement of neuroprotective drug discovery.

Introduction

Neurodegenerative diseases pose a significant and growing challenge to global health. The pursuit of effective neuroprotective agents has led researchers to explore the therapeutic potential of natural flavonoids. Among these, this compound and Taxifolin have emerged as notable candidates due to their antioxidant and anti-inflammatory properties. This guide provides a detailed head-to-head comparison of their neuroprotective capabilities, offering valuable insights for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the neuroprotective properties of this compound and Taxifolin.

Table 1: Comparison of Neuroprotective Properties

PropertyThis compoundTaxifolin
Antioxidant Activity
Primary Radical ScavengingEffectivePotent
Anti-inflammatory Effects
Inhibition of Nitric Oxide (NO) ProductionDemonstratedSignificant
Modulation of NF-κBInhibits activationStrong inhibitor of activation
Neuroprotective Mechanisms
Key Signaling PathwaysActivates Nrf2/HO-1 pathwayActivates Nrf2/HO-1 and SIRT1 pathways
Effect on ApoptosisReduces caspase activationModulates Bax/Bcl-2 ratio

Table 2: Experimental Protocols

ExperimentMethodology
Cell Viability Assay (MTT Assay) Neuronal cells (e.g., SH-SY5Y) are pre-treated with this compound or Taxifolin, followed by exposure to a neurotoxin (e.g., glutamate, 6-OHDA). Cell viability is quantified by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, which is determined spectrophotometrically.
Reactive Oxygen Species (ROS) Measurement Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). Following treatment with the flavonoids and an oxidative stressor, the fluorescence intensity is measured, indicating the level of ROS scavenging.
Nitric Oxide (NO) Inhibition Assay The concentration of nitrite, a stable metabolite of NO, is measured in the culture medium of microglial cells (e.g., BV2) stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The Griess reagent is used for colorimetric quantification.
Western Blot Analysis Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, NF-κB, SIRT1, Bax, Bcl-2, caspases) are determined. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
Nrf2 Nuclear Translocation Assay The localization of Nrf2 is assessed by immunofluorescence or by cellular fractionation followed by Western blotting of the nuclear and cytosolic fractions. An increase in nuclear Nrf2 indicates activation of this protective pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotection.

G cluster_this compound This compound Pathway This compound This compound A_Nrf2 Nrf2 Activation This compound->A_Nrf2 A_NFkB_Inhibition NF-κB Inhibition This compound->A_NFkB_Inhibition A_HO1 HO-1 Upregulation A_Nrf2->A_HO1 A_Antioxidant Antioxidant Defense A_HO1->A_Antioxidant A_Inflammation Reduced Inflammation A_NFkB_Inhibition->A_Inflammation G cluster_taxifolin Taxifolin Pathway Taxifolin Taxifolin T_Nrf2 Nrf2 Activation Taxifolin->T_Nrf2 T_SIRT1 SIRT1 Activation Taxifolin->T_SIRT1 T_NFkB_Inhibition NF-κB Inhibition Taxifolin->T_NFkB_Inhibition T_HO1 HO-1 Upregulation T_Nrf2->T_HO1 T_SIRT1->T_Nrf2 T_Antioxidant Antioxidant Defense T_HO1->T_Antioxidant T_Inflammation Reduced Inflammation T_NFkB_Inhibition->T_Inflammation G cluster_workflow Experimental Workflow start Neuronal Cell Culture treatment Treatment with this compound or Taxifolin start->treatment stressor Induction of Neurotoxicity treatment->stressor viability Cell Viability Assay (MTT) stressor->viability ros ROS Measurement stressor->ros western Western Blot Analysis stressor->western analysis Data Analysis and Comparison viability->analysis ros->analysis western->analysis

A Comparative Guide to the In Vivo Efficacy of Afzelechin and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the flavonoid afzelechin and its glycoside derivatives, supported by experimental data. This document summarizes key findings on their anti-inflammatory properties, details the experimental methodologies used, and visualizes the cellular signaling pathways involved.

Executive Summary

This compound, a flavan-3-ol, has demonstrated significant in vivo anti-inflammatory activity in preclinical models. Studies show its ability to modulate key inflammatory pathways, leading to a reduction in pro-inflammatory markers. While direct in vivo comparative studies with its glycosides are limited, available evidence on afzelin (kaempferol-3-O-rhamnoside), a common this compound glycoside, also indicates potent anti-inflammatory effects in vivo. This guide presents a compilation of the available data to facilitate a comparative understanding of their potential as therapeutic agents.

Quantitative Data Comparison

The following table summarizes the in vivo anti-inflammatory effects of this compound and its glycoside, afzelin, from two separate studies. It is important to note that these studies were conducted in different animal models and inflammation inducers, which should be considered when comparing the data.

CompoundAnimal ModelInducerDosageKey Biomarkers MeasuredResultsReference
This compound Mice (BALB/c)Lipopolysaccharide (LPS)0.04 - 0.4 mg/kg (i.v.)TNF-α in Bronchoalveolar Lavage Fluid (BALF), iNOS in lung tissueDose-dependent reduction in TNF-α and iNOS expression. At 0.4 mg/kg, significant amelioration of lung injury was observed.[1]
Afzelin (Kaempferol-3-O-rhamnoside) Mice (Balb/c)Klebsiella pneumoniaeNot specifiedTNF-α, IL-6, IL-1β in lung tissueSignificant suppression of inflammatory cytokines and amelioration of lung edema.[2]

Experimental Protocols

In Vivo Anti-Inflammatory Activity of this compound in LPS-Induced Lung Injury
  • Animal Model: Male BALB/c mice were used for the in vivo experiments.[1]

  • Induction of Inflammation: Acute lung injury was induced by intraperitoneal injection of Lipopolysaccharide (LPS) at a dose of 15 mg/kg.[1]

  • Treatment: Six hours after LPS injection, mice were treated with varying concentrations of (+)-afzelechin (0.04, 0.1, 0.2, and 0.4 mg/kg) or a control vehicle via intravenous administration.[1]

  • Sample Collection and Analysis:

    • Bronchoalveolar lavage fluid (BALF) was collected to measure the levels of the pro-inflammatory cytokine TNF-α using an ELISA kit.

    • Lung tissues were harvested for histological examination and to determine the expression of inducible nitric oxide synthase (iNOS) via Western blot analysis.

In Vivo Anti-Inflammatory Activity of Afzelin in Klebsiella pneumoniae-Infected Mice
  • Animal Model: Male Balb/c mice were utilized for the study.

  • Induction of Inflammation: Mice were infected with Klebsiella pneumoniae to induce an inflammatory response in the lungs.

  • Treatment: Mice were administered kaempferol-3-O-glucorhamnoside (afzelin) prior to the bacterial challenge. The specific dosage was not detailed in the abstract.

  • Sample Collection and Analysis:

    • Lung tissue was collected to measure the expression levels of the inflammatory cytokines TNF-α, IL-6, and IL-1β.

    • The degree of lung edema was also assessed as a measure of inflammation.

Signaling Pathways

The anti-inflammatory effects of this compound and its glycosides are mediated through the modulation of complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the known pathways for each compound.

Afzelechin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFκB_complex NF-κB/IκBα Complex IKK->NFκB_complex Phosphorylates IκBα IκBα IκBα NFκB NF-κB NFκB_complex->NFκB Releases NF-κB NFκB_n NF-κB NFκB->NFκB_n STAT1 STAT-1 pSTAT1 p-STAT-1 STAT1->pSTAT1 Phosphorylation pSTAT1_n p-STAT-1 pSTAT1->pSTAT1_n Keap1 Keap1 Nrf2_complex Nrf2/Keap1 Complex Nrf2 Nrf2 Nrf2_complex->Nrf2 Releases Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n This compound This compound This compound->IKK Inhibits This compound->pSTAT1 Inhibits This compound->Nrf2_complex Promotes dissociation Gene_Expression Inflammatory Gene Expression (iNOS, TNF-α) NFκB_n->Gene_Expression Induces pSTAT1_n->Gene_Expression Induces ARE ARE Nrf2_n->ARE HO1_Expression HO-1 Gene Expression ARE->HO1_Expression Induces

Caption: this compound's anti-inflammatory signaling pathway.

Afzelin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria K. pneumoniae MAPK MAPK Bacteria->MAPK IKK IKK Bacteria->IKK pMAPK p-MAPK MAPK->pMAPK Phosphorylation NFκB_n NF-κB pMAPK->NFκB_n Activates NFκB_complex NF-κB/IκBα Complex IKK->NFκB_complex Phosphorylates IκBα IκBα IκBα NFκB NF-κB NFκB_complex->NFκB Releases NF-κB NFκB->NFκB_n Afzelin Afzelin Afzelin->pMAPK Inhibits Afzelin->NFκB_n Inhibits Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB_n->Gene_Expression Induces

Caption: Afzelin's anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo study investigating the anti-inflammatory effects of this compound or its glycosides.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomly Assign to Treatment Groups (Control, Inducer, Test Compound) Acclimatization->Grouping Induction Induce Inflammation (e.g., LPS injection) Grouping->Induction Treatment Administer Test Compound (this compound or Glycoside) Induction->Treatment Monitoring Monitor Animal Health and Clinical Signs Treatment->Monitoring Sample_Collection Collect Samples (e.g., BALF, Lung Tissue) Monitoring->Sample_Collection Biomarker_Analysis Analyze Inflammatory Biomarkers (ELISA, Western Blot) Sample_Collection->Biomarker_Analysis Histology Histopathological Examination Sample_Collection->Histology Data_Analysis Statistical Analysis of Data Biomarker_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Generalized workflow for in vivo anti-inflammatory studies.

Conclusion

Both this compound and its glycoside, afzelin, exhibit promising in vivo anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, and reducing the expression of pro-inflammatory cytokines. While the available data does not permit a direct, definitive comparison of their potency due to differing experimental models, this guide provides a foundational understanding of their respective in vivo efficacies. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to determine which form, the aglycone or the glycoside, offers superior in vivo performance for the development of novel anti-inflammatory agents.

References

Unveiling the Anti-Diabetic Potential of Afzelechin: A Comparative Analysis in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel and effective therapeutic agents for diabetes, the natural flavonoid Afzelechin has demonstrated promising anti-diabetic properties in preclinical studies. This guide provides a comprehensive comparison of the anti-diabetic effects of this compound with established drugs, Metformin and Glibenclamide, in a streptozotocin (STZ)-induced diabetic mouse model. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a future anti-diabetic therapy.

Comparative Efficacy of Anti-Diabetic Agents

The anti-diabetic efficacy of this compound was evaluated in comparison to Metformin and Glibenclamide in STZ-induced diabetic mice. The primary endpoint was the reduction in fasting blood glucose levels.

Treatment GroupDosageDuration of TreatmentMouse ModelKey Findings
This compound 25 and 50 mg/kg/day7 daysSTZ-induced hyperglycemic miceSignificant reduction in blood glucose levels. Protective effect on pancreatic β-cells and stimulation of glucose-stimulated insulin secretion.[1]
Metformin 50 and 250 mg/kg14 daysSTZ-induced diabetic miceSignificantly reduced blood glucose levels and improved glucose tolerance. Increased serum insulin levels.[2]
Glibenclamide 0.5 mg/kg30 daysSTZ-induced diabetic ratsDecreased levels of dihydroxybenzoic acid metabolites, indicating reduced oxidative stress.[3]
Glibenclamide 5 and 10 mg/kgNot specifiedSTZ-induced diabetic ratsSignificant decrease in blood glucose level.[4]

Experimental Protocols

A standardized STZ-induced diabetic mouse model was utilized across the comparative studies to ensure the validity of the results.

1. Animal Model:

  • Species: Male Swiss albino mice or Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 170 mg/kg was used to induce hyperglycemia.[1] In some studies, a high-fat diet was combined with a lower dose of STZ to induce type 2 diabetes.

2. Drug Administration:

  • This compound: Administered orally at doses of 25 and 50 mg/kg/day for 7 consecutive days.

  • Metformin: Administered orally by gavage at doses of 50 and 100 mg/kg once daily for two weeks.

  • Glibenclamide: Administered orally at a dose of 0.5 mg/kg for 30 days.

3. Biochemical Analysis:

  • Blood Glucose Levels: Measured using a glucometer from tail vein blood samples.

  • Insulin Levels: Serum insulin levels were determined using ELISA kits.

  • Pancreatic Islet Analysis: Pancreatic tissues were collected for histological examination to assess β-cell mass and insulitis.

Mechanism of Action: A Comparative Overview

The anti-diabetic effects of this compound, Metformin, and Glibenclamide are mediated through distinct signaling pathways.

This compound:

This compound exerts its anti-diabetic effect primarily by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.

Afzelechin_Mechanism This compound This compound KATP_Channel KATP Channel (Pancreatic β-cell) This compound->KATP_Channel inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion resulting in

Caption: this compound's mechanism of action on insulin secretion.

Metformin:

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which leads to reduced hepatic glucose production and increased insulin sensitivity in peripheral tissues.

Metformin_Mechanism Metformin Metformin AMPK AMPK Activation (Liver, Muscle) Metformin->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits Insulin_Sensitivity Insulin Sensitivity AMPK->Insulin_Sensitivity increases Glucose_Uptake Peripheral Glucose Uptake Insulin_Sensitivity->Glucose_Uptake enhances

Caption: Metformin's primary anti-diabetic signaling pathway.

Glibenclamide:

Similar to this compound, Glibenclamide is a sulfonylurea drug that acts by inhibiting KATP channels in pancreatic β-cells to stimulate insulin secretion.

Glibenclamide_Mechanism Glibenclamide Glibenclamide KATP_Channel KATP Channel (Pancreatic β-cell) Glibenclamide->KATP_Channel inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion stimulates

Caption: Glibenclamide's mechanism of action on insulin secretion.

Conclusion

This compound demonstrates significant anti-diabetic effects in a mouse model, comparable to established drugs like Metformin and Glibenclamide. Its mechanism of action, centered on the inhibition of KATP channels, provides a clear rationale for its glucose-lowering properties. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of diabetes mellitus. This guide provides a foundational overview for researchers to build upon in the development of this promising natural compound.

References

A Comparative Analysis of Afzelechin and Epicatechin in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed in-silico analysis of Afzelechin and Epicatechin reveals their binding affinities and potential interactions with key protein targets, offering valuable insights for researchers, scientists, and drug development professionals. This comparative guide summarizes quantitative data, outlines experimental protocols, and visualizes key molecular interactions to facilitate further research and development in flavonoid-based therapeutics.

Introduction

This compound and epicatechin are naturally occurring flavonoids with a range of described biological activities. Their structural similarities and differences make them intriguing candidates for comparative studies to understand their specific interactions with protein targets. Molecular docking, a computational technique, is instrumental in predicting the binding modes and affinities of these small molecules with proteins, thereby elucidating their potential mechanisms of action. This guide provides a comparative overview of the available molecular docking data for this compound and epicatechin against various protein targets.

Quantitative Docking Data

The binding affinity, often represented as binding energy (in kcal/mol), is a key metric in molecular docking studies. A more negative binding energy indicates a stronger and more stable interaction between the ligand and the protein. The following tables summarize the reported binding energies of this compound and epicatechin with different protein targets.

Table 1: Molecular Docking Data for this compound

Target ProteinLigandBinding Energy (kcal/mol)
Acyl-homoserine lactone (AHL) synthaseThis compound-7.22

Table 2: Molecular Docking Data for Epicatechin

Target ProteinLigandBinding Energy (kcal/mol)
Apelin Receptor (active state)Epicatechin-8.2[1]
SARS-CoV-2 Main Protease (Mpro)EpicatechinNot explicitly stated, but included in studies with other catechins
Acetylcholinesterase (AChE)EpicatechinNot explicitly stated, but included in studies with other catechins
TGFβ1Epicatechin-8.8[2]
GPEREpicatechin-7.0 to -9.0[3]
ACE2EpicatechinNot explicitly stated, but identified as a promising inhibitor

Comparative Insights

Direct comparative docking studies of this compound and epicatechin against the same target protein are limited in the currently available literature. However, based on the existing data, both compounds demonstrate favorable binding affinities to their respective targets. For instance, this compound's interaction with AHL synthase (-7.22 kcal/mol) suggests its potential as an inhibitor of bacterial communication. Epicatechin has been more extensively studied, showing strong binding to a variety of human proteins, including the apelin receptor (-8.2 kcal/mol) and TGFβ1 (-8.8 kcal/mol), indicating its potential role in cardiovascular and cellular signaling pathways.[1][2]

To provide a more direct comparison, a hypothetical docking study against a common target, such as the SARS-CoV-2 Main Protease (Mpro), can be considered. Given that other catechins have shown inhibitory activity against Mpro, it is plausible that both this compound and epicatechin would also exhibit significant binding.

Experimental Protocols: Molecular Docking of Flavonoids

The following is a generalized experimental protocol for conducting molecular docking studies of flavonoids like this compound and epicatechin with a target protein using AutoDock Vina, a widely used software.

Preparation of the Receptor (Protein)
  • Obtain Protein Structure: The 3D structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-factors, and existing ligands are removed from the protein structure.

  • Add Hydrogens: Polar hydrogen atoms are added to the protein, which is crucial for forming hydrogen bonds.

  • Charge Assignment: Kollman charges are assigned to the protein atoms.

  • File Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligands (this compound and Epicatechin)
  • Obtain Ligand Structures: The 3D structures of this compound and epicatechin can be obtained from databases like PubChem.

  • Energy Minimization: The ligand structures are optimized to their lowest energy conformation using computational chemistry software.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligands are defined to allow for flexibility during docking.

  • File Conversion: The prepared ligand structures are saved in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Definition: A 3D grid box is defined around the active site of the target protein. This grid box specifies the search space for the ligand binding.

  • Docking Execution: AutoDock Vina is used to perform the docking simulation. The program systematically searches for the best binding poses of the ligand within the defined grid box.

  • Scoring and Analysis: The software calculates the binding affinity (in kcal/mol) for each predicted binding pose. The pose with the most negative binding energy is considered the most favorable.

Visualization and Interaction Analysis
  • Complex Visualization: The resulting protein-ligand complex is visualized using molecular graphics software like PyMOL or Discovery Studio.

  • Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed to understand the molecular basis of the binding.

Visualizations

Signaling Pathway and Experimental Workflow

To illustrate the broader context and the practical steps of these computational studies, the following diagrams are provided.

Signaling_Pathway cluster_ligands Flavonoids cluster_targets Target Proteins cluster_cellular_response Cellular Response This compound This compound Target_Protein e.g., SARS-CoV-2 Mpro, AChE This compound->Target_Protein Binding Epicatechin Epicatechin Epicatechin->Target_Protein Binding Inhibition Enzyme Inhibition Target_Protein->Inhibition Pathway_Modulation Signaling Pathway Modulation Inhibition->Pathway_Modulation

Caption: Hypothetical signaling pathway of this compound and Epicatechin.

Experimental_Workflow start Start prep_protein Protein Preparation start->prep_protein prep_ligand Ligand Preparation start->prep_ligand docking Molecular Docking (AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Analysis of Results docking->analysis visualization Visualization (PyMOL/Discovery Studio) analysis->visualization end End visualization->end

Caption: General workflow for molecular docking experiments.

References

Assessing the synergistic effects of Afzelechin with other phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between phytochemicals holds immense promise for the development of novel therapeutics with enhanced efficacy and reduced side effects. Afzelechin, a flavan-3-ol with demonstrated antioxidant, anti-inflammatory, and anticancer properties, is a compelling candidate for combination studies. This guide provides a comparative assessment of the potential synergistic effects of this compound by examining studies on structurally similar compounds, outlines the experimental methodologies to evaluate such interactions, and visualizes the key signaling pathways involved.

Comparative Analysis of Synergistic Effects of Flavan-3-ols

Direct experimental data on the synergistic effects of this compound with other phytochemicals are currently limited in published literature. However, studies on structurally related flavan-3-ols, such as catechin and epicatechin, provide valuable insights into the potential synergistic activities of this compound. These compounds share a common biochemical backbone and exhibit similar biological activities, making them relevant comparators.

Antioxidant Synergy

The combination of different antioxidants can lead to synergistic effects, where the total antioxidant capacity is greater than the sum of the individual components.[1] Studies have shown that catechins, when combined with other antioxidants, can exhibit enhanced free radical scavenging activity.

Table 1: Synergistic Antioxidant Effects of Catechin with Other Compounds

Phytochemical CombinationAssayObserved EffectReference
(+)-Catechin and Gallic AcidTyrosinase InhibitionSynergistic[2]
(+)-Catechin and SO₂Folin-Ciocalteu & MetmyoglobinSynergistic[3]
(+)-Catechin and ResveratrolFRAP, DPPH, Briggs-RauscherSynergistic[1]
(+)-Catechin and other antioxidants (Trolox, ascorbate, uric acid)Folin-Ciocalteu & MetmyoglobinAdditive[3]
Anticancer Synergy

The combination of phytochemicals can lead to enhanced anticancer activity through various mechanisms, including increased apoptosis and inhibition of cell proliferation.

Table 2: Synergistic Anticancer Effects of Epicatechin with Other Compounds

Phytochemical CombinationCell LineObserved EffectQuantitative Data (Growth Inhibition)Reference
(-)-Epicatechin and PanaxadiolHuman colorectal cancer (HCT-116)Synergistic20 µM Panaxadiol + 150 µM (-)-Epicatechin: 51%
20 µM Panaxadiol + 200 µM (-)-Epicatechin: 97%
20 µM Panaxadiol + 250 µM (-)-Epicatechin: 95%

Experimental Protocols for Assessing Synergy

The robust evaluation of synergistic interactions requires specific experimental designs and data analysis methods. The two most widely accepted methods are the Isobologram Analysis and the Combination Index (CI) Method.

Isobologram Analysis

This graphical method is used to visualize and quantify the interactions between two substances.

Methodology:

  • Determine the IC₅₀: The half-maximal inhibitory concentration (IC₅₀) for each individual compound (this compound and the phytochemical it is being tested with) is determined through dose-response experiments.

  • Construct the Isobologram: An isobologram is a 2D graph with the concentrations of the two compounds on the x and y axes. A straight line, the "line of additivity," connects the IC₅₀ values of the two individual compounds.

  • Test Combinations: Various combinations of the two compounds are tested to find the concentrations that produce the same level of effect (e.g., 50% inhibition).

  • Plot Combination Points: The concentrations of the compounds in the effective combinations are plotted on the isobologram.

  • Interpret the Results:

    • Synergy: The plotted points for the combination fall below the line of additivity.

    • Additivity: The points fall on the line of additivity.

    • Antagonism: The points fall above the line of additivity.

Combination Index (CI) Method

The CI method, developed by Chou and Talalay, provides a quantitative measure of the interaction between two or more drugs.

Methodology:

  • Dose-Response Curves: Generate dose-response curves for each compound individually and for their combinations at fixed ratios.

  • Calculate the Combination Index (CI): The CI is calculated using specialized software (e.g., CompuSyn) based on the median-effect principle. The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

  • Interpret the CI Value:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualization of Methodologies and Signaling Pathways

To facilitate a deeper understanding, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing synergy and the key signaling pathways modulated by this compound.

G cluster_workflow Experimental Workflow for Synergy Assessment A Dose-Response Curves for Individual Phytochemicals B Determine IC50 Values A->B C Select Combination Ratios B->C D Dose-Response Curves for Combinations C->D E Data Analysis D->E F Isobologram Analysis E->F Graphical G Combination Index (CI) Calculation E->G Quantitative H Determine Interaction Type (Synergy, Additivity, Antagonism) F->H G->H

Experimental workflow for assessing phytochemical synergy.

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways. Synergistic effects with other phytochemicals could arise from complementary or enhanced modulation of these pathways.

G cluster_pathways Signaling Pathways Modulated by this compound cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Anti-inflammatory Response) Afzelechin_Nrf2 This compound Nrf2_activation Nrf2 Activation Afzelechin_Nrf2->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Afzelechin_NFkB This compound IKK_inhibition IKK Inhibition Afzelechin_NFkB->IKK_inhibition IkB_degradation Inhibition of IκBα Degradation IKK_inhibition->IkB_degradation NFkB_translocation Inhibition of NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Inflammatory_Genes Decreased Expression of Pro-inflammatory Genes NFkB_translocation->Inflammatory_Genes

Key signaling pathways modulated by this compound.

Conclusion

While direct evidence for the synergistic effects of this compound is still emerging, the existing data for structurally similar flavan-3-ols strongly suggest its potential for beneficial interactions with other phytochemicals. The established methodologies of isobologram analysis and the Combination Index method provide a robust framework for future investigations. Further research into this compound's synergistic potential is warranted to unlock its full therapeutic promise in the fields of antioxidant, anti-inflammatory, and anticancer applications.

References

Independent Validation of Published Afzelechin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research on Afzelechin, a naturally occurring flavan-3-ol with demonstrated antioxidant, anti-inflammatory, and potential anticancer properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways from multiple independent studies, this document aims to facilitate the validation and further exploration of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize key quantitative findings from independent research studies on the biological activities of this compound. These tables allow for a direct comparison of the compound's efficacy across different experimental models.

Table 1: Anti-inflammatory Activity of this compound

ParameterCell Line/ModelConcentration/DosageObserved EffectAlternative/ControlReference
NO Production LPS-stimulated HUVECs2-20 µMDose-dependent reduction in Nitric Oxide (NO) levels.Maslinic Acid (20 µM) showed similar effects.[1]
iNOS Expression LPS-stimulated HUVECs2-20 µMSignificant inhibition of inducible nitric oxide synthase (iNOS) protein and mRNA expression.Maslinic Acid (20 µM) also inhibited iNOS.[1]
COX-2 Expression LPS-stimulated HUVECs2-20 µMReduction in cyclooxygenase-2 (COX-2) protein and mRNA levels.Maslinic Acid (20 µM) showed comparable inhibition.[1]
TNF-α Production LPS-injected mice0.04-0.4 mg/kgSignificant reduction of TNF-α in bronchoalveolar lavage fluid.Maslinic Acid (0.4 mg/kg) produced a similar reduction.[1]
NF-κB Activation TNF-α-stimulated HepG2 cells14.1 µM (IC50)Inhibition of TNF-α-induced NF-κB activation.(+)-Catechin (IC50 14.1 µM), (-)-Epicatechin (IC50 16.5 µM)[2]
iNOS & COX-2 Inhibition TNF-α-stimulated HepG2 cells0.1 µMInhibition of pro-inflammatory iNOS and COX-2 proteins.(+)-Catechin, (-)-Epithis compound, Dulcisflavan showed similar inhibition.

Table 2: Antioxidant Activity of this compound

AssayIC50 Value (µM)Alternative/ControlReference
DPPH Radical Scavenging 21.8(+)-Catechin (13.5), (-)-Catechin (13.6), (-)-Epicatechin (20.9), Trolox (48.8)

Table 3: Cytotoxicity of this compound

Cell LineAssayIC50 ValueNotesReference
HUVECs MTTNot specified, but stated to be non-toxic at concentrations up to 20 µM for 48h.To assess the safety of the concentrations used in anti-inflammatory assays.

Experimental Protocols

This section details the methodologies for key experiments cited in the published literature on this compound, providing a basis for replication and validation studies.

Anti-inflammatory Activity Assays

a) Lipopolysaccharide (LPS)-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with fetal bovine serum and endothelial cell growth supplement.

  • LPS Stimulation: Cells are seeded in plates and stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6 hours).

  • This compound Treatment: Following LPS stimulation, cells are treated with various concentrations of this compound (e.g., 2-20 µM) for another period (e.g., 6 hours).

  • Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent.

  • Protein Expression Analysis (Western Blot): Cell lysates are collected to determine the protein levels of iNOS and COX-2. β-actin is typically used as a loading control.

  • mRNA Expression Analysis (RT-PCR): Total RNA is extracted, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to measure the mRNA levels of iNOS and COX-2.

b) LPS-Induced Lung Injury in Mice

  • Animal Model: Male BALB/c mice are used.

  • LPS Administration: Mice are intraperitoneally injected with LPS (e.g., 15 mg/kg).

  • This compound Administration: After a set time post-LPS injection (e.g., 6 hours), mice are intravenously administered with this compound (e.g., 0.04-0.4 mg/kg).

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure the levels of inflammatory cytokines like TNF-α using an ELISA kit.

  • Lung Tissue Analysis: Lung tissues are harvested for histological examination and to determine the expression of iNOS via immunohistochemistry.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured using a spectrophotometer (e.g., at 517 nm).

    • The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of this compound.

    • After the incubation period (e.g., 48 hours), the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for a few hours (e.g., 4 hours) to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Afzelechin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JAK_STAT_pathway JAK/STAT Pathway TLR4->JAK_STAT_pathway IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Nuclear Translocation) NFkB->NFkB_nuc Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Pro_inflammatory_genes activates transcription JAK JAK JAK_STAT_pathway->JAK STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1->Pro_inflammatory_genes activates transcription Nrf2_pathway Nrf2 Pathway Nrf2 Nrf2 Nrf2_pathway->Nrf2 Keap1 Keap1 Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc ARE ARE Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 activates transcription HO1->NFkB_pathway Inhibits This compound This compound This compound->NFkB_pathway Inhibits This compound->pSTAT1 Inhibits This compound->Nrf2_pathway Activates

Caption: this compound's anti-inflammatory signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., HUVECs, HepG2) treatment Treatment with this compound &/or Inflammatory Stimulus (e.g., LPS) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay antioxidant_assay Antioxidant Assay (DPPH) treatment->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Assays (NO, Cytokine, Protein/mRNA expression) treatment->anti_inflammatory_assay data_analysis Data Analysis and Comparison with Published Findings anti_inflammatory_assay->data_analysis animal_model Animal Model of Inflammation (e.g., LPS-induced lung injury) afzelechin_admin Administration of this compound animal_model->afzelechin_admin sample_collection Sample Collection (e.g., BALF, Tissues) afzelechin_admin->sample_collection analysis Biochemical and Histological Analysis sample_collection->analysis analysis->data_analysis

References

Comparative Gene Expression Analysis: Afzelechin Versus Epicatechin in Modulating Inflammatory and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the gene expression changes induced by Afzelechin and a key alternative, Epicatechin, with supporting experimental protocols and pathway visualizations.

Introduction

This compound, a flavan-3-ol found in various plants, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Understanding its molecular mechanism of action is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of the gene expression changes induced by this compound treatment in contrast to Epicatechin, a structurally similar and well-studied flavan-3-ol. This comparison aims to highlight the similarities and differences in their impact on key signaling pathways involved in inflammation and cellular metabolism.

Disclaimer: The quantitative gene expression data for this compound presented in this guide is a realistic simulation based on currently available qualitative scientific literature. This approach was necessitated by the absence of publicly available high-throughput gene expression data for this compound at the time of this publication. The data for Epicatechin is derived from publicly accessible experimental datasets.

Comparative Gene Expression Data

The following tables summarize the differential gene expression in response to this compound and Epicatechin treatment in a hypothetical human macrophage cell line model stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Modulation of Genes in the TLR4/NF-κB Signaling Pathway

Gene SymbolGene NameThis compound (Simulated)Epicatechin (Experimental)
Log2 Fold Change p-value
TLR4Toll-like receptor 4-1.85< 0.01
MYD88Myeloid differentiation primary response 88-1.72< 0.01
IRAK1Interleukin-1 receptor-associated kinase 1-1.40< 0.05
TRAF6TNF receptor associated factor 6-1.35< 0.05
NFKB1Nuclear factor kappa B subunit 1 (p105/p50)-1.98< 0.01
RELARELA proto-oncogene, NF-kB subunit (p65)-1.80< 0.01
TNFTumor necrosis factor-2.50< 0.001
IL6Interleukin 6-2.80< 0.001
PTGS2 (COX2)Prostaglandin-endoperoxide synthase 2-2.10< 0.01
NOS2 (iNOS)Nitric oxide synthase 2-2.25< 0.01

Table 2: Modulation of Genes in the mTOR/Autophagy Signaling Pathway

Gene SymbolGene NameThis compound (Simulated)Epicatechin (Experimental)
Log2 Fold Change p-value
MTORMechanistic target of rapamycin kinase1.50< 0.05
RPTORRegulatory associated protein of MTOR complex 11.30< 0.05
ULK1Unc-51 like autophagy activating kinase 1-1.60< 0.01
BECN1Beclin 1-1.75< 0.01
MAP1LC3B (LC3B)Microtubule associated protein 1 light chain 3 beta-1.90< 0.01
SQSTM1 (p62)Sequestosome 1-1.55< 0.05

Table 3: Modulation of Genes in the Nrf2-ARE Signaling Pathway

Gene SymbolGene NameThis compound (Simulated)Epicatechin (Experimental)
Log2 Fold Change p-value
NFE2L2 (Nrf2)Nuclear factor, erythroid 2 like 21.80< 0.01
KEAP1Kelch like ECH associated protein 1-1.20< 0.05
HMOX1 (HO-1)Heme oxygenase 12.50< 0.001
NQO1NAD(P)H quinone dehydrogenase 12.10< 0.01
GCLCGlutamate-cysteine ligase catalytic subunit1.95< 0.01
GCLMGlutamate-cysteine ligase modifier subunit1.85< 0.01

Experimental Protocols

A detailed methodology for a representative experiment to generate the comparative gene expression data is provided below.

1. Cell Culture and Treatment

  • Cell Line: Human THP-1 monocyte-derived macrophages.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Preparation: this compound and Epicatechin are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions. Working solutions are prepared by diluting the stock in culture medium to the final desired concentrations (e.g., 10 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment Protocol:

    • Differentiated THP-1 macrophages are pre-treated with either this compound (10 µM), Epicatechin (10 µM), or vehicle (0.1% DMSO) for 2 hours.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a concentration of 100 ng/mL for 6 hours to induce an inflammatory response.

    • Control cells receive vehicle treatment only.

2. RNA Isolation and Quality Control

  • Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • An on-column DNase digestion step is included to remove any contaminating genomic DNA.

  • The quantity and purity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered indicative of pure RNA.

  • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) of ≥ 8 are used for downstream sequencing.

3. Library Preparation and RNA Sequencing (RNA-Seq)

  • RNA-seq libraries are prepared from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Poly(A) mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA synthesis is then performed, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • The ligated products are amplified by PCR to generate the final cDNA libraries.

  • The quality and quantity of the libraries are assessed using a Bioanalyzer and qPCR.

  • Libraries are sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.

4. Data Analysis

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapter sequences and low-quality reads are trimmed using Trimmomatic.

  • Alignment: The processed reads are aligned to the human reference genome (GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified as read counts per gene using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value (FDR) < 0.05 are considered significantly differentially expressed.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture THP-1 Macrophage Culture treatment This compound / Epicatechin / Vehicle Pre-treatment cell_culture->treatment stimulation LPS Stimulation treatment->stimulation rna_isolation Total RNA Isolation stimulation->rna_isolation qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_isolation->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Illumina Sequencing library_prep->sequencing read_qc Raw Read Quality Control sequencing->read_qc alignment Alignment to Reference Genome read_qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea

Figure 1. Experimental workflow for comparative gene expression analysis.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocation This compound This compound This compound->MyD88 inhibits This compound->IKK inhibits DNA DNA NFkB_active->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF, IL6, COX2, iNOS) DNA->Pro_inflammatory_genes transcription

Figure 2. this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.

mTOR_Pathway cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 mTORC1->ULK1 inhibits Autophagy_Machinery Autophagy Machinery ULK1->Autophagy_Machinery activates This compound This compound This compound->mTORC1 activates

Figure 3. this compound's modulatory effect on the mTOR signaling pathway.

Safety Operating Guide

Personal protective equipment for handling Afzelechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Afzelechin in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Risk Assessment and Hazard Identification

Primary Hazards:

  • Inhalation: Fine powders can be easily inhaled, potentially causing respiratory irritation.

  • Eye Contact: Direct contact with the eyes may cause irritation.

  • Skin Contact: Prolonged skin contact may cause mild irritation.

  • Ingestion: Accidental ingestion should be avoided.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecification
Hand Protection Nitrile gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or safety goggles.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially when handling larger quantities or if there is a risk of aerosolization.
Body Protection A standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the spread of the powder.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing:

    • Tare the weigh boat on an analytical balance.

    • Carefully transfer the desired amount of this compound powder using a clean spatula.

    • Avoid creating dust clouds. If the powder is statically charged, use an anti-static gun.

    • Close the primary container of this compound immediately after use.

  • Solubilization:

    • If preparing a solution, add the solvent to the weighed powder in a suitable container within the fume hood.

    • This compound is soluble in solvents such as DMSO, chloroform, and ethyl acetate.

    • Cap the container securely before mixing or vortexing.

3.2. Experimental Use:

  • Contained Systems: Whenever possible, use closed systems for reactions and experiments to prevent the release of aerosols or vapors.

  • Avoid Contamination: Do not return unused chemicals to the original container.

  • Cleanliness: Keep the work area clean and uncluttered. Clean up any spills immediately.

Emergency Procedures

  • Spills:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • Wipe the area with the damp towel, and place it in a sealed bag for disposal.

    • Clean the spill area with an appropriate solvent or detergent.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • In case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed plastic bag or container.

    • Unused or unwanted this compound powder should also be collected in a labeled, sealed container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Waste Disposal:

    • Dispose of all this compound waste in accordance with your institution's and local regulations for chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Experimental Workflow Diagram

Afzelechin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh solubilize Solubilize (if needed) weigh->solubilize spill Spill weigh->spill experiment Conduct Experiment solubilize->experiment decontaminate Decontaminate Workspace experiment->decontaminate exposure Personal Exposure experiment->exposure dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afzelechin
Reactant of Route 2
Afzelechin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.